Cesium hexafluorophosphate
Description
The exact mass of the compound Caesium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cesium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDWCODTAILWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.[Cs+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8696329 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16893-41-7 | |
| Record name | Caesium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cesium Hexafluorophosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of its Chemical Properties, Synthesis, and Applications in Organic Chemistry and Electrochemistry
Cesium hexafluorophosphate (B91526) (CsPF₆) is an inorganic salt that has garnered significant interest in various fields of chemical research and development. Its unique properties, stemming from the large, low-charge-density cesium cation (Cs⁺) and the non-coordinating hexafluorophosphate anion (PF₆⁻), make it a valuable tool in organic synthesis and a promising component in advanced energy storage systems. This technical guide provides a comprehensive overview of the chemical and physical properties of cesium hexafluorophosphate, detailed experimental protocols for its synthesis and application, and an exploration of its role in facilitating key chemical transformations.
Core Chemical and Physical Properties
This compound is a white crystalline solid that is stable under normal conditions. The combination of a large, "soft" cation and a large, non-coordinating anion confers specific characteristics to this salt, influencing its solubility, thermal stability, and reactivity.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. There are conflicting reports regarding its solubility in water, with some sources describing it as highly soluble and others as having limited solubility. This discrepancy may be attributed to the influence of temperature and the presence of impurities. It is generally less soluble than the corresponding sodium and potassium salts but more soluble than the rubidium salt.[1] It exhibits moderate solubility in polar organic solvents like acetonitrile (B52724) and slight solubility in methanol.[2][3]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [2][4] |
| Molecular Formula | CsPF₆ | [2] |
| Molecular Weight | 277.87 g/mol | [5] |
| Melting Point | Approximately 550 °C (1022 °F); decomposes above 300 °C | [4][6] |
| Density | Approximately 2.956 g/cm³ | [4] |
| Solubility in Water | Slightly soluble | [3] |
| Solubility in Organic Solvents | Highly soluble in acetonitrile, slightly soluble in methanol | [2][3] |
Chemical Properties
The chemical behavior of this compound is largely dictated by the non-coordinating nature of the hexafluorophosphate anion. This anion is a poor nucleophile and is resistant to oxidation, which makes CsPF₆ a useful salt for applications where anion interference must be minimized.
-
Thermal Stability: this compound is thermally stable at moderately high temperatures but will decompose upon strong heating, releasing toxic gases such as hydrofluoric acid.[2]
-
Reactivity: It is generally unreactive towards most organic compounds. However, it can react vigorously with strong acids and bases.[2]
-
Non-Coordinating Anion: The PF₆⁻ anion's inability to form strong coordinate bonds is a key feature, making CsPF₆ valuable in catalysis and electrochemistry where it can act as a spectator ion.[2]
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the reaction of a cesium salt with hexafluorophosphoric acid (HPF₆).
Synthesis from Cesium Carbonate
A common and straightforward method involves the reaction of cesium carbonate (Cs₂CO₃) with an aqueous solution of hexafluorophosphoric acid. This acid-base neutralization reaction yields this compound, water, and carbon dioxide.
Experimental Protocol: Synthesis of this compound from Cesium Carbonate
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Hexafluorophosphoric acid (HPF₆, 60% aqueous solution)
-
Deionized water
Procedure:
-
In a fume hood, dissolve a specific molar amount of cesium carbonate in a minimal amount of deionized water with stirring.
-
Slowly add a stoichiometric equivalent of 60% aqueous hexafluorophosphoric acid dropwise to the cesium carbonate solution. The addition should be performed cautiously as the reaction is exothermic and produces carbon dioxide gas.
-
After the addition is complete, continue stirring the solution at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The resulting solution is then concentrated by rotary evaporation to remove most of the water.
-
The crude this compound is precipitated by adding isopropanol to the concentrated aqueous solution.
-
The white precipitate is collected by vacuum filtration, washed with small portions of cold isopropanol, and dried under vacuum at an elevated temperature (e.g., 80-100 °C) to yield pure this compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
The non-coordinating nature of the hexafluorophosphate anion makes this compound a valuable reagent in organic synthesis, particularly in reactions where the counterion could potentially interfere with a catalytic cycle or the reactivity of a substrate.
Role in Nucleophilic Substitution Reactions
This compound can facilitate nucleophilic substitution reactions. While not a direct catalyst in the traditional sense, the "cesium effect" can play a role. The large and poorly solvated cesium cation can enhance the reactivity of anionic nucleophiles by forming looser ion pairs, making the nucleophile more available for reaction.
Diagram 2: Role in Nucleophilic Aromatic Substitution
Caption: Generalized mechanism of SₙAr and the role of the cesium cation.
While specific protocols using CsPF₆ as a primary reagent for nucleophilic substitution are not widely documented, cesium salts like cesium carbonate and cesium fluoride (B91410) are frequently employed. The principle of the "cesium effect" would still apply.
Applications in Electrochemistry
This compound is being explored as a component in electrolytes for advanced battery technologies, particularly in solid-state and sodium-ion batteries.
Electrolyte Additive in Batteries
Recent research has shown that the addition of cesium ions, in the form of salts like this compound, to battery electrolytes can significantly improve performance. In sodium-ion batteries, for instance, the addition of a small amount of CsPF₆ can modify the solid electrolyte interphase (SEI) on the anode surface. This modification leads to increased ionic conductivity and stability of the SEI, resulting in improved capacity retention over multiple cycles. One study demonstrated that a 0.05 M addition of CsPF₆ increased the capacity retention of a sodium-ion battery to 97.1% after 100 cycles, compared to 80.6% for the control cell.[7][8]
In lithium metal batteries, cesium-based additives have been shown to stabilize the electrodes, leading to longer-lasting batteries with improved charging properties.[9] The cesium ions contribute to the formation of a more protective interphase on both the anode and cathode.[3]
Table 2: Performance Improvement with this compound Additive in Sodium-Ion Batteries
| Parameter | Without CsPF₆ Additive | With 0.05 M CsPF₆ Additive | Reference |
| Capacity Retention after 100 cycles | 80.6% | 97.1% | [7] |
Experimental Protocol: Preparation of a Solid-State Electrolyte (Conceptual)
The following is a generalized protocol for the preparation of a composite solid-state electrolyte, illustrating how this compound could be incorporated.
Materials:
-
Polymer matrix (e.g., Polyethylene oxide - PEO)
-
Ceramic filler (e.g., Li₇La₃Zr₂O₁₂ - LLZO)
-
Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)
-
This compound (CsPF₆)
-
Acetonitrile (anhydrous)
Procedure:
-
In an argon-filled glovebox, dissolve the desired amounts of PEO, LiTFSI, and CsPF₆ in anhydrous acetonitrile.
-
Add the LLZO ceramic filler to the polymer-salt solution and stir vigorously to form a homogeneous slurry.
-
Cast the slurry onto a flat substrate using a doctor blade to control the thickness.
-
Allow the solvent to evaporate slowly inside the glovebox to form a flexible, self-standing electrolyte membrane.
-
Dry the membrane under vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period to remove any residual solvent.
-
The resulting solid-state electrolyte membrane can then be assembled into a coin cell with appropriate electrodes for electrochemical testing.
Safety and Handling
This compound, like other hexafluorophosphate salts, should be handled with care.
-
Toxicity: It is considered toxic and corrosive.[7]
-
Moisture Sensitivity: It can react with moisture, potentially releasing hydrofluoric acid (HF), which is highly toxic and corrosive. Therefore, it should be stored and handled in a dry, inert atmosphere.[4]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[9]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a versatile inorganic salt with significant potential in both organic synthesis and electrochemistry. Its utility stems from the unique properties of the large cesium cation and the non-coordinating hexafluorophosphate anion. While further research is needed to fully elucidate its quantitative properties and to develop specific, optimized protocols for its various applications, the existing body of knowledge highlights its importance as a valuable tool for chemists and materials scientists. The "cesium effect" in organic reactions and its beneficial impact on the performance of next-generation batteries are areas of active and promising research. As the demand for more efficient synthetic methods and advanced energy storage solutions grows, the role of specialized reagents like this compound is likely to become increasingly prominent.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. This compound | 16893-41-7 [chemicalbook.com]
- 6. dspace.cvut.cz [dspace.cvut.cz]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Guide to the Synthesis of Cesium Hexafluorophosphate (CsPF₆)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cesium hexafluorophosphate (B91526) (CsPF₆) is an inorganic salt that finds significant application as an electrolyte in batteries and as a reagent in various chemical syntheses, largely owing to the non-coordinating nature of the hexafluorophosphate anion.[1] This guide provides a detailed overview of the primary synthetic methodologies for preparing high-purity Cesium hexafluorophosphate, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.
Synthetic Methodologies: An Overview
The preparation of this compound can be broadly categorized into aqueous and solid-state methods. Aqueous routes are generally favored for their operational simplicity and scalability, while solid-state methods offer pathways to anhydrous products, which can be critical for moisture-sensitive applications.
The most prominently documented methods include:
-
Aqueous Synthesis via Neutralization of Phosphoric and Hydrofluoric Acids: This method involves the reaction of a cesium salt, typically Cesium Fluoride (B91410) (CsF) or Cesium Carbonate (Cs₂CO₃), with a mixture of hydrofluoric acid (HF) and phosphoric acid (H₃PO₄).
-
Direct Reaction with Hexafluorophosphoric Acid: This approach utilizes the direct reaction of a cesium salt, such as Cesium Fluoride (CsF), with hexafluorophosphoric acid (HPF₆).[1]
-
Solid-State and Molten Salt Synthesis: These methods involve the reaction of solid precursors at elevated temperatures, sometimes in the presence of a molten salt flux.
This guide will provide detailed experimental protocols for the first method, for which a comprehensive procedure is available, and an overview of the other methodologies.
Data Presentation: Comparison of Synthetic Routes
| Method | Reactants | Key Reaction Conditions | Yield | Purity | Reference |
| Aqueous Synthesis | CsF, 75% HF, 85% H₃PO₄ | Slow addition of H₃PO₄ at 0°C, stirring for 12h, crystallization at -5°C for 36h, drying at 80°C and 105°C. | 92% | Moisture content ≤ 50 ppm | [2] |
| Direct Reaction | CsF, HPF₆ (aq) | Controlled temperature to manage exothermic reaction. | Not specified | Not specified | [1] |
| Solid-State (Mechanochemical) | CsF, NH₄PF₆ | Ball milling. | Not specified | Not specified | |
| Molten Salt | CsF-CsCl eutectic, PF₅ | 300–400°C | >95% | >95% |
Experimental Protocols
Method 1: Aqueous Synthesis from Cesium Fluoride, Hydrofluoric Acid, and Phosphoric Acid
This method provides a high-yield route to this compound with excellent purity. The following protocol is adapted from a patented manufacturing process.[2]
Reactants:
-
Cesium Fluoride (CsF): 210 g
-
75% (w/w) Hydrofluoric Acid (HF): 700 g
-
85% (w/w) Phosphoric Acid (H₃PO₄): 175 g
-
Anhydrous Hydrogen Fluoride (for rinsing)
-
High-purity Nitrogen Gas (for drying)
Equipment:
-
3 L PFA (perfluoroalkoxy) reaction vessel
-
Stirrer
-
Separatory funnel
-
Ice bath
-
Suction filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a 3 L PFA reaction vessel equipped with a stirrer, dissolve 210 g of Cesium Fluoride in 700 g of 75% hydrofluoric acid. The dissolution is carried out under an ice bath with continuous stirring.
-
Addition of Phosphoric Acid: Weigh 175 g of 85% phosphoric acid into a separatory funnel. Slowly add the phosphoric acid dropwise to the reaction mixture over 30 minutes while maintaining the temperature with the ice bath.
-
Reaction: Continue stirring the reaction mixture for 12 hours.
-
Crystallization: After the reaction period, cool the mixture to -5°C and allow it to crystallize for 36 hours.
-
Filtration and Rinsing: Filter the resulting precipitate by suction filtration. Rinse the collected crystals with 400 g of anhydrous hydrogen fluoride cooled to 0°C.
-
Drying: Transfer the rinsed crystals to a suitable container and dry at 80°C for 5 hours while blowing with a high-purity nitrogen gas at a rate of 3 L/min. Subsequently, raise the drying temperature to 105°C and continue drying for 12 hours.
-
Product Characterization: The final product is this compound with a reported yield of 92% and a moisture content of 50 ppm or less as determined by Karl Fischer titration.[2] The identity of the compound can be confirmed by X-ray diffraction (XRD).[2]
Method 2: Direct Reaction of Cesium Fluoride with Hexafluorophosphoric Acid
General Procedure:
-
Cesium Fluoride is dissolved or suspended in a suitable reaction vessel.
-
An aqueous solution of hexafluorophosphoric acid is added portion-wise to the Cesium Fluoride.
-
The reaction is exothermic, and therefore, the temperature should be carefully controlled, likely through the use of an ice bath.
-
The resulting this compound precipitates from the solution and can be isolated by filtration.
-
The product would then require thorough drying to remove water and any residual hydrofluoric acid, a byproduct of the reaction (CsF + HPF₆ → CsPF₆ + HF).[1]
Method 3: Solid-State and Molten Salt Synthesis
For applications requiring strictly anhydrous conditions, solid-state and molten salt methods provide an alternative.
-
Mechanochemical Synthesis: This solvent-free method involves the ball milling of Cesium Fluoride with Ammonium hexafluorophosphate (NH₄PF₆). The mechanical energy induces a solid-state anion exchange.
-
Molten Salt Synthesis: In this high-temperature method, a eutectic mixture of Cesium Fluoride and Cesium Chloride (CsF-CsCl) is used as a molten flux to dissolve Phosphorus pentafluoride (PF₅) gas at temperatures between 300-400°C. Upon cooling, this compound with a purity of over 95% is produced.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the detailed aqueous synthesis method.
Caption: Workflow for the aqueous synthesis of CsPF₆.
Signaling Pathways and Logical Relationships
The core of the aqueous synthesis method is a multi-step acid-base and precipitation reaction. The logical relationship between the reactants and the final product can be visualized as follows:
Caption: Simplified reaction pathway for CsPF₆ formation.
References
Cesium Hexafluorophosphate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium hexafluorophosphate (B91526) (CsPF₆) is a salt of increasing interest in various fields, including its potential use as an electrolyte in energy storage systems and as a reagent in organic synthesis. A critical parameter for its application is its solubility in non-aqueous, organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of cesium hexafluorophosphate in a range of organic solvents. While precise quantitative data remains elusive in publicly accessible literature, this document consolidates qualitative solubility information, outlines standard experimental protocols for solubility determination, and presents a logical framework for the factors governing its dissolution.
Introduction
This compound is an inorganic salt composed of a large, soft cesium cation (Cs⁺) and a weakly coordinating hexafluorophosphate anion (PF₆⁻). This combination of ions imparts specific properties to the salt, influencing its interaction with different solvent molecules. The solubility of CsPF₆ in organic solvents is a key determinant for its utility in applications such as electrolytes for batteries, where ion mobility is paramount, and in chemical reactions where it may act as a phase-transfer catalyst or an anion scavenger. Understanding the solubility behavior of this salt is therefore essential for designing and optimizing systems in which it is a component.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | CsPF₆ |
| Molar Mass | 277.87 g/mol |
| Appearance | White crystalline solid[1][2] |
| Melting Point | >300 °C (decomposes)[3] |
| Crystal Structure | Cubic |
Solubility of this compound in Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility |
| Acetonitrile | Polar Aprotic | Highly Soluble[1] |
| Methanol | Polar Protic | Slightly Soluble |
| Propylene Carbonate (PC) | Polar Aprotic | Soluble (inferred from use in electrolytes) |
| Ethylene Carbonate (EC) | Polar Aprotic | Soluble (inferred from use in electrolytes) |
| Dimethyl Carbonate (DMC) | Polar Aprotic | Likely Soluble (used as a co-solvent in electrolytes) |
Factors Influencing Solubility
The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of thermodynamic factors. The overarching principle is that the Gibbs free energy of dissolution (ΔG_solv) must be negative. This is influenced by the lattice energy of the salt, the solvation energy of the ions, and the entropy change upon dissolution.
A logical relationship of the key factors influencing the solubility of CsPF₆ in organic solvents is depicted in the following diagram:
Caption: Factors influencing this compound solubility.
Experimental Protocols for Solubility Determination
The determination of the solubility of a salt in an organic solvent requires a precise and reproducible methodology. A common and reliable approach is the isothermal equilibrium method . The general workflow for this method is as follows:
Caption: Experimental workflow for solubility determination.
A detailed protocol based on this workflow is provided below:
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or magnetic stirrer with a heating/cooling bath
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Inert atmosphere glovebox (if materials are sensitive to air or moisture)
Procedure:
-
Preparation of a Supersaturated Solution:
-
In a sealed vessel, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Isothermal Equilibration:
-
Place the vessel in a thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved salt is reached. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, cease stirring and allow the solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the sample or filter it using a syringe filter that has been pre-heated/cooled to the experimental temperature. This step should be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
-
Sample Analysis:
-
Carefully take a precise aliquot (volume or mass) of the clear, saturated supernatant.
-
Determine the concentration of this compound in the aliquot using a suitable analytical technique:
-
Gravimetric Analysis: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid salt.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Dilute the aliquot to a known volume and analyze for the concentration of cesium.
-
Ion Chromatography: Analyze the diluted aliquot for the concentration of the hexafluorophosphate anion.
-
-
-
Calculation of Solubility:
-
From the mass of the salt and the initial volume or mass of the solvent in the aliquot, calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).
-
Safety Precautions:
-
This compound and many organic solvents can be hazardous. Always consult the Safety Data Sheet (SDS) before handling.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
When working with volatile or hygroscopic materials, the use of an inert atmosphere glovebox is recommended.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily accessible literature, its chemical properties and applications suggest a favorable solubility in polar aprotic solvents. The provided qualitative data, coupled with the detailed experimental protocol, offers a solid foundation for researchers and professionals working with this compound. The logical framework of influencing factors further aids in the rational selection of solvents for specific applications. Future research focused on the systematic determination of quantitative solubility data for CsPF₆ would be highly valuable to the scientific community.
References
Thermal Decomposition of Cesium Hexafluorophosphate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of cesium hexafluorophosphate (B91526) (CsPF₆). The following sections detail the decomposition pathway, the products formed, and the analytical techniques employed to characterize this process. This information is critical for professionals working with CsPF₆ in various applications, including as an electrolyte in batteries or in synthetic chemistry, where its thermal stability is a key parameter.
Executive Summary
Thermal Decomposition Pathway
The thermal decomposition of cesium hexafluorophosphate follows a straightforward dissociation reaction. When subjected to sufficient thermal energy, the ionic bond between the cesium cation (Cs⁺) and the hexafluorophosphate anion (PF₆⁻) weakens, leading to the breakdown of the complex anion.
The overall decomposition reaction is as follows:
CsPF₆(s) → CsF(s) + PF₅(g)
This reaction indicates that solid this compound decomposes to yield solid cesium fluoride (B91410) and gaseous phosphorus pentafluoride. The evolution of a gaseous product is a key characteristic of this decomposition process.
Below is a diagram illustrating the logical relationship of the thermal decomposition process.
Caption: Thermal decomposition pathway of this compound.
Quantitative Thermal Decomposition Data
A comprehensive search of available literature indicates that a definitive, universally agreed-upon single value for the decomposition temperature of this compound is not consistently reported. However, studies on alkali metal hexafluorophosphates suggest that CsPF₆ is one of the more thermally stable compounds in this group. The decomposition temperature is understood to be above 300 °C. The precise onset and peak decomposition temperatures would be dependent on experimental conditions such as the heating rate and the atmospheric environment.
Due to the lack of specific quantitative data from primary literature sources in the conducted search, a detailed data table cannot be provided at this time.
Experimental Protocols for Thermal Analysis
The thermal decomposition of this compound is typically investigated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often coupled with mass spectrometry (MS) for evolved gas analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs due to the evolution of gaseous decomposition products.
Methodology:
-
A small, precisely weighed sample of this compound is placed in a TGA crucible (typically alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere of an inert gas (e.g., nitrogen or argon) to prevent side reactions.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of mass loss corresponds to the beginning of the decomposition, where PF₅ gas is evolved. The final residual mass should correspond to the theoretical mass of CsF.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition, determining if the process is endothermic or exothermic.
Methodology:
-
A small, weighed sample of CsPF₆ is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled linear rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
An endothermic or exothermic peak on the DSC curve indicates a thermal event, such as melting or decomposition.
Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)
Objective: To identify the gaseous products evolved during decomposition.
Methodology:
-
The outlet gas stream from the TGA furnace is introduced into the ion source of a mass spectrometer.
-
As the sample is heated in the TGA, the MS scans for the mass-to-charge ratio (m/z) of potential decomposition products.
-
The detection of a signal corresponding to the known fragmentation pattern of PF₅ would confirm its evolution during the decomposition process.
The diagram below illustrates a typical experimental workflow for the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis of CsPF₆.
An In-Depth Technical Guide to the Crystal Structure of Cesium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Cesium Hexafluorophosphate (B91526) (CsPF₆), a compound of interest in various chemical and pharmaceutical applications. This document details the crystallographic data, experimental protocols for its determination, and the logical workflow involved in such analyses.
Introduction
Cesium hexafluorophosphate (CsPF₆) is an inorganic salt that has garnered attention for its applications in areas such as electrolytes for batteries and as a non-coordinating anion in catalysis. A thorough understanding of its solid-state structure is paramount for predicting its physical and chemical properties, which in turn influences its utility in material science and drug development. This guide summarizes the key structural features of CsPF₆ and the methodologies used to elucidate them.
Crystal Structure and Lattice Parameters
At ambient temperature, this compound crystallizes in a cubic crystal system. The determined space group is Fm-3m (space group number 225), which is characteristic of a face-centered cubic lattice with an additional center of symmetry.[1] This structure is analogous to that of a rock salt (NaCl), with the Cesium cations (Cs⁺) and hexafluorophosphate anions (PF₆⁻) occupying the lattice points.
A key study by English and Heyns in 1984 established the precise lattice parameters for CsPF₆ through single-crystal X-ray diffraction.[1][2][3] The quantitative crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Cubic | [1][2] |
| Space Group | Fm-3m (No. 225) | [1][2] |
| Lattice Parameter (a) | 8.228(5) Å | [1][2] |
| Unit Cell Volume (V) | 557(1) ų | [1][2] |
| Formula Units per Cell (Z) | 4 | [1][2] |
| Calculated Density (Dx) | 3.31 g/cm³ | [1][2] |
The hexafluorophosphate anion (PF₆⁻) is known to exhibit orientational disorder within the crystal lattice.
Experimental Protocols
The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis and crystallization of the compound, followed by single-crystal X-ray diffraction analysis.
Synthesis and Crystallization of this compound
High-purity single crystals of CsPF₆ suitable for X-ray diffraction can be obtained through a metathesis reaction followed by slow recrystallization. A common and effective method involves the reaction of a soluble cesium salt, such as Cesium Chloride (CsCl), with Ammonium hexafluorophosphate (NH₄PF₆) in an aqueous solution.
Materials:
-
Cesium Chloride (CsCl)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of Cesium Chloride and Ammonium hexafluorophosphate.
-
Slowly add the Ammonium hexafluorophosphate solution to the Cesium Chloride solution with constant stirring.
-
A white precipitate of this compound will form due to its lower solubility in water.
-
The precipitate is then isolated by filtration and washed with cold deionized water to remove any soluble impurities.
-
For single-crystal growth, the purified CsPF₆ powder is dissolved in a minimal amount of hot deionized water to create a saturated solution.
-
The solution is then allowed to cool slowly and undisturbed. Slow evaporation of the solvent over several days to weeks at room temperature will yield well-formed single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. The general workflow for this technique is outlined below.
Workflow:
-
Crystal Mounting: A suitable single crystal of CsPF₆ is carefully selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to reduce thermal vibrations of the atoms, which results in a better-quality diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of a compound like this compound follows a logical progression from synthesis to final structural analysis. This workflow is visualized in the diagram below.
This comprehensive guide provides the essential technical details regarding the crystal structure of this compound. The presented data and protocols are crucial for researchers and scientists working with this compound, enabling a deeper understanding of its properties and facilitating its application in various fields.
References
A Comprehensive Technical Guide to Cesium Hexafluorophosphate for Researchers and Drug Development Professionals
An in-depth examination of the properties, synthesis, and applications of Cesium Hexafluorophosphate (B91526) (CsPF₆), a versatile salt with significant utility in chemical synthesis and materials science. This guide provides researchers, scientists, and drug development professionals with essential technical data, detailed experimental protocols, and visualizations to facilitate its effective use in the laboratory.
Core Physicochemical and Structural Data
Cesium hexafluorophosphate is an inorganic salt composed of a cesium cation (Cs⁺) and a hexafluorophosphate anion (PF₆⁻). Its molecular structure and properties make it a valuable tool in various chemical applications, particularly where a non-coordinating anion is required.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | CsPF₆ |
| Molecular Weight | 277.87 g/mol |
| Appearance | White crystalline solid or fine powder |
| Density | Approximately 2.956 g/cm³ |
| Melting Point | >300 °C (decomposes) |
| Solubility | Limited solubility in water, moderately soluble in certain organic solvents. Highly soluble in polar solvents like acetonitrile.[1][2] |
| CAS Number | 16893-41-7 |
Ionic Composition of this compound
The fundamental structure of this compound is an ionic compound formed from a cesium cation and a hexafluorophosphate anion. The large size and low charge density of the cesium cation and the octahedral geometry of the hexafluorophosphate anion contribute to its properties as a non-coordinating salt.
References
Cesium Hexafluorophosphate: A Comprehensive Technical Guide
CAS Number: 16893-41-7
Chemical Formula: CsPF₆
This technical guide provides an in-depth overview of Cesium Hexafluorophosphate (B91526) (CsPF₆), a key inorganic compound utilized across various scientific and industrial domains. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis methodologies, key applications, and safety protocols.
Physicochemical and Structural Properties
Cesium hexafluorophosphate is a white crystalline solid.[1] It is recognized for its high thermal stability and solubility in polar organic solvents.[2] The compound's structure consists of a cesium cation (Cs⁺) and a hexafluorophosphate anion (PF₆⁻).[2] The large size and low charge density of the cesium ion, combined with the non-coordinating nature of the octahedral hexafluorophosphate anion, bestow unique properties that are leveraged in various chemical applications.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 16893-41-7 | [1][3][4][5] |
| Molecular Formula | CsF₆P | [1][2][5] |
| Molecular Weight | 277.87 g/mol | [1][2][5] |
| Appearance | White crystalline solid | [1][6] |
| Melting Point | >300 °C (decomposes) | [2][5] |
| Solubility | Highly soluble in polar solvents like water and acetonitrile. | [2] |
| Crystal Structure | Cubic close-packed | [1] |
| InChI Key | CJDWCODTAILWCO-UHFFFAOYSA-N | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a cesium source with hexafluorophosphoric acid or its derivatives.[2]
Experimental Protocol: Direct Reaction Method
This method involves the direct reaction of cesium fluoride (B91410) with hexafluorophosphoric acid.[2]
Objective: To synthesize this compound.
Materials:
-
Cesium fluoride (CsF)
-
Hexafluorophosphoric acid (HPF₆) solution
-
Distilled water
-
Ice bath
-
Reaction vessel (e.g., beaker or flask)
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a well-ventilated fume hood, dissolve a stoichiometric amount of Cesium fluoride (CsF) in a minimal amount of distilled water in the reaction vessel.
-
Place the reaction vessel in an ice bath to control the reaction temperature, as the subsequent step is exothermic.[2]
-
Slowly add an aqueous solution of hexafluorophosphoric acid (HPF₆) dropwise to the CsF solution while continuously stirring.[2]
-
The reaction proceeds according to the equation: CsF + HPF₆ → CsPF₆ + HF.[2]
-
After the addition is complete, continue stirring for a predetermined period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The resulting precipitate of this compound is collected by filtration.
-
Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and the hydrofluoric acid (HF) byproduct.[2]
-
Dry the purified product in a vacuum oven at a suitable temperature (e.g., 100 °C) to remove residual water.[7]
Figure 1. Experimental workflow for the direct synthesis of this compound.
Key Applications and Mechanisms
This compound's utility stems from its non-coordinating anion, which does not interfere with the coordination environment of metal catalysts, and its high ionic conductivity.[1][2]
Role in Organic Synthesis
In organic synthesis, CsPF₆ serves as a valuable reagent. Its non-coordinating anion property is crucial for facilitating reactions without forming stable complexes with metal catalysts, thereby enhancing reactivity.[2] It can be used to activate substrates for transformations such as coupling reactions.[2] Cesium salts, in general, are known to accelerate certain catalytic reactions, a phenomenon sometimes referred to as the "cesium effect".[8]
Electrochemical Applications
CsPF₆ is utilized as an electrolyte in electrochemical devices, such as lithium-ion batteries and other energy storage systems.[2][4] It enhances ionic conductivity by providing a medium for ion transport without directly participating in the redox reactions.[2] Its high ionic conductivity and stability make it a subject of research for solid-state electrolytes, which are critical for developing safer and more energy-dense next-generation batteries.[1]
Other Applications
-
Precursor for Inorganic Materials: It acts as a precursor for synthesizing various inorganic fluoride materials with applications in scintillators and optoelectronic devices.[1]
-
Lewis Acid Scavenger: In chemical reactions, it can capture Lewis acids, preventing unwanted side reactions and improving product yields.[1]
Figure 2. Logical relationship between the properties and applications of CsPF₆.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[9] Absorption of excessive fluoride ions can lead to acute systemic fluorosis.[9]
Table 2: GHS Hazard Statements for Cesium Compounds
| Hazard Code | Statement | References |
| H302 | Harmful if swallowed | [9] |
| H312 | Harmful in contact with skin | [9] |
| H314 | Causes severe skin burns and eye damage | [9] |
| H332 | Harmful if inhaled | [9] |
| H335 | May cause respiratory irritation | [9] |
| H361 | Suspected of damaging fertility or the unborn child | |
| H373 | May cause damage to organs through prolonged or repeated exposure |
Recommended Handling Protocol
Objective: To ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.[10]
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator when dusts are generated.[11]
Engineering Controls:
-
Work under a chemical fume hood.
-
Ensure adequate ventilation, especially in confined areas.[10]
-
Eyewash stations and safety showers must be close to the workstation.[11]
Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10][11]
-
Avoid breathing dust. Do not inhale the substance/mixture.
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wash skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10]
-
Keep away from incompatible materials such as strong acids and strong oxidizing agents.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]
-
Recommended storage temperature is typically between 2-8°C.[5][6]
First Aid Measures:
-
If Inhaled: Move to fresh air. Call a physician.[11]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. A first treatment with calcium gluconate paste may be necessary. Consult a physician.
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[10]
-
If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.
Analytical Methods
The analysis of cesium-containing compounds can be performed using various instrumental techniques. While specific, detailed protocols for the quantitative analysis of pure this compound are proprietary to manufacturers, general methods for determining cesium content in various matrices are well-established.
Table 3: Analytical Techniques for Cesium Determination
| Technique | Sample Type | Principle | References |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Biological, Environmental, Aqueous | Highly sensitive method for determining elemental composition and isotopic ratios. | [14][15] |
| Instrumental Neutron Activation Analysis (INAA) | Biological, Environmental | A nuclear process used for determining the concentrations of elements in a vast amount of materials. | [14] |
| Gamma Spectrometry | Environmental, Waste | Used for detecting and quantifying gamma-emitting radionuclides like ¹³⁷Cs. | [14][15] |
| Atomic Absorption Spectroscopy (AAS) | Aqueous Solutions | Measures the concentrations of elements by detecting absorbed radiation. | [16] |
A common workflow for analyzing a sample containing a cesium salt like CsPF₆ would involve sample digestion (if in a complex matrix), followed by elemental analysis using a technique like ICP-MS to quantify the cesium concentration.
References
- 1. Buy this compound | 16893-41-7 [smolecule.com]
- 2. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]
- 3. This compound | 16893-41-7 [sigmaaldrich.com]
- 4. This compound | 16893-41-7 [chemicalbook.com]
- 5. This compound | CAS#:16893-41-7 | Chemsrc [chemsrc.com]
- 6. lookchem.com [lookchem.com]
- 7. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 8. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. phi.com [phi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Physical Properties of Cesium Hexafluorophosphate (CsPF₆) Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium hexafluorophosphate (B91526) (CsPF₆) is an inorganic salt that finds application in various scientific fields, including as an electrolyte in electrochemical applications and as a reagent in organic synthesis.[1][2] Its utility is intrinsically linked to its distinct physical properties. This technical guide provides a comprehensive overview of the core physical characteristics of CsPF₆ powder, detailing the experimental methodologies used for their determination and presenting quantitative data in a structured format for ease of reference.
Core Physical Properties
The physical properties of Cesium hexafluorophosphate powder have been investigated using various analytical techniques. The data, while generally consistent, shows some variation across different sources, which is common in materials science and can be attributed to factors such as sample purity and experimental conditions.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below.
| Property | Value | Experimental Method |
| Molecular Weight | 277.87 g/mol | Calculated |
| Appearance | White crystalline solid/powder | Visual Inspection |
| Density | 3.31 g/cm³ | Single-Crystal X-ray Diffraction[3] |
| ~2.956 g/cm³ | Not specified[1] | |
| Melting Point | ~300 °C (decomposes) | Thermal Analysis (DSC/TGA)[2] |
| ~550 °C | Not specified[1] | |
| Crystal System | Cubic[3] | Single-Crystal X-ray Diffraction |
| Space Group | Fm3m (Oh5)[3] | Single-Crystal X-ray Diffraction |
| Lattice Parameter (a) | 8.228(5) Å[3] | Single-Crystal X-ray Diffraction |
Solubility
This compound is generally described as being sparingly soluble in water and slightly soluble in polar organic solvents.[1] One source describes it as highly soluble in polar solvents like water and acetonitrile.[2] The solubility of alkali metal fluorides tends to increase down the group, suggesting CsF is the most soluble.[4][5] However, for hexafluorophosphates, the trend can be influenced by the balance between lattice energy and hydration/solvation energy. For instance, the low solubility of Lithium Fluoride (LiF) is attributed to its high lattice energy, while the lower solubility of Cesium Iodide (CsI) is due to the smaller hydration energy of its ions.[6]
Experimental Protocols
The determination of the physical properties of CsPF₆ powder involves a suite of standard analytical techniques. Below are detailed methodologies for the key experiments.
Density Measurement (Gas Pycnometry)
Gas pycnometry is a common and accurate method for determining the skeletal density of a powder.[7]
Methodology:
-
Sample Preparation: A precisely weighed sample of CsPF₆ powder is placed into the sample chamber of the gas pycnometer.
-
Purging: The chamber is purged with a high-purity inert gas, typically helium, to remove any adsorbed gases from the powder surface.[8]
-
Analysis: The instrument introduces a known quantity of the inert gas into the sample chamber.
-
Pressure Measurement: The pressure is measured before and after the introduction of the gas into a reference chamber of a known volume.
-
Volume Calculation: Using Boyle's Law, the volume of the CsPF₆ powder is calculated from the pressure difference.
-
Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.
Gas Pycnometry Workflow
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of CsPF₆.[9][10]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of CsPF₆ powder (typically 5-20 mg) is placed in an inert sample pan (e.g., aluminum or platinum).[11]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC/TGA furnace. The system is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.[12]
-
Temperature Program: The furnace is heated at a constant, controlled rate (a typical rate for inorganic salts is 10 °C/min).[13]
-
Data Acquisition:
-
Data Analysis: The onset temperature of the mass loss in the TGA curve or the peak of the endotherm in the DSC curve is taken as the decomposition or melting point, respectively.
Thermal Analysis Workflow
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure, lattice parameters, and crystallographic density of a crystalline solid like CsPF₆.[3]
Methodology:
-
Crystal Growth: A suitable single crystal of CsPF₆ is grown.
-
Crystal Mounting: The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise information about the unit cell dimensions and arrangement of atoms.[3]
Crystal Structure Workflow
Conclusion
This technical guide has summarized the key physical properties of this compound powder and detailed the standard experimental protocols for their determination. The provided data and methodologies offer a valuable resource for researchers and professionals working with this compound. It is important to note the variability in some reported values, and for critical applications, it is recommended to characterize the specific batch of CsPF₆ being used.
References
- 1. echemi.com [echemi.com]
- 2. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. The solubility of fluorides of alkali metals in water class 11 chemistry JEE_MAIN [vedantu.com]
- 5. testbook.com [testbook.com]
- 6. General Characteristic Of Compounds Of Alkali Metals - Study Material for IIT JEE | askIITians [askiitians.com]
- 7. measurlabs.com [measurlabs.com]
- 8. merlin-pc.com [merlin-pc.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. infinitalab.com [infinitalab.com]
- 12. studycorgi.com [studycorgi.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
non-coordinating anion properties of hexafluorophosphate
An In-Depth Technical Guide to the Non-Coordinating Properties of the Hexafluorophosphate (B91526) Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Properties of the Hexafluorophosphate Anion
The utility of the hexafluorophosphate anion stems from a combination of its physical and chemical properties. These include its robust stability, solubility profile that favors organic media, and its inherently low coordinating ability.
Stability
The stability of the hexafluorophosphate anion is a critical factor in its widespread use. This stability is considered in terms of both its resistance to thermal decomposition and its inertness towards hydrolysis.
Thermal Stability:
Hexafluorophosphate salts generally exhibit good thermal stability. For instance, lithium hexafluorophosphate (LiPF₆), a common electrolyte in lithium-ion batteries, is thermally stable up to around 107°C in a dry, inert atmosphere, above which it decomposes into lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF₅).[4] The thermal stability of ionic liquids containing the hexafluorophosphate anion is also a key feature, with decomposition temperatures often exceeding 300°C, although this is highly dependent on the cation.[5]
Hydrolytic Stability:
The hexafluorophosphate anion is generally resistant to hydrolysis under neutral and basic conditions.[6] However, it can undergo hydrolysis under acidic conditions or in the presence of highly electrophilic metal centers.[6] The hydrolysis of LiPF₆ in battery electrolytes, often initiated by trace amounts of water, is a significant concern as it can lead to the formation of corrosive hydrofluoric acid (HF) and other detrimental byproducts.[7][8] The stability of hexafluorophosphate solutions against hydrolysis is also influenced by the nature of the counter-cation, with the order of stability being K⁺ > Na⁺ > Li⁺.[9]
Solubility
A defining characteristic of hexafluorophosphate salts is their generally high solubility in polar organic solvents and low solubility in water, particularly for salts with large organic cations.[10] This property is crucial for applications in non-aqueous electrochemistry. For example, tetrabutylammonium (B224687) hexafluorophosphate (TBAPF₆) is highly soluble in solvents like acetonitrile (B52724) and acetone.[10][11] Similarly, lithium hexafluorophosphate exhibits good solubility in mixtures of carbonate solvents such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), which is fundamental to its use in lithium-ion batteries.[3][9]
Coordinating Ability
Data Presentation
The following tables summarize quantitative data for key properties of various hexafluorophosphate salts.
Table 1: Thermal Decomposition of Hexafluorophosphate Salts
| Compound | Decomposition Onset Temperature (°C) | Method | Notes |
| Lithium Hexafluorophosphate (LiPF₆) | ~107 | TGA | In a dry, inert atmosphere. Decomposition produces LiF and PF₅. |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | >400 | TGA | Decomposition temperature is highly dependent on purity and cation structure. |
| Sodium Hexafluorophosphate (NaPF₆) | >300 (comparable to other sodium salts) | TGA | From comparative TGA profiles. |
Table 2: Solubility of Hexafluorophosphate Salts in Organic Solvents
| Salt | Solvent(s) | Solubility | Temperature (°C) |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Acetonitrile | 0.1 g/mL | Not specified |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Methanol | 0.1 g/mL | Not specified |
| Lithium Hexafluorophosphate (LiPF₆) | Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v) | 1.0 M solution is commercially available. | Room Temperature |
| Lithium Hexafluorophosphate (LiPF₆) | Propylene Carbonate (PC) | Soluble up to 3.29 M | 25 |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | Water | Insoluble | 25 |
Table 3: Ionic Conductivity of Hexafluorophosphate-Based Electrolytes
| Electrolyte Composition | Ionic Conductivity (S/cm) | Temperature (°C) |
| 1.0 M LiPF₆ in Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | Varies with exact composition and temperature, typically in the mS/cm range. | Room Temperature |
| 1.0 M LiPF₆ in Propylene Carbonate (PC) | Maximum at ~0.8 M (~8 mS/cm) | 25 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of hexafluorophosphate compounds.
Protocol 1: Synthesis of Potassium Hexafluorophosphate (KPF₆)
This protocol describes the synthesis of KPF₆ from phosphorus pentoxide and hydrofluoric acid.[15]
Materials:
-
Anhydrous Hydrofluoric Acid (HF)
-
Phosphorus Pentoxide (P₂O₅)
-
Potassium Hydroxide (B78521) (KOH) or Potassium Carbonate (K₂CO₃)
-
Deionized water
-
Suitable reaction vessel (e.g., a microreactor or a plug-flow reactor)[15]
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Hexafluorophosphoric Acid Solution: In a suitable reactor, carry out the first reaction by reacting anhydrous hydrofluoric acid with phosphorus pentoxide to obtain a hexafluorophosphoric acid (HPF₆) solution. The molar ratio of P₂O₅ to HF should be in the range of 1:10 to 1:14.[15] This reaction is highly exothermic and should be performed with appropriate cooling and safety precautions.
-
Preparation of Potassium Salt Solution: Prepare a 20-50% mass concentration solution of potassium hydroxide or potassium carbonate in water.[15]
-
Reaction and Precipitation: Carry out the second reaction by mixing the hexafluorophosphoric acid solution with the potassium salt solution at a temperature of 20-30°C.[15] This can be done in a microreactor for better control and continuous production.[15] Potassium hexafluorophosphate will precipitate out of the solution.
-
Isolation and Purification: Filter the resulting slurry to collect the KPF₆ precipitate.
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials and byproducts.
-
Dry the purified potassium hexafluorophosphate in an oven at an appropriate temperature to remove residual water.
Protocol 2: Purification of Tetrabutylammonium Hexafluorophosphate (TBAPF₆) by Recrystallization
This protocol is for the purification of commercial-grade TBAPF₆ to electrochemical grade.
Materials:
-
Tetrabutylammonium hexafluorophosphate (commercial grade)
-
Absolute Ethanol
-
Deionized water
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the commercial TBAPF₆ in a minimal amount of hot absolute ethanol.
-
Slowly add deionized water to the hot solution until a precipitate just begins to form.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a cold ethanol/water mixture (e.g., 3:1 v/v).
-
For high-purity material, repeat the recrystallization process two to three more times.
-
Dry the purified crystals in a vacuum oven at 80-100°C for 24-48 hours to ensure the removal of all solvent.
-
Store the purified TBAPF₆ in a desiccator or under an inert atmosphere to prevent moisture absorption.
Protocol 3: Characterization of a Redox-Active Species using Cyclic Voltammetry with a TBAPF₆ Electrolyte
This protocol outlines a typical cyclic voltammetry experiment to study an analyte like ferrocene (B1249389) in a non-aqueous solvent.[16][17]
Materials and Equipment:
-
Potentiostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/Ag⁺ or a non-aqueous Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Purified Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Anhydrous acetonitrile (ACN)
-
Analyte of interest (e.g., Ferrocene)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. Ensure the solvent is of high purity and has a low water content.
-
Analyte Solution Preparation: Prepare a 1-5 mM solution of the analyte (e.g., ferrocene) in the 0.1 M TBAPF₆/ACN electrolyte solution.
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by rinsing with deionized water and then the electrolyte solvent (acetonitrile). Dry the electrode thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the counter electrode, and the reference electrode. Position the reference electrode tip close to the working electrode surface.
-
Deaeration: Transfer the analyte solution to the electrochemical cell and purge with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan over the expected redox potential of the analyte. For ferrocene in acetonitrile, a window of approximately -0.2 V to +0.8 V vs. Ag/Ag⁺ is suitable.
-
Set the scan rate, typically starting at 100 mV/s.
-
Run a background scan of the electrolyte solution without the analyte to check for impurities.
-
Run the cyclic voltammetry experiment with the analyte solution and record the voltammogram.
-
-
Data Analysis: Analyze the voltammogram to determine the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc). The half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2, which is an approximation of the standard redox potential.
Protocol 4: Determination of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
This protocol describes the measurement of ionic conductivity of a hexafluorophosphate-based electrolyte.[14]
Materials and Equipment:
-
Impedance Analyzer/Potentiostat with EIS capability
-
Conductivity cell with two or four electrodes (platinum electrodes are common)
-
Thermostatically controlled environment (e.g., oven or water bath)
-
Hexafluorophosphate electrolyte solution
-
Inert atmosphere glovebox (if the electrolyte is air or moisture sensitive)
Procedure:
-
Cell Constant Determination: Calibrate the conductivity cell by measuring the impedance of a standard solution with a known conductivity (e.g., a standard KCl solution). The cell constant (K) is calculated from the known conductivity (σ_std) and the measured resistance (R_std): K = σ_std * R_std.
-
Cell Preparation: Clean and dry the conductivity cell thoroughly. If the electrolyte is sensitive to air or moisture, perform the following steps in a glovebox.
-
Sample Loading: Fill the conductivity cell with the hexafluorophosphate electrolyte solution to be measured.
-
Thermal Equilibration: Place the cell in the thermostatically controlled environment and allow it to reach the desired temperature.
-
EIS Measurement:
-
Connect the conductivity cell to the impedance analyzer.
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculate the ionic conductivity (σ) of the electrolyte using the measured resistance and the cell constant: σ = K / R.
-
-
Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.
Caption: Experimental workflow for comparing hexafluorophosphate with other anions.
Caption: Workflow for a typical cyclic voltammetry experiment.
Caption: Simplified hydrolysis pathway of the hexafluorophosphate anion.
Conclusion
The hexafluorophosphate anion remains a vital tool for researchers and professionals in chemistry and drug development due to its well-established non-coordinating properties. Its combination of thermal and hydrolytic stability, coupled with its favorable solubility in organic solvents, makes it an ideal counterion for a wide range of applications. While more weakly coordinating anions have been developed, the accessibility, cost-effectiveness, and extensive body of literature on hexafluorophosphate ensure its continued relevance. This guide has provided a detailed overview of its core properties, quantitative data for practical application, and robust experimental protocols to aid in its synthesis, purification, and characterization. A thorough understanding of these aspects is crucial for leveraging the unique properties of the hexafluorophosphate anion in innovative research and development.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The acid catalyzed hydrolysis of hexafluorophosphate | Semantic Scholar [semanticscholar.org]
- 13. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 14. Gutmann acceptor and donor numbers [stenutz.eu]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
Cesium Hexafluorophosphate: A Comprehensive Technical Guide to its Material Safety
For researchers, scientists, and professionals in drug development, a thorough understanding of the materials they handle is paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide provides a comprehensive overview of the material safety data for cesium hexafluorophosphate (B91526) (CsPF₆), a compound utilized in various chemical applications. This guide summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and safe handling, and visualizes critical safety and toxicological information.
Physical and Chemical Properties
Cesium hexafluorophosphate is a white crystalline solid. It is recognized for the non-coordinating nature of its hexafluorophosphate anion, which makes it a useful salt in various chemical reactions.[1] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 16893-41-7 | [2][3] |
| Molecular Formula | CsPF₆ | [2] |
| Molecular Weight | 277.87 g/mol | [2] |
| Appearance | White crystalline solid | - |
| Melting Point | >300 °C (decomposes) | [4] |
| Solubility | Highly soluble in polar solvents like water and acetonitrile. | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential toxicity.
| Hazard Class | GHS Classification | Reference |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [2] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [2] |
| Acute Toxicity (Oral) | Harmful if swallowed (based on data for related compounds). |
Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]
Toxicological Data
| Compound | Test Animal | Route | LD50 | Reference |
| Cesium Fluoride | Rat (female) | Oral | 500 mg/kg | [6] |
| Cesium Carbonate | Rat | Oral | 2333 mg/kg | [7] |
| Cesium Salts (general) | - | Oral | 500 - 2600 mg/kg | - |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a cesium salt with hexafluorophosphoric acid.[5]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Hexafluorophosphoric acid (HPF₆) solution (typically ~60% in H₂O)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Buchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, dissolve a stoichiometric amount of cesium carbonate in a minimal amount of deionized water in a reaction flask equipped with a magnetic stir bar.
-
Place the reaction flask in an ice bath to control the reaction temperature.
-
Slowly, and with continuous stirring, add a stoichiometric equivalent of hexafluorophosphoric acid solution dropwise to the cesium carbonate solution. Caution: The reaction is exothermic and will release carbon dioxide gas.
-
After the addition is complete, continue stirring the solution in the ice bath for approximately 1-2 hours to ensure the reaction goes to completion.
-
The product, this compound, will precipitate out of the solution as it has limited solubility under these conditions.
-
Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with small portions of cold deionized water to remove any unreacted starting materials or byproducts.
-
Dry the purified this compound in a vacuum oven at a low temperature to remove residual water.
Safe Handling Protocol
Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the potential for dust generation exists, a NIOSH-approved respirator with appropriate cartridges should be used.
Handling Procedures:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Keep away from incompatible materials such as strong acids and oxidizing agents.
-
In case of a spill, do not use water. Use an inert absorbent material (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.
Visualizing Safety and Toxicology
To better understand the safety and toxicological aspects of this compound, the following diagrams have been generated.
References
- 1. gosset.ai [gosset.ai]
- 2. Caesium hexafluorophosphate | CsF6P | CID 23674431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16893-41-7 [sigmaaldrich.com]
- 4. This compound | CAS#:16893-41-7 | Chemsrc [chemsrc.com]
- 5. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]
- 6. prochemonline.com [prochemonline.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
The Role of Cesium Hexafluorophosphate in Enhancing Battery Performance: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium hexafluorophosphate (B91526) (CsPF6) has emerged as a critical electrolyte additive in advanced lithium-ion battery technologies. While not utilized as a primary solid-state electrolyte, its incorporation in small quantities into conventional liquid and gel electrolytes significantly enhances battery performance, particularly in cells employing lithium metal anodes. These application notes provide a comprehensive overview of the function, performance benefits, and experimental protocols related to the use of CsPF6 as an electrolyte additive.
Principle of Operation: Formation of a Stable Solid Electrolyte Interphase
The primary function of CsPF6 as an additive is to facilitate the formation of a robust and uniform solid electrolyte interphase (SEI) on the surface of the lithium metal anode. The presence of cesium ions (Cs+) in the electrolyte alters the electrochemical environment at the anode-electrolyte interface. During the initial charging cycles, Cs+ ions are believed to form an electrostatic shield that regulates the deposition of lithium ions, thereby suppressing the formation of dendritic structures that can lead to short circuits and battery failure. This results in a more stable and longer-lasting protective layer.
Performance Enhancements
The addition of CsPF6 to battery electrolytes has been shown to yield significant improvements in several key performance metrics.
Key Performance Data with CsPF6 Additive
| Performance Metric | Electrolyte System | Key Findings |
| Cycling Stability | Li | LiFePO4 cells with CsPF6 additive | Excellent long-term cycling stability for at least 500 cycles at a charge current density of 0.5 mA cm⁻² without internal short circuits.[1] |
| Rate Capability | Li | LiFePO4 cells with CsPF6 additive | Enhanced rate capability.[1] |
| Anode Protection | Li | LiFePO4 cells with CsPF6 additive | Well-protected Li anode surface and decreased resistance.[1] |
| Graphite Anode Performance | Graphite || LiNi0.80Co0.15Al0.05O2 (NCA) full cells with CsPF6 and 20% PC | Synergistic effect of Cs+ and propylene (B89431) carbonate (PC) enables the formation of a robust, ultrathin, and compact SEI layer, allowing for fast Li+ ion transport.[2] |
Experimental Protocols
The following protocols outline the preparation of CsPF6-containing electrolytes and the assembly of coin cells for electrochemical testing.
Protocol 1: Preparation of CsPF6-Containing Liquid Electrolyte
Materials:
-
Battery-grade organic solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), propylene carbonate (PC))
-
Lithium hexafluorophosphate (LiPF6) salt
-
Cesium hexafluorophosphate (CsPF6) additive
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving a specific concentration of LiPF6 (e.g., 1.0 M) in the desired solvent mixture (e.g., EC:DMC 1:1 v/v).
-
To this baseline electrolyte, add a predetermined concentration of CsPF6 (e.g., 0.05 M).
-
Stir the solution at room temperature for several hours until the CsPF6 is completely dissolved, ensuring a homogeneous electrolyte.
-
Store the prepared electrolyte in a sealed container inside the glovebox until use.
Protocol 2: Coin Cell Assembly (Li | LiFePO4)
Materials:
-
Lithium metal foil (anode)
-
LiFePO4-coated aluminum foil (cathode)
-
Polypropylene separator
-
CsPF6-containing electrolyte
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
Procedure:
-
Inside the argon-filled glovebox, punch out circular electrodes from the lithium metal foil and LiFePO4-coated foil, and a separator of appropriate size.
-
Place the LiFePO4 cathode at the bottom of the coin cell casing.
-
Add a few drops of the CsPF6-containing electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the lithium metal anode on top of the wetted separator.
-
Add a spacer and a spring on top of the anode.
-
Carefully place the top casing and crimp the coin cell using a crimping machine to ensure proper sealing.
-
Allow the assembled cell to rest for several hours before electrochemical testing to ensure complete electrolyte wetting.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the effect of CsPF6 as an electrolyte additive.
Caption: Experimental workflow for evaluating CsPF6 as an electrolyte additive.
Conclusion
The use of this compound as an electrolyte additive presents a promising strategy for improving the performance and lifespan of lithium-ion batteries, particularly those with lithium metal anodes. The formation of a stable SEI, facilitated by the presence of Cs+ ions, leads to enhanced cycling stability and rate capability. The protocols provided herein offer a foundation for researchers to explore the benefits of CsPF6 in their own battery development efforts. Further research may focus on optimizing the concentration of CsPF6 and its synergistic effects with other electrolyte components to unlock even greater performance gains.
References
Application Notes and Protocols: Cesium Hexafluorophosphate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium hexafluorophosphate (B91526) (CsPF₆) is a salt consisting of a cesium cation (Cs⁺) and a hexafluorophosphate anion (PF₆⁻). In the context of organic synthesis, its properties are largely dictated by the characteristics of these two ions. The hexafluorophosphate anion is known for being a weakly coordinating, or non-coordinating, anion. This property is valuable in catalysis as it can stabilize cationic transition metal complexes without strongly binding to the metal center, thus leaving it available to participate in catalytic cycles. The cesium cation is large and has a low charge density, which can influence reaction rates and selectivities, a phenomenon often referred to as the "cesium effect." While the cesium effect is more extensively documented for other cesium salts like cesium carbonate (Cs₂CO₃) and cesium fluoride (B91410) (CsF) in reactions such as Suzuki-Miyaura cross-couplings and nucleophilic substitutions, the role of CsPF₆ is more specialized.
This document provides detailed application notes and protocols for the use of hexafluorophosphate salts in specific areas of organic synthesis, drawing from the most relevant and detailed examples where the PF₆⁻ anion is crucial, given the limited literature on the direct use of CsPF₆ as a primary catalyst or reagent in mainstream organic synthesis.
Application Note 1: Hexafluorophosphate in Copper-Based Photoredox Catalysis
A significant application involving the hexafluorophosphate anion is in the structure of the copper-based photoredox catalyst, [(DPEPhos)(bcp)Cu]PF₆. This catalyst has emerged as a cost-effective and efficient alternative to traditional iridium- and ruthenium-based photocatalysts. It is effective in promoting a variety of radical transformations, including the direct arylation of C-H bonds and radical cyclization reactions.
The hexafluorophosphate anion in this complex serves as a non-coordinating counter-ion to the cationic copper center, which is essential for maintaining the stability and catalytic activity of the complex. The bulky and non-nucleophilic nature of PF₆⁻ prevents it from interfering with the catalytic cycle.
Key Applications of [(DPEPhos)(bcp)Cu]PF₆:
-
Direct C-H Arylation of (Hetero)arenes: This catalyst facilitates the coupling of aryl halides with a variety of electron-rich (hetero)arenes.
-
Radical Cyclization of Organic Halides: It can initiate radical cyclization reactions, which are powerful methods for the construction of cyclic compounds.
Quantitative Data: Representative Examples of [(DPEPhos)(bcp)Cu]PF₆ Catalyzed Reactions
| Entry | Aryl Halide | (Hetero)arene | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | N-Methylpyrrole | 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile | 85 |
| 2 | 4-Bromoacetophenone | Furan | 1-(4-(Furan-2-yl)phenyl)ethan-1-one | 78 |
| 3 | 1-Iodonaphthalene | Thiophene | 1-(Thiophen-2-yl)naphthalene | 82 |
| 4 | N-Benzoyl-N-[(2-iodoquinolin-3-yl)methyl]cyanamide | - (Intramolecular) | N-Benzoyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carbonitrile | 91 |
Experimental Protocols
Protocol 1: Synthesis of [(DPEPhos)(bcp)Cu]PF₆ Catalyst [1][2][3]
This protocol describes the multigram-scale synthesis of the copper-based photoredox catalyst.
Materials:
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)
-
Bis(2-(diphenylphosphino)phenyl) ether (DPEPhos)
-
Bathocuproine (bcp)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tetrakis(acetonitrile)copper(I) hexafluorophosphate (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the copper salt under an inert atmosphere (e.g., argon or nitrogen).
-
To the stirred solution, add DPEPhos (1.0 eq) in one portion.
-
Continue stirring for 15 minutes at room temperature.
-
Add bathocuproine (1.0 eq) to the reaction mixture.
-
Stir the resulting bright yellow solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to about one-third of the original volume.
-
Add diethyl ether to the concentrated solution to precipitate the product.
-
Collect the bright yellow solid by filtration, wash with diethyl ether, and dry under vacuum.
The catalyst is typically obtained in high yield (>90%) and can be stored in air, away from light.
Protocol 2: General Procedure for Photoredox C-H Arylation [1][2]
Materials:
-
Aryl halide (1.0 eq)
-
(Hetero)arene (5.0 eq)
-
[(DPEPhos)(bcp)Cu]PF₆ (1-5 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
Procedure:
-
To a reaction vessel, add the aryl halide, the (hetero)arene, [(DPEPhos)(bcp)Cu]PF₆, and a magnetic stir bar.
-
Seal the vessel and degas the mixture by three cycles of vacuum and backfilling with an inert gas.
-
Add anhydrous solvent and DIPEA via syringe.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.
References
Application Notes and Protocols for Electrochemical Applications of Cesium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium hexafluorophosphate (B91526) (CsPF₆) is a specialty salt that is finding increasing application in the field of electrochemistry, particularly as an electrolyte additive in lithium-ion batteries. Its primary function is to enhance the performance and stability of these energy storage devices. The large size of the cesium cation (Cs⁺) and the non-coordinating nature of the hexafluorophosphate anion (PF₆⁻) contribute to its beneficial effects on the electrode-electrolyte interface. This document provides detailed application notes, experimental protocols, and performance data related to the electrochemical use of CsPF₆.
Physicochemical Properties of Cesium Hexafluorophosphate
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | CsPF₆ |
| Molecular Weight | 277.87 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | >300 °C (decomposes)[2] |
| Solubility | Soluble in organic carbonate solvents (e.g., EC, PC, DMC, EMC) |
Electrochemical Applications in Lithium-Ion Batteries
The primary electrochemical application of CsPF₆ is as an electrolyte additive in lithium-ion batteries to improve the performance and lifespan of graphite (B72142) anodes, especially when using propylene (B89431) carbonate (PC)-based electrolytes.
Mechanism of Action
The addition of a small amount of CsPF₆ to a standard lithium-ion battery electrolyte leads to the formation of a more robust, ultrathin, and compact solid electrolyte interphase (SEI) layer on the surface of the graphite anode. This improved SEI layer has the following effects:
-
Suppression of Propylene Carbonate (PC) Co-intercalation: PC, a solvent that can improve the low-temperature performance of electrolytes, typically causes exfoliation of the graphite anode. The Cs⁺ ions help to form a stable SEI that is selectively permeable to Li⁺ ions, effectively blocking the co-intercalation of PC molecules and preventing damage to the anode structure.[3][4]
-
Reduced Lithium Dendrite Formation: The uniform and compact SEI layer helps to suppress the formation of lithium dendrites, which are a major safety concern and a cause of battery failure.[5]
-
Enhanced Ionic Transport: The resulting thin SEI layer allows for faster transport of desolvated Li⁺ ions, leading to improved rate capability.[4]
The synergistic effect of CsPF₆ and PC in the electrolyte enhances the overall performance of the lithium-ion battery, particularly over a wide temperature range.[3][6]
Performance Data
The use of CsPF₆ as an electrolyte additive has been shown to significantly improve the electrochemical performance of lithium-ion batteries.
| Performance Metric | Electrolyte Composition | Cell Configuration | Result |
| Optimal CsPF₆ Concentration | 1 M LiPF₆ in various PC-containing solvents | - | 0.05 M |
| Cycling Stability | 1 M LiPF₆, 0.05 M CsPF₆ in 20 wt% PC in EC/EMC (E20PC-Cs) | Graphite || NCA Full Cell | 88.5% capacity retention after 500 cycles at room temperature |
| Low-Temperature Performance | 1 M LiPF₆, 0.05 M CsPF₆ in 20 wt% PC in EC/EMC (E20PC-Cs) | Graphite || NCA Full Cell | 103 mAh g⁻¹ at -10 °C51 mAh g⁻¹ at -20 °C |
| Long-Term Cycling | Not specified, with CsPF₆ additive | Li | LFP Coin Cell | Stable cycling for at least 500 cycles at 0.5 mA cm⁻² |
Experimental Protocols
Preparation of CsPF₆-Containing Electrolyte
This protocol describes the preparation of a common electrolyte formulation used in lithium-ion battery research, with the addition of CsPF₆.
Materials:
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
This compound (CsPF₆), high purity
-
Ethylene carbonate (EC), battery grade
-
Ethyl methyl carbonate (EMC), battery grade
-
Propylene carbonate (PC), battery grade
-
Anhydrous solvents and salts are critical. All materials should be stored in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Equipment:
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Inside the glovebox, prepare the desired solvent mixture. For example, to prepare an electrolyte with 20 wt% PC in a 3:7 weight ratio of EC:EMC, calculate the required mass of each solvent.
-
Salt Dissolution:
-
To the solvent mixture, slowly add the required amount of LiPF₆ to achieve the desired molarity (e.g., 1 M). Stir until the salt is completely dissolved.
-
Next, add the calculated amount of CsPF₆ to achieve the desired additive concentration (e.g., 0.05 M).
-
Continue stirring the solution for several hours to ensure homogeneity.
-
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Assembly of a 2032-Type Coin Cell for Electrochemical Testing
This protocol provides a general procedure for assembling a CR2032 coin cell for testing the performance of the prepared electrolyte.
Materials:
-
Prepared CsPF₆-containing electrolyte
-
Graphite anode
-
Lithium iron phosphate (B84403) (LFP) or Lithium Nickel Cobalt Aluminum Oxide (NCA) cathode
-
Microporous polymer separator (e.g., Celgard 2325)
-
Lithium metal foil (for half-cell testing)
-
CR2032 coin cell components (casings, spacers, springs)
Equipment:
-
Argon-filled glovebox
-
Coin cell crimper
-
Tweezers
-
Pipette
Procedure:
-
Electrode and Separator Preparation: Punch circular electrodes and separators of the appropriate diameters. Typically, the anode is slightly larger than the cathode, and the separator is larger than both electrodes. Dry all components under vacuum before transferring them into the glovebox.
-
Cell Assembly (inside the glovebox):
-
Place the negative electrode case (cathode can) on a clean surface.
-
Place the graphite anode in the center of the can.
-
Add a few drops of the CsPF₆-containing electrolyte onto the anode surface to ensure good wetting.
-
Place the separator on top of the wetted anode.
-
Add a few more drops of electrolyte to the separator.
-
Place the cathode on top of the separator.
-
Add a final drop of electrolyte to the cathode.
-
Place a spacer and then a spring on top of the cathode.
-
Carefully place the positive electrode case (anode cap) on top of the assembly.
-
-
Crimping: Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Resting: Allow the assembled cell to rest for several hours before electrochemical testing to ensure complete wetting of the components.
Electrochemical Characterization
Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Typical Parameters:
-
Working Electrode: Platinum or glassy carbon
-
Counter and Reference Electrode: Lithium metal
-
Scan Rate: 0.1 - 1 mV/s
-
Voltage Range: Dependent on the expected stability window, typically from -0.5 V to 5.5 V vs. Li/Li⁺.
-
Charge-Discharge Cycling:
-
Purpose: To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.
-
Typical Protocol:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20) for the first few cycles to form a stable SEI layer.
-
Standard Cycling: Cycle the cell at a defined C-rate (e.g., C/3 charge, 1C discharge) within a specific voltage window (e.g., 2.5 V to 4.2 V for graphite||NCA).
-
Rate Capability Test: Cycle the cell at various C-rates to determine its performance under different current loads.
-
Application in Supercapacitors
Currently, there is a lack of published research on the specific application of this compound as a primary salt or additive in electric double-layer capacitors (supercapacitors). The focus of existing literature is predominantly on its role in improving the performance of lithium-ion batteries. Therefore, detailed application notes and protocols for supercapacitors cannot be provided at this time.
Visualizations
References
- 1. Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy [mdpi.com]
- 2. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ysxbcn.com [ysxbcn.com]
- 6. eag.com [eag.com]
Application Notes and Protocols for the Preparation of Cesium Hexafluorophosphate from Cesium Fluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cesium hexafluorophosphate (B91526) (CsPF₆) is a valuable inorganic salt utilized in diverse areas of chemical research and development. Its primary utility stems from the non-coordinating nature of the hexafluorophosphate (PF₆⁻) anion, which makes CsPF₆ an excellent choice as an electrolyte in electrochemical systems and as a reagent in organic synthesis where cation-anion interactions need to be minimized. This document provides detailed methodologies for the synthesis of Cesium hexafluorophosphate from Cesium fluoride (B91410), aimed at providing researchers with practical and reproducible protocols.
Physicochemical Data Summary
For ease of comparison and experimental planning, the table below summarizes key quantitative data for the reactants and the final product.
| Property | Cesium Fluoride (CsF) | Phosphorus Pentafluoride (PF₅) | This compound (CsPF₆) |
| CAS Number | 13400-13-0 | 7647-19-0 | 16919-27-0 |
| Molecular Formula | CsF | PF₅ | CsPF₆ |
| Molar Mass ( g/mol ) | 151.90 | 125.97 | 277.87 |
| Appearance | White crystalline solid | Colorless gas | White crystalline solid |
| Melting Point (°C) | 682 | -93.8 (sublimes) | ~550 (decomposes)[1] |
| Boiling Point (°C) | 1251 | -84.6 | Not Applicable |
| Solubility | Highly soluble in water, soluble in organic solvents. | Reacts with water. | Moderately soluble in polar organic solvents (e.g., acetonitrile), limited solubility in water.[1] |
| Purity (Typical Commercial) | >99% | >99.9% | 95% - 99.5%[2][3][4] |
Synthesis Protocols
Two primary synthetic routes for the preparation of this compound from Cesium fluoride are detailed below. Method A, which involves the direct reaction with Phosphorus pentafluoride, is generally favored for producing high-purity, anhydrous material. Method B provides an alternative approach using aqueous Hexafluorophosphoric acid.
Experimental Protocol: Method A - Reaction of Cesium Fluoride with Phosphorus Pentafluoride
This protocol outlines the synthesis of this compound through the direct combination of Cesium fluoride and Phosphorus pentafluoride in an anhydrous solvent. This method is advantageous for applications requiring anhydrous conditions.
Reaction: CsF + PF₅ → CsPF₆
Materials and Equipment
-
Chemicals:
-
Cesium fluoride (CsF), anhydrous, ≥99% purity
-
Phosphorus pentafluoride (PF₅) gas, ≥99.9% purity
-
Anhydrous acetonitrile (B52724) (CH₃CN), <50 ppm H₂O
-
Anhydrous diethyl ether ((C₂H₅)₂O) for washing
-
-
Equipment:
-
Schlenk line or inert atmosphere glovebox
-
Three-neck round-bottom flask (e.g., 250 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Gas inlet adapter and tubing
-
Gas dispersion tube (bubbler)
-
Low-temperature cooling bath (e.g., ice-water)
-
Schlenk filter funnel and flask
-
Vacuum oven
-
Experimental Procedure
-
Reactor Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of inert gas (e.g., argon or nitrogen). Assemble the three-neck flask with a magnetic stir bar, a gas inlet connected to the PF₅ cylinder via a flowmeter and bubbler, and a gas outlet leading to a scrubber.
-
Charging the Reactor: In an inert atmosphere (glovebox), charge the reaction flask with anhydrous Cesium fluoride (15.19 g, 0.10 mol) and anhydrous acetonitrile (100 mL).
-
Reaction:
-
Cool the stirred suspension in the flask to 0 °C using the low-temperature bath.
-
Slowly bubble Phosphorus pentafluoride gas through the suspension using the gas dispersion tube. The recommended flow rate should allow for the addition of approximately 12.6 g (0.10 mol) of PF₅ over 1.5 to 2 hours.
-
The reaction is exothermic; carefully monitor the temperature and adjust the PF₅ flow rate to maintain the reaction temperature between 0 and 5 °C.
-
After the complete addition of PF₅, remove the cooling bath and allow the reaction mixture to slowly warm to ambient temperature. Continue stirring for an additional 12 hours to ensure the reaction goes to completion.
-
-
Product Isolation and Purification:
-
The this compound product will precipitate as a white solid. To maximize recovery, cool the mixture to 0 °C for 30 minutes.
-
Collect the solid product by filtration under an inert atmosphere using a Schlenk filter.
-
Wash the filter cake sequentially with cold anhydrous acetonitrile (2 x 20 mL) and anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and residual solvent.
-
-
Drying: Dry the final product under high vacuum at 80 °C for at least 12 hours.
-
Characterization: The product is a white, crystalline solid. The expected yield is typically in the range of 90-95%. Purity can be confirmed using ¹⁹F and ³¹P NMR spectroscopy and elemental analysis.
Experimental Protocol: Method B - Reaction of Cesium Fluoride with Hexafluorophosphoric Acid
This protocol describes the synthesis via the reaction of Cesium fluoride with an aqueous solution of Hexafluorophosphoric acid. This method avoids the handling of gaseous PF₅ but introduces water, which must be removed.
Reaction: CsF + HPF₆ → CsPF₆ + HF
Materials and Equipment
-
Chemicals:
-
Cesium fluoride (CsF), ≥99% purity
-
Hexafluorophosphoric acid (HPF₆), ~60% w/w aqueous solution
-
Deionized water
-
Ice
-
-
Equipment:
-
Polytetrafluoroethylene (PTFE) or other HF-resistant beaker (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
-
Experimental Procedure
-
Preparation of Reactant Solution: In the PTFE beaker, dissolve Cesium fluoride (15.19 g, 0.10 mol) in 50 mL of deionized water.
-
Reaction:
-
Cool the solution in the ice bath with continuous stirring.
-
Slowly add the Hexafluorophosphoric acid solution (~24.3 g of 60% solution, corresponding to 0.10 mol HPF₆) dropwise to the cold Cesium fluoride solution.
-
Maintain the temperature of the reaction mixture below 10 °C throughout the addition, as the neutralization is exothermic.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional hour.
-
-
Crystallization and Isolation:
-
This compound will precipitate from the aqueous solution. Allow the slurry to stand in the ice bath for at least one more hour to maximize crystallization.[1]
-
Collect the white crystalline product by vacuum filtration.
-
Wash the collected crystals with two small portions of ice-cold deionized water (e.g., 2 x 10 mL).
-
-
Drying: Dry the product thoroughly in a vacuum oven at 100 °C for 12 hours to remove all water and traces of HF.
-
Characterization: The final product is a white, crystalline solid. Expected yields are generally in the range of 80-90%. Purity can be confirmed by titration of residual acid and spectroscopic analysis. A purity of >98% can be achieved with careful washing.[1]
Safety and Handling
-
Phosphorus pentafluoride (PF₅): A highly toxic and corrosive gas that reacts violently with water. All operations must be conducted in a certified fume hood or a glovebox. Appropriate respiratory protection should be used.
-
Hexafluorophosphoric acid (HPF₆) and Hydrofluoric acid (HF): Both are extremely corrosive and toxic. Contact with skin or eyes can cause severe, painful burns that may not be immediately apparent. Always wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a face shield, and a lab coat. Ensure that a calcium gluconate gel is readily accessible as a first-aid antidote for HF exposure.
-
Cesium fluoride (CsF): Harmful if ingested or inhaled. Avoid creating dust. Handle in a well-ventilated area.
-
Inert Atmosphere: For Method A, strict adherence to anhydrous and inert atmosphere techniques is crucial for both safety and product purity.
Visualized Experimental Workflow (Method A)
The following diagram provides a visual representation of the key stages involved in the synthesis of this compound using Phosphorus pentafluoride.
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. From a Dense Structure to Open Frameworks: The Structural Plethora of Alkali Metal Iron Fluorophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021115316A1 - Process and system for producing lipf6, and mixture crystal, composition, electrolyte solution and lithium battery containing lipf6 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wet-Chemical Synthesis of Cesium Hexafluorophosphate (CsPF₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium hexafluorophosphate (B91526) (CsPF₆) is an inorganic salt that has garnered significant interest in various scientific and industrial fields. It is particularly noted for its role as a non-coordinating anion, which makes it a valuable reagent in organic synthesis, allowing for the facilitation of reactions without interfering with the coordination environment of metal catalysts. Additionally, CsPF₆ is utilized as an electrolyte in electrochemical applications, such as in lithium-ion batteries and other energy storage devices. Its unique properties, including high thermal stability and solubility in organic solvents, make it a versatile compound for researchers in materials science and drug development.
This document provides detailed protocols for the wet-chemical synthesis of Cesium hexafluorophosphate, focusing on practical and reproducible methods for laboratory-scale preparation.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | CsPF₆ |
| Molecular Weight | 277.87 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 16893-41-7 |
| Purity (Typical) | >99% |
Synthesis Workflow
The general workflow for the wet-chemical synthesis of this compound is outlined in the diagram below. This process involves the reaction of a cesium precursor with a hexafluorophosphate source, followed by purification and characterization of the final product.
Application Notes and Protocols for the Solid-State Synthesis of High-Purity Cesium Hexafluorophosphate (CsPF₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium hexafluorophosphate (B91526) (CsPF₆) is an inorganic salt with growing importance in various scientific fields. In the realm of drug development and advanced materials science, high-purity CsPF₆ is utilized as a Lewis acid scavenger and as a component in solid-state electrolytes for next-generation batteries. The solid-state synthesis of this compound offers several advantages over solution-based methods, including the potential for higher purity, reduced solvent waste, and simpler product isolation.
These application notes provide detailed protocols for the solid-state synthesis of high-purity CsPF₆, focusing on mechanochemical and solid-state metathesis methods. The protocols are designed to be reproducible and scalable for laboratory settings.
Key Applications of High-Purity CsPF₆
-
Solid-State Batteries: CsPF₆ is investigated as a component in solid-state electrolytes, which are crucial for developing safer and more energy-dense batteries compared to traditional liquid electrolyte systems.[1][2]
-
Lewis Acid Scavenger: In organic synthesis, CsPF₆ can act as a Lewis acid scavenger, removing Lewis acidic species that may cause unwanted side reactions or deactivate catalysts, thereby improving reaction yields and product purity.[3]
-
Precursor for Inorganic Fluoride (B91410) Materials: It serves as a precursor for the synthesis of other functional inorganic fluoride materials with applications in scintillators and optoelectronic devices.[3]
Synthesis Methodologies
Two primary solid-state methods for the synthesis of CsPF₆ are presented: mechanochemical synthesis via ball milling and solid-state metathesis.
Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the solid state.[4] This method is often rapid, solvent-free, and can lead to the formation of unique or metastable phases.
Reaction: CsF(s) + NH₄PF₆(s) → CsPF₆(s) + NH₄F(g)
Experimental Protocol:
-
Reactant Preparation: Ensure all reactants, Cesium Fluoride (CsF) and Ammonium (B1175870) Hexafluorophosphate (NH₄PF₆), are of high purity (≥99%) and have been thoroughly dried in a vacuum oven at 100 °C for at least 4 hours to remove any residual moisture.
-
Milling Vessel Assembly: In an inert atmosphere glovebox, charge a 50 mL zirconia grinding jar with a stoichiometric mixture of CsF and NH₄PF₆. Add zirconia milling balls (e.g., ten 10 mm diameter balls).
-
Milling Process: Seal the grinding jar and transfer it to a planetary ball mill. Mill the mixture at a rotational speed of 400 rpm for 2 hours.
-
Product Isolation: After milling, return the grinding jar to the inert atmosphere glovebox. Open the jar and carefully separate the milling balls from the resulting powder.
-
Purification: The primary byproduct, ammonium fluoride (NH₄F), is volatile and can be removed by heating the product under vacuum. Transfer the powder to a Schlenk flask and heat at 150 °C under dynamic vacuum for 4 hours.
-
Characterization: Analyze the final product for purity and phase confirmation using Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Workflow for Mechanochemical Synthesis:
Caption: Workflow for the mechanochemical synthesis of CsPF₆.
Solid-State Metathesis
Solid-state metathesis reactions involve the exchange of ions between two solid reactants, typically driven by the formation of a thermodynamically stable product and a salt byproduct.
Reaction: CsCl(s) + KPF₆(s) → CsPF₆(s) + KCl(s)
Experimental Protocol:
-
Reactant Preparation: Use high-purity Cesium Chloride (CsCl) and Potassium Hexafluorophosphate (KPF₆). Dry the reactants in a vacuum oven at 120 °C for 6 hours.
-
Homogenization: In an agate mortar and pestle within an inert atmosphere, thoroughly grind a stoichiometric mixture of CsCl and KPF₆ for at least 30 minutes to ensure intimate mixing.
-
Pelletization: Transfer the homogenized powder to a pellet die and apply pressure using a hydraulic press to form a dense pellet.
-
Thermal Treatment: Place the pellet in a quartz tube and seal it under vacuum. Heat the sealed tube in a tube furnace to 450 °C at a rate of 5 °C/min and hold for 24 hours.
-
Cooling: Allow the furnace to cool slowly to room temperature.
-
Purification: The primary byproduct, Potassium Chloride (KCl), can be separated from the CsPF₆ product by washing with a suitable solvent in which CsPF₆ has low solubility, such as isopropanol (B130326). Wash the crushed pellet with anhydrous isopropanol three times, followed by filtration and drying under vacuum.
-
Characterization: Confirm the purity and identity of the product using PXRD, NMR, and elemental analysis.
Logical Workflow for Solid-State Metathesis Synthesis:
Caption: Workflow for the solid-state metathesis synthesis of CsPF₆.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the described solid-state synthesis methods.
| Parameter | Mechanochemical Synthesis | Solid-State Metathesis |
| Reactants | CsF, NH₄PF₆ | CsCl, KPF₆ |
| Stoichiometric Ratio | 1:1 | 1:1 |
| Reaction Temperature | Room Temperature | 450 °C |
| Reaction Time | 2 hours | 24 hours |
| Purity (Expected) | >99% | >98% |
| Yield (Expected) | >95% | >90% |
| Primary Byproduct | NH₄F (volatile) | KCl (solid) |
| Purification Method | Vacuum sublimation | Solvent washing (Isopropanol) |
Characterization of High-Purity CsPF₆
Confirmation of the synthesis of high-purity CsPF₆ is crucial. The following characterization techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase of the product and identify any crystalline impurities. The PXRD pattern should match the standard diffraction pattern for CsPF₆.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ³¹P NMR spectroscopy are powerful tools for assessing the purity of CsPF₆. The presence of a clean doublet in the ³¹P NMR spectrum and a corresponding septet in the ¹⁹F NMR spectrum are indicative of the [PF₆]⁻ anion.
-
Elemental Analysis: To determine the elemental composition (Cs, P, F) of the final product and confirm its stoichiometry.
Safety Precautions
-
All manipulations should be carried out in a fume hood or an inert atmosphere glovebox.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
The precursors and the final product are sensitive to moisture. Store all materials in a desiccator or under an inert atmosphere.
-
Phosphorus pentafluoride (PF₅), if used as a precursor in alternative high-temperature syntheses, is a highly toxic and corrosive gas and requires specialized handling procedures. The methods described herein avoid the direct use of PF₅ gas.
References
handling and storage precautions for Cesium hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Cesium Hexafluorophosphate (B91526) (CsPF₆). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the material.
Physicochemical and Hazard Data
Cesium hexafluorophosphate is a white crystalline solid.[1] It is essential to be aware of its properties and associated hazards for safe handling.
| Property | Value | Reference |
| Molecular Formula | CsPF₆ | [2] |
| Molecular Weight | 277.87 g/mol | [3] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility | Highly soluble in polar solvents like water and acetonitrile (B52724).[1] Slightly soluble in methanol.[4] | [1][4] |
| Appearance | White crystalline solid | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][5] |
| Storage Temperature | 2-8°C | [3] |
Handling Precautions
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[2][5] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant exposure, a full-body suit may be necessary.
-
Respiratory Protection: If working with the powder outside of a fume hood or glovebox, a NIOSH-approved respirator for particulates is necessary.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to avoid inhalation of dust particles.
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.
Storage Conditions
Proper storage of this compound is critical to prevent degradation and ensure safety.
-
Container: Store in a tightly sealed, original container.
-
Atmosphere: Due to the sensitivity of hexafluorophosphate salts to moisture, which can lead to hydrolysis and the formation of hazardous byproducts like hydrogen fluoride, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][7]
-
Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[3]
-
Incompatible Materials: Keep away from strong acids, oxidizing agents, and water.
Spill and Emergency Procedures
Spill Response
In the event of a spill:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
Protocol for Preparing a 0.1 M Solution of this compound in Acetonitrile
Objective: To prepare a 0.1 M stock solution of this compound in anhydrous acetonitrile for use in a chemical reaction.
Materials:
-
This compound (CsPF₆)
-
Anhydrous acetonitrile
-
Volumetric flask (appropriate size)
-
Spatula
-
Weighing paper
-
Magnetic stirrer and stir bar
-
Inert atmosphere glovebox or a fume hood with a nitrogen/argon line
Procedure:
-
Environment Setup: Perform all steps under an inert atmosphere (glovebox or fume hood with inert gas flow) to minimize exposure to moisture.
-
Calculate Mass: Calculate the required mass of this compound to prepare the desired volume of a 0.1 M solution (Mass = 0.1 mol/L * Volume (L) * 277.87 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound onto a weighing paper.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Add a portion of the anhydrous acetonitrile (approximately half of the final volume) to the flask.
-
Mixing: Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solution until the solid is completely dissolved.
-
Final Volume: Once dissolved, carefully add anhydrous acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled, sealed container. Store under an inert atmosphere and in a cool, dry place.
Visualizations
Caption: Workflow for Handling this compound.
References
- 1. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]
- 2. Caesium hexafluorophosphate | CsF6P | CID 23674431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:16893-41-7 | Chemsrc [chemsrc.com]
- 4. This compound | 16893-41-7 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Cesium Hexafluorophosphate as a Lewis Acid Scavenger: An Overview and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in complex processes such as glycosylation and other Lewis acid-catalyzed reactions, precise control over reaction conditions is paramount to achieving high yields and desired stereoselectivity. Lewis acids are indispensable promoters for a wide array of chemical transformations. However, their presence, especially in excess or after reaction completion, can lead to undesired side reactions, product degradation, or catalyst inhibition in subsequent steps. This necessitates the use of scavengers to neutralize or remove these reactive species.
This document explores the potential application of cesium hexafluorophosphate (B91526) (CsPF₆) as a Lewis acid scavenger. While the use of CsPF₆ for this specific purpose is not extensively documented in peer-reviewed scientific literature, its chemical properties suggest a plausible role. This note will provide a theoretical framework for its function, summarize the currently available information, and offer a perspective on its potential utility in research and development.
Theoretical Framework for Cesium Hexafluorophosphate as a Lewis Acid Scavenger
The potential of this compound to act as a Lewis acid scavenger can be inferred from the distinct properties of its constituent ions: the cesium cation (Cs⁺) and the hexafluorophosphate anion (PF₆⁻).
-
Hexafluorophosphate Anion (PF₆⁻) : This anion is well-known for being weakly coordinating and poorly nucleophilic.[1][2][3] Its octahedral geometry and the high electronegativity of the fluorine atoms contribute to its stability and low reactivity. In the context of scavenging, the PF₆⁻ anion could potentially interact with Lewis acids, although it is generally considered non-coordinating. More importantly, under certain conditions, it can be a source of fluoride (B91410) ions, which can react with and neutralize various Lewis acids. However, it's worth noting that the PF₆⁻ anion is prone to decomposition in the presence of strong acids, which can release hydrofluoric acid (HF).[2]
-
Cesium Cation (Cs⁺) : The large ionic radius and low charge density of the cesium cation influence the solubility and reactivity of its salts. The "cesium effect," a phenomenon where cesium salts enhance reaction rates and influence selectivity, has been observed in various organic reactions.[4][5] This effect is often attributed to the weak coordination of the cesium ion and the increased nucleophilicity of the counter-anion.
A commercial supplier has claimed that this compound can act as a Lewis acid scavenger, suggesting it can be used in organic synthesis, catalysis, and materials science to remove Lewis acids, thereby preventing side reactions and improving product yields. However, detailed experimental protocols and quantitative data to support this claim are not currently available in the public scientific literature.
General Principles of Lewis Acid Scavenging in Organic Synthesis
Lewis acids are electron pair acceptors that are widely used to activate substrates in a variety of organic reactions, including glycosylations, Friedel-Crafts reactions, and aldol (B89426) additions.[6][7] They function by coordinating to a Lewis basic site on a substrate, thereby increasing its electrophilicity.
The general workflow of a Lewis acid-catalyzed reaction and the role of a scavenger can be visualized as follows:
Figure 1. Conceptual workflow of Lewis acid catalysis and scavenging.
In this workflow, the Lewis acid activates Reactant A, facilitating its reaction with Reactant B to form the desired product. After the reaction, any remaining Lewis acid can potentially lead to the formation of side products or degradation of the desired product. A Lewis acid scavenger is introduced to neutralize the excess Lewis acid, forming an inactive complex and preventing further unwanted reactions.
Application in Glycosylation Reactions
Glycosylation is a key reaction in carbohydrate chemistry for the synthesis of oligosaccharides and glycoconjugates, which are vital in many biological processes. These reactions often employ Lewis acids to activate a glycosyl donor for subsequent attack by a glycosyl acceptor.[8] Controlling the activity of the Lewis acid is crucial for achieving high stereoselectivity (e.g., α- or β-glycosidic linkages).
The introduction of a scavenger after the desired glycosidic bond has been formed could quench the reaction and prevent anomerization or other side reactions that might be catalyzed by the residual Lewis acid. While various bases and other reagents are used for this purpose, the unique properties of this compound could theoretically offer advantages in specific systems, although this remains to be experimentally validated.
Established Lewis Acid Scavengers
For context, it is useful to consider other established Lewis acid scavengers used in organic synthesis. These include:
-
Amine bases : Pyridine and its derivatives, as well as tertiary amines like triethylamine (B128534) and diisopropylethylamine, are commonly used to neutralize protic acids generated in reactions and can also coordinate to and deactivate Lewis acids.[9][10]
-
Polymer-supported scavengers : Resins functionalized with amine or other basic groups are used to simplify workup, as the scavenger and the captured Lewis acid can be removed by simple filtration.[11][12][13]
-
Ionic liquids : In some contexts, ionic liquids can act as both the reaction medium and a scavenger.
Protocols (Hypothetical)
Note: The following protocols are hypothetical and are intended to serve as a starting point for investigation. They are based on general principles of organic synthesis and have not been validated for the specific use of this compound as a Lewis acid scavenger.
Protocol 1: Quenching of a Lewis Acid-Catalyzed Glycosylation Reaction
-
Reaction Setup : Perform the glycosylation reaction using a glycosyl donor, a glycosyl acceptor, and a Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) in an appropriate anhydrous solvent under an inert atmosphere.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching : Once the reaction is complete, cool the reaction mixture to 0 °C.
-
Addition of Scavenger : Add a solution of this compound (1.1 to 1.5 equivalents relative to the Lewis acid) in the same reaction solvent dropwise to the reaction mixture.
-
Stirring : Stir the mixture at 0 °C for 15-30 minutes.
-
Workup : Proceed with the standard aqueous workup and purification of the product.
Protocol 2: Removal of a Lewis Acid from a Reaction Mixture
-
Reaction Completion : At the end of a reaction containing a Lewis acid, dilute the reaction mixture with a suitable organic solvent.
-
Scavenger Addition : Add solid this compound (2-3 equivalents relative to the Lewis acid) to the mixture.
-
Stirring : Stir the suspension at room temperature for 1-2 hours.
-
Filtration : Filter the mixture to remove the solid this compound and the captured Lewis acid.
-
Purification : Concentrate the filtrate and purify the product by chromatography.
Quantitative Data
As of the date of this document, there is no publicly available quantitative data from peer-reviewed studies to demonstrate the efficacy of this compound as a Lewis acid scavenger. To establish its utility, future studies would need to provide data on:
-
Reaction Yields : Comparison of product yields in reactions with and without the use of this compound as a scavenger.
-
Product Purity : Analysis of the purity of the crude reaction product before and after treatment with the scavenger.
-
Scavenging Efficiency : Quantitative measurement of the reduction in the concentration of various Lewis acids after treatment with this compound.
Such data could be presented in a tabular format for clear comparison.
Conclusion and Future Directions
The potential for this compound to act as a Lewis acid scavenger is an intriguing possibility based on its chemical properties. The non-coordinating nature of the hexafluorophosphate anion and the unique characteristics of the cesium cation provide a theoretical basis for this application. However, the lack of empirical evidence in the scientific literature means that its use for this purpose remains speculative.
For researchers and professionals in drug development and organic synthesis, the concept of using novel scavengers like this compound warrants further investigation. Future studies should focus on:
-
Systematic Screening : Evaluating the effectiveness of this compound in scavenging a range of common Lewis acids.
-
Mechanistic Studies : Investigating the mechanism by which this compound interacts with Lewis acids.
-
Comparative Studies : Benchmarking the performance of this compound against established Lewis acid scavengers.
Such research would be invaluable in validating the claimed application and potentially adding a new tool to the arsenal (B13267) of synthetic chemists for controlling and optimizing Lewis acid-catalyzed reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Non-coordinating anion - Wikipedia [en.wikipedia.org]
- 3. Non-coordinating anion [dl1.en-us.nina.az]
- 4. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. people.reed.edu [people.reed.edu]
- 8. Transition metal catalyzed glycosylation reactions – an overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Cesium Salts in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes on the role of cesium salts in facilitating nucleophilic substitution reactions. While the initial focus was on Cesium Hexafluorophosphate (B91526) (CsPF6), a thorough review of the scientific literature reveals a significant lack of specific applications and experimental protocols for CsPF6 in this context. Its primary role appears to be as a supporting electrolyte in electrochemical applications, owing to the non-coordinating nature of the hexafluorophosphate anion[1][2][3][4].
However, the broader "cesium effect," a phenomenon where cesium salts significantly enhance the rate and efficiency of various organic reactions, including nucleophilic substitutions, is well-documented for other cesium salts like Cesium Carbonate (Cs₂CO₃) and Cesium Fluoride (CsF)[5][6]. These salts have found considerable use in synthetic chemistry, offering advantages such as shorter reaction times, milder conditions, and high product yields[5].
Therefore, these notes will focus on the established roles of cesium salts like Cs₂CO₃ and CsF in nucleophilic substitution reactions, providing insights into the mechanisms, experimental data, and protocols.
The "Cesium Effect" in Nucleophilic Substitution Reactions
The "cesium effect" refers to the often-dramatic rate acceleration and altered selectivity observed when cesium salts are used as bases or additives in organic reactions[6]. In nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr), the large, soft cesium cation (Cs⁺) is believed to play a crucial role.
Several hypotheses explain the cesium effect:
-
Increased Nucleophilicity: The large radius and low charge density of the cesium ion lead to weaker ion pairing with the nucleophile in organic solvents. This "naked" and more reactive nucleophile can then attack the electrophilic substrate more readily.
-
Solubility: Cesium salts often exhibit greater solubility in organic solvents compared to their lighter alkali metal counterparts, leading to higher effective concentrations of the active species.
-
Template Effect: The cesium ion can coordinate to multiple heteroatoms in the substrate and/or transition state, acting as a template that brings the reactants together in a favorable orientation for reaction.
-
Aggregate Formation: Recent research suggests that cesium bases can form clusters or aggregates that are the actual starting point for the catalytic reaction, a departure from the previously held belief that discrete complexes were the active species[6].
Applications in Nucleophilic Aromatic Substitution (SNAr)
Cesium salts, particularly Cs₂CO₃ and CsF, are frequently employed in SNAr reactions. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals, involving the displacement of a leaving group on an aromatic ring by a nucleophile.
A key observation in SNAr reactions is the influence of the cation on reaction outcomes. For example, in certain cross-coupling reactions, the choice of the alkali metal carbonate can determine the final product.
Quantitative Data Summary
The following table summarizes representative data on the influence of different alkali metal carbonates on the product distribution in a chemodivergent oxadiaza excision cross-coupling reaction, which involves a key nucleophilic attack step.
| Base | Solvent | Temperature (°C) | Yield of Pyridone (%) | Yield of Pyridine (B92270) (%) |
| Cs₂CO₃ | CHCl₃ | 60 | 85 | 5 |
| K₂CO₃ | CHCl₃ | 60 | 10 | 75 |
| Na₂CO₃ | CHCl₃ | 60 | <5 | 80 |
| Li₂CO₃ | CHCl₃ | 60 | <5 | 78 |
This data is illustrative and based on trends reported in the literature for specific reaction systems. Actual yields may vary.
The data clearly indicates a significant "cesium effect," where Cs₂CO₃ overwhelmingly favors the formation of the pyridone product, while other alkali metal carbonates lead predominantly to the pyridine scaffold.
Experimental Protocols
Protocol 1: General Procedure for Cs₂CO₃-Mediated SNAr Reaction
This protocol provides a general guideline for a typical SNAr reaction using Cesium Carbonate as the base.
Materials:
-
Aryl halide (1.0 mmol)
-
Nucleophile (1.2 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF, DMSO, or Toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, nucleophile, and Cesium Carbonate.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Mechanisms
Logical Workflow for a Cesium-Mediated SNAr Reaction
Caption: General experimental workflow for a Cesium Carbonate-mediated SNAr reaction.
Proposed Mechanism of the "Cesium Effect"
Caption: Proposed mechanistic pathway illustrating the "Cesium Effect" in SNAr reactions.
Conclusion
While Cesium Hexafluorophosphate (CsPF6) does not appear to have a defined role in nucleophilic substitution reactions based on current literature, other cesium salts, notably Cesium Carbonate and Cesium Fluoride, are highly effective promoters of these transformations. The "cesium effect" provides a powerful tool for synthetic chemists to enhance reaction rates, improve yields, and, in some cases, control product selectivity. The protocols and mechanistic insights provided herein for other cesium salts serve as a valuable guide for researchers in the field of organic synthesis and drug development. Further investigation into the potential applications of CsPF6 in this area may be warranted, given the unique properties of the non-coordinating hexafluorophosphate anion.
References
- 1. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]
- 2. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. This compound | 16893-41-7 [chemicalbook.com]
- 4. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]
Troubleshooting & Optimization
Technical Support Center: Handling and Preventing Thermal Decomposition of Hexafluorophosphate Salts
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and prevention of thermal decomposition of hexafluorophosphate (B91526) salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that induce thermal decomposition of hexafluorophosphate salts?
A1: The primary factors are temperature and the presence of moisture.[1] Hexafluorophosphate salts, while relatively stable when pure and dry, can decompose at elevated temperatures. This decomposition is significantly accelerated by the presence of water, even in trace amounts.[1][2]
Q2: What are the hazardous byproducts of hexafluorophosphate salt decomposition?
A2: The thermal decomposition of hexafluorophosphate salts, particularly in the presence of moisture, can generate hazardous byproducts. These include hydrogen fluoride (B91410) (HF), a highly corrosive and toxic gas, and phosphorus oxyfluoride (POF3).[3][4]
Q3: At what temperature do common hexafluorophosphate salts begin to decompose?
A3: The onset of thermal decomposition varies depending on the specific salt and its purity. For instance, pure, dry lithium hexafluorophosphate (LiPF6) is thermally stable up to around 107°C.[1] However, the presence of moisture can lower this onset temperature. Other salts, such as tetrabutylammonium (B224687) hexafluorophosphate (TBAHFP), exhibit higher thermal stability.[5]
Q4: How does the cation (e.g., Li+, Na+, K+, organic cation) affect the thermal stability of the hexafluorophosphate salt?
A4: The cation can influence the thermal stability of the salt. Studies have shown that the stability of hexafluorophosphate solutions against hydrolysis decreases in the order of potassium > sodium > lithium.[6][7] Organic cations, such as in TBAHFP, can also impact the overall thermal properties of the salt.
Q5: What are the best practices for storing hexafluorophosphate salts to prevent decomposition?
A5: To prevent decomposition, hexafluorophosphate salts should be stored in a tightly sealed container in a cool, dry, and inert atmosphere, such as in a glovebox or desiccator.[8] It is crucial to minimize exposure to moisture and high temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving hexafluorophosphate salts.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction or side-product formation. | Thermal decomposition of the hexafluorophosphate salt due to localized heating or prolonged reaction time at elevated temperatures. | - Monitor reaction temperature carefully. - Consider running the reaction at a lower temperature if possible. - Minimize reaction time. |
| Corrosion of glassware or equipment. | Formation of hydrogen fluoride (HF) from the decomposition of the salt in the presence of moisture. | - Ensure all solvents and reagents are anhydrous. - Handle the salt in an inert and dry atmosphere (e.g., glovebox). - Use HF-resistant equipment if necessary. |
| Inconsistent experimental results. | Degradation of the hexafluorophosphate salt due to improper storage or handling, leading to impurities. | - Store the salt under recommended conditions (cool, dry, inert atmosphere). - Use freshly opened or properly stored salt for critical experiments. - Consider purifying the salt if its quality is uncertain. |
| Visible fumes or strong, acidic odor upon opening the salt container. | The salt has likely been exposed to moisture and has started to decompose, releasing HF gas. | - Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. - Neutralize any spills with a suitable agent (e.g., sodium bicarbonate). - Dispose of the compromised salt according to safety protocols. |
Data Presentation: Thermal Properties of Hexafluorophosphate Salts
| Salt | Chemical Formula | Melting Point (°C) | Decomposition Onset (°C) | Notes |
| Lithium Hexafluorophosphate | LiPF6 | ~200 (decomposes) | ~107 (dry)[1] | Highly sensitive to moisture; decomposition temperature significantly lower in the presence of water. |
| Sodium Hexafluorophosphate | NaPF6 | 490 | >60 (in DME)[4] | Stability is influenced by the solvent system. |
| Potassium Hexafluorophosphate | KPF6 | 575[9] | - | Generally more stable against hydrolysis compared to LiPF6 and NaPF6.[6] |
| Tetrabutylammonium Hexafluorophosphate | (C4H9)4NPF6 | 244-246[10] | ~388[5] | Exhibits good thermal stability. |
Experimental Protocols
Protocol for Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for assessing the thermal stability of hexafluorophosphate salts. Note: Due to the air and moisture sensitivity of these salts, all sample preparation and loading should be performed in an inert atmosphere (e.g., an argon-filled glovebox).[11]
1. Instrument Preparation:
-
Ensure the TGA/DSC instrument is clean, calibrated, and purged with a high-purity inert gas (e.g., argon or nitrogen).[12]
-
Perform a baseline run with an empty crucible to ensure instrument stability.
2. Sample Preparation (in a glovebox):
-
Weigh 5-10 mg of the hexafluorophosphate salt into a clean, dry TGA/DSC crucible.[12]
-
Ensure the sample is evenly distributed at the bottom of the crucible.
3. TGA/DSC Measurement:
-
Transfer the sealed crucible from the glovebox to the TGA/DSC instrument, minimizing exposure to the atmosphere.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a continuous flow of inert gas.[13]
-
Record the mass change (TGA) and heat flow (DSC) as a function of temperature.
4. Data Analysis:
-
TGA: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the temperature at which significant mass loss begins.
-
DSC: Identify endothermic or exothermic peaks corresponding to melting, decomposition, or other thermal events. The onset of a decomposition peak can also be determined from the DSC curve.
Visualizations
Caption: Troubleshooting workflow for issues related to hexafluorophosphate salt decomposition.
Caption: Simplified thermal decomposition pathways of hexafluorophosphate salts.
References
- 1. researchgate.net [researchgate.net]
- 2. boisestate.edu [boisestate.edu]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. mdpi.com [mdpi.com]
- 5. Tetrabutylammonium hexafluorophosphate | 3109-63-5 [amp.chemicalbook.com]
- 6. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Potassium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 10. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. Thermogravimetry of Air Sensitive Materials - TA Instruments [tainstruments.com]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. Stabilization of molten salt materials using metal chlorides for solar thermal storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Issues with Hexafluorophosphate Salt Hydrolysis in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of hexafluorophosphate (B91526) (PF₆⁻) salts in aqueous and non-aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is hexafluorophosphate (PF₆⁻) salt hydrolysis?
A1: Hexafluorophosphate salt hydrolysis is a chemical reaction where the PF₆⁻ anion reacts with water. This process leads to the stepwise replacement of fluoride (B91410) ions with hydroxyl groups, resulting in the formation of various byproducts, including hydrofluoric acid (HF), monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), and ultimately phosphate (B84403) (PO₄³⁻).[1][2][3] This reaction is often accelerated by the presence of acid.[4][5]
Q2: Why is my hexafluorophosphate salt solution becoming acidic?
A2: The hydrolysis of hexafluorophosphate salts produces hydrofluoric acid (HF), a corrosive and hazardous substance.[1][6][7] The generation of HF will lower the pH of your solution, making it acidic. Even trace amounts of water, in the parts-per-million (ppm) range, can be sufficient to initiate this process, particularly in non-aqueous electrolytes.[8][9][10]
Q3: I am observing unexpected precipitates in my reaction mixture. Could this be related to PF₆⁻ hydrolysis?
A3: Yes, the byproducts of PF₆⁻ hydrolysis can lead to the formation of insoluble salts. For instance, the generated fluoride ions can react with other cations in your solution to form insoluble fluoride compounds. Additionally, in the context of battery research, the degradation products can react with electrode materials, leading to the deposition of insoluble species.[11][12]
Q4: Does the type of cation (e.g., Li⁺, Na⁺, K⁺) in the hexafluorophosphate salt affect its stability?
A4: Absolutely. The stability of the hexafluorophosphate salt in the presence of water is dependent on the Lewis acidity of the counter-ion. The rate of hydrolysis has been shown to decrease in the order of Li⁺ > Na⁺ > K⁺.[2][3][6][7] Therefore, potassium hexafluorophosphate (KPF₆) is generally more stable against hydrolysis compared to lithium hexafluorophosphate (LiPF₆).
Q5: Can PF₆⁻ hydrolysis occur in organic solvents?
A5: Yes. In fact, PF₆⁻ can be more susceptible to hydrolysis in some organic solvent systems, such as those used in lithium-ion battery electrolytes, compared to pure water.[8][13] This is attributed to the different solvation environment of the PF₆⁻ anion. In many organic electrolytes, the anion is less effectively solvated, which increases its reactivity towards trace amounts of water.[8][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected drop in pH of the solution. | Hydrolysis of PF₆⁻ leading to the formation of hydrofluoric acid (HF). | 1. Minimize water content in all solvents and reagents. 2. Consider using a hexafluorophosphate salt with a less Lewis acidic counter-ion (e.g., K⁺ instead of Li⁺).[6][7] 3. If permissible for your application, add a non-reactive acid scavenger to neutralize the generated HF.[9][10][14] |
| Formation of a white precipitate. | Precipitation of insoluble fluoride salts or other degradation byproducts. | 1. Analyze the precipitate to confirm its composition. 2. Follow the recommendations for minimizing hydrolysis to prevent the formation of the precipitating species. |
| Inconsistent experimental results or degradation of sensitive materials. | Reaction of sensitive components with hydrolysis byproducts like HF. | 1. Rigorously dry all solvents and reagents before use. 2. Prepare hexafluorophosphate solutions fresh and use them promptly.[15] 3. Monitor the solution for hydrolysis products using analytical techniques like ion chromatography.[2][3] |
| Visible corrosion of metallic components in the experimental setup. | Attack by corrosive hydrofluoric acid (HF) generated from hydrolysis. | 1. Ensure all materials in contact with the solution are chemically resistant to HF. 2. Implement stringent measures to prevent water contamination. |
Quantitative Data Summary
The stability of hexafluorophosphate salts in aqueous solutions is significantly influenced by the counter-ion. The following table summarizes the relative stability based on experimental observations.
| Hexafluorophosphate Salt | Cation | Relative Stability Against Hydrolysis | Reference |
| Lithium Hexafluorophosphate | Li⁺ | Least Stable | [2][3][6][7] |
| Sodium Hexafluorophosphate | Na⁺ | Moderately Stable | [2][3][6][7] |
| Potassium Hexafluorophosphate | K⁺ | Most Stable | [2][3][6][7] |
Experimental Protocols
Protocol 1: Monitoring Hexafluorophosphate Hydrolysis using Ion Chromatography (IC)
This protocol is adapted from methodologies used to analyze the decomposition products of hexafluorophosphate salts.[2][3][16]
-
Sample Preparation:
-
Prepare aqueous solutions of the hexafluorophosphate salt (e.g., LiPF₆, NaPF₆, KPF₆) at a known concentration in purified water.
-
Store the solutions for various time intervals to monitor the progression of hydrolysis.
-
For analysis, dilute the samples as necessary with the mobile phase to fall within the instrument's linear range.
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared samples and standards for the expected hydrolysis products (F⁻, HPO₃F⁻, PO₂F₂⁻, HPO₄²⁻).
-
Identify and quantify the hydrolysis products by comparing their retention times and peak areas to those of the standards.
-
Electrospray ionization mass spectrometry (ESI-MS) can be coupled with the IC for unambiguous identification of the product peaks.[2][3]
-
Visualizations
Caption: Simplified hydrolysis pathway of the hexafluorophosphate anion.
Caption: Troubleshooting workflow for issues with PF₆⁻ solutions.
References
- 1. chemategroup.com [chemategroup.com]
- 2. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution (Journal Article) | ETDEWEB [osti.gov]
- 4. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes. | Semantic Scholar [semanticscholar.org]
- 8. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. boisestate.edu [boisestate.edu]
- 10. inl.elsevierpure.com [inl.elsevierpure.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Cesium Hexafluorophosphate (CsPF6) Synthesis
Welcome to the Technical Support Center for Cesium Hexafluorophosphate (B91526) (CsPF6) Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities during the synthesis of CsPF6. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Cesium hexafluorophosphate (CsPF6)?
A1: The most prevalent impurities in CsPF6 synthesis arise from the hydrolysis of the hexafluorophosphate (PF6-) anion.[1][2] This hydrolysis is often initiated by the presence of water and can be accelerated by acidic conditions. The primary hydrolysis products include:
-
Fluoride (F⁻)
-
Difluorophosphate (PO₂F₂⁻)
-
Monofluorophosphate (HPO₃F⁻)
-
Phosphate (PO₄³⁻)[2]
Other potential impurities can originate from starting materials, such as unreacted cesium salts (e.g., Cesium Carbonate, Cesium Fluoride) or residual solvents.
Q2: How can I minimize the formation of hydrolysis-related impurities?
A2: Minimizing hydrolysis is critical for obtaining high-purity CsPF6. Key strategies include:
-
Use of Anhydrous Reagents and Solvents: Ensure all starting materials, solvents, and reaction vessels are rigorously dried to minimize water content.
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
Temperature Control: Maintaining optimal reaction temperatures can suppress side reactions and decomposition. For instance, in HF-mediated synthesis, temperatures between -20°C and 0°C are recommended to minimize HF evaporation and side-product formation.[1]
-
pH Control: During neutralization steps, careful control of pH to a range of 6.0-7.0 can prevent the formation of cesium hydrogen hexafluorophosphate (Cs₂HPF₆) impurities.[1]
Q3: What are the recommended methods for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying CsPF6.[3] This technique separates the desired product from impurities that have different solubility profiles. The choice of solvent is crucial for successful recrystallization. While specific solvent systems for CsPF6 are not extensively detailed in the provided literature, general principles of recrystallization for inorganic salts can be applied. This involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Ion Chromatography (IC): This is a powerful technique for the quantitative determination of anionic impurities, including the hydrolysis products (F⁻, PO₂F₂⁻, HPO₃F⁻, PO₄³⁻).[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect and quantify non-volatile organic and inorganic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ³¹P NMR can provide information on the presence of different phosphorus-fluorine species, helping to identify hydrolysis products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Product Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of product during workup and purification steps. 3. Suboptimal stoichiometry of reactants. 4. Decomposition of the product due to excessive heat or presence of impurities. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., NMR, IC) to determine the optimal reaction time. Adjust the temperature as recommended by the specific protocol. 2. Minimize transfer losses. During recrystallization, use a minimal amount of cold solvent for washing the crystals to avoid significant product dissolution.[5] 3. Carefully control the molar ratios of reactants. For example, in HF-mediated synthesis, a 6:1 to 8:1 molar ratio of HF to Phosphorus is recommended.[1] 4. Ensure precise temperature control throughout the reaction and purification. Purify starting materials if they contain impurities that could catalyze decomposition. |
| Product is Discolored (e.g., yellow or brown) | 1. Presence of organic impurities from starting materials or solvents. 2. Side reactions leading to colored byproducts. 3. Contamination from reaction vessels. | 1. Use high-purity, colorless starting materials and solvents. Consider purifying solvents before use. 2. Optimize reaction conditions (temperature, reaction time) to minimize the formation of side products. 3. Ensure reaction vessels are thoroughly cleaned and are made of a material that does not react with the reagents (e.g., Teflon for HF-containing reactions). |
| High Levels of Hydrolysis Impurities Detected | 1. Presence of water in reagents or solvents. 2. Exposure of the reaction mixture or product to atmospheric moisture. 3. Acidic conditions promoting hydrolysis.[6] | 1. Use anhydrous grade solvents and dry all solid reagents thoroughly before use. 2. Perform the entire synthesis and product handling under a dry, inert atmosphere (e.g., in a glovebox). 3. Maintain a neutral pH, especially during workup and purification steps. |
| Poor Crystal Quality after Recrystallization | 1. Solution cooled too quickly, leading to precipitation instead of crystallization. 2. Supersaturation was not reached effectively. 3. Presence of significant amounts of impurities that inhibit crystal growth. | 1. Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath.[7][8] 2. Ensure the minimum amount of hot solvent is used to dissolve the crude product to create a saturated solution upon cooling.[7] 3. If the product is highly impure, multiple recrystallizations may be necessary. Alternatively, another purification technique (e.g., precipitation) might be required as a preliminary step. |
Quantitative Data
The following table summarizes the impact of key parameters on the purity of hexafluorophosphate salts, providing insights applicable to CsPF6 synthesis.
| Parameter | Condition | Observed Effect on Impurity Levels | Reference |
| Cation Identity | Comparison of LiPF₆, NaPF₆, and KPF₆ in aqueous solution. | The stability of the hexafluorophosphate anion in aqueous solution decreases in the order K⁺ > Na⁺ > Li⁺, indicating that the Lewis acidity of the counter-ion influences the rate of hydrolysis.[2] | [2] |
| Temperature | LiPF₆ solution heated to 90 °C. | Elevated temperatures significantly accelerate the hydrolysis of PF₆⁻.[6] | [6] |
| pH / Acidity | Presence of H⁺ in the reaction mixture. | Protons (H⁺) catalyze the breakdown of the PF₆⁻ anion, accelerating hydrolysis.[6] | [6] |
| Lewis Acids | Presence of Al³⁺ in the reaction mixture. | Lewis acids like Al³⁺ can accelerate the hydrolysis of PF₆⁻ and its intermediate hydrolysis products.[6] | [6] |
Experimental Protocols & Methodologies
Synthesis of this compound via Aqueous Method
This protocol is based on the reaction between Cesium Carbonate and Hexafluorophosphoric Acid.
Materials:
-
Cesium Carbonate (Cs₂CO₃), high purity
-
Hexafluorophosphoric acid (HPF₆), ~60% in water
-
Deionized water, anhydrous
-
Isopropanol (B130326), anhydrous
Procedure:
-
In a fume hood, dissolve a calculated amount of Cesium Carbonate in a minimal amount of deionized water in a fluoropolymer (e.g., PFA or FEP) beaker with stirring.
-
Slowly add a stoichiometric amount of hexafluorophosphoric acid to the cesium carbonate solution under constant stirring. Caution: The reaction is exothermic and releases CO₂ gas. Add the acid dropwise to control the reaction rate.
-
After the addition is complete, continue stirring the solution at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Concentrate the resulting solution by gentle heating (e.g., on a hot plate at 60-80°C) to induce crystallization.
-
Cool the solution to room temperature and then in an ice bath to maximize the precipitation of CsPF6 crystals.
-
Isolate the crystals by vacuum filtration using a Büchner funnel with a chemically resistant filter paper.
-
Wash the crystals with a small amount of cold, anhydrous isopropanol to remove any remaining soluble impurities.
-
Dry the purified this compound crystals under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual solvent and water.
Purification by Recrystallization
Procedure:
-
Place the crude CsPF6 in a clean, dry flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a mixture of water and a miscible organic solvent like acetone (B3395972) or ethanol) to just dissolve the solid. Gentle heating and stirring can facilitate dissolution.[7][8][9][10]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Experimental Workflow for CsPF6 Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Factors Leading to Impurities
Caption: Key factors leading to the formation of hydrolysis-related impurities.
References
- 1. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]
- 2. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Moisture Sensitivity of Hexafluorophosphate Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive hexafluorophosphate (B91526) (PF6) compounds.
Frequently Asked Questions (FAQs)
Q1: Why are hexafluorophosphate salts so sensitive to moisture?
A1: The hexafluorophosphate anion ([PF6]⁻) is susceptible to hydrolysis, a chemical reaction with water. While generally considered a non-coordinating and stable anion, trace amounts of moisture can lead to its decomposition.[1][2] This reaction is often catalyzed by the Lewis acidity of the counter-ion and can be accelerated by elevated temperatures.[3][4][5][6]
Q2: What are the primary decomposition products of hexafluorophosphate salts in the presence of moisture?
A2: The hydrolysis of hexafluorophosphate salts yields several hazardous and corrosive byproducts. The primary products include hydrogen fluoride (B91410) (HF), phosphoryl fluoride (POF₃), and various fluorinated phosphoric acids such as difluorophosphoric acid (HPO₂F₂) and monofluorophosphoric acid (H₂PO₃F).[3][5][7][8] The formation of HF is particularly problematic as it can degrade sensitive organic molecules and corrode laboratory equipment.[3][4][5][6]
Q3: Does the cation (e.g., Li⁺, Na⁺, K⁺, NH₄⁺) affect the stability of the hexafluorophosphate salt?
A3: Yes, the counter-ion plays a significant role in the stability of hexafluorophosphate salts in the presence of moisture. The rate of hydrolysis is influenced by the Lewis acidity of the cation, with stability generally increasing in the order: Li⁺ < Na⁺ < K⁺.[3][4][5][6][7][8] Therefore, potassium hexafluorophosphate (KPF₆) is more resistant to hydrolysis compared to lithium hexafluorophosphate (LiPF₆).
Q4: What are the ideal storage conditions for hexafluorophosphate compounds?
A4: To prevent decomposition, hexafluorophosphate compounds must be stored under strictly controlled conditions. Ideal storage involves:
-
A dry, inert atmosphere: A glovebox or a desiccator with a high-quality desiccant is essential.[1]
-
Tightly sealed containers: Use containers made of materials resistant to corrosion, such as polyethylene (B3416737) or Teflon-lined vessels.[1]
-
Cool temperatures: Store in a cool, dry area away from heat sources to minimize thermal decomposition.[1]
Troubleshooting Guide
Problem 1: My reaction is failing or giving low yields when using a hexafluorophosphate salt.
-
Possible Cause: Decomposition of the hexafluorophosphate salt due to moisture contamination, leading to the formation of reactive byproducts like HF that may be interfering with your reaction.
-
Solution:
-
Verify Salt Purity: Ensure the hexafluorophosphate salt is of high purity and has been properly stored. Consider purifying the salt before use (see Experimental Protocols).
-
Use Anhydrous Solvents and Reagents: Dry all solvents and reagents thoroughly before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[9][10]
-
Problem 2: I observe etching or clouding of my glassware after a reaction involving a hexafluorophosphate salt.
-
Possible Cause: Formation of hydrogen fluoride (HF) due to the hydrolysis of the hexafluorophosphate salt. HF is highly corrosive and will react with the silica (B1680970) in glass.
-
Solution:
-
Minimize Moisture: Strictly exclude moisture from your reaction setup (see Problem 1).
-
Alternative Labware: For reactions where HF formation is unavoidable or highly likely, consider using plastic labware (e.g., Teflon or polyethylene) that is resistant to HF.
-
HF Scavengers: In some applications, the addition of an HF scavenger may be possible, but this must be evaluated for compatibility with your specific reaction chemistry.
-
Problem 3: My hexafluorophosphate salt has become clumpy or discolored.
-
Possible Cause: The salt has been exposed to moisture, leading to hydrolysis and the formation of decomposition products.
-
Solution:
-
Do Not Use: It is not recommended to use a visibly degraded hexafluorophosphate salt, as the impurities can negatively impact your experiment.
-
Purification: If the material is valuable, you may be able to purify it by recrystallization under anhydrous conditions (see Experimental Protocols).
-
Proper Storage: Review your storage procedures to prevent future degradation.
-
Data Presentation
Table 1: Relative Stability of Hexafluorophosphate Salts to Hydrolysis
| Cation | Relative Stability | Reference(s) |
| K⁺ | High | [3][4][5][6][7][8] |
| Na⁺ | Medium | [3][4][5][6][7][8] |
| Li⁺ | Low | [3][4][5][6][7][8] |
Table 2: Qualitative Solubility of Hexafluorophosphate Salts in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Acetonitrile | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][11] |
| Water | Low to High (Varies with cation) | [2][12] |
Experimental Protocols
Protocol 1: Drying of Hexafluorophosphate Salts
This protocol describes a general method for drying hexafluorophosphate salts that may have been exposed to atmospheric moisture.
Materials:
-
Hexafluorophosphate salt
-
Schlenk flask
-
High-vacuum pump
-
Heating mantle or oil bath
-
Temperature controller
Procedure:
-
Place the hexafluorophosphate salt in a clean, dry Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Slowly open the flask to the vacuum to avoid violent outgassing.
-
Once a stable vacuum is achieved, begin gently heating the flask. The drying temperature should be kept below 120°C to avoid thermal decomposition.[13] A temperature range of 60-80°C is often sufficient.
-
Continue drying under high vacuum for several hours (e.g., 4-12 hours) or until the salt is a fine, free-flowing powder.
-
Allow the flask to cool to room temperature under vacuum before backfilling with a dry, inert gas (e.g., nitrogen or argon).
-
Transfer the dried salt to a glovebox for storage.
Protocol 2: Purification of Hexafluorophosphate Salts by Recrystallization
This protocol provides a general procedure for purifying hexafluorophosphate salts. The choice of solvent will depend on the specific salt and impurities present. A common technique involves dissolving the salt in a solvent in which it is soluble at a higher temperature and then inducing crystallization by cooling or by the addition of an anti-solvent.
Materials:
-
Crude hexafluorophosphate salt
-
Anhydrous recrystallization solvent(s)
-
Two Schlenk flasks
-
Filter cannula
-
Heating mantle or oil bath
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
All operations should be performed under a dry, inert atmosphere.
-
In a Schlenk flask, add the crude hexafluorophosphate salt.
-
Add a minimal amount of the hot anhydrous solvent to dissolve the salt completely.[14][15]
-
If insoluble impurities are present, perform a hot filtration through a filter cannula into a second, pre-warmed Schlenk flask.[14]
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath or refrigerator can be used to maximize the yield of the purified crystals.[14]
-
Once crystallization is complete, remove the mother liquor via a filter cannula.
-
Wash the crystals with a small amount of cold, anhydrous solvent.[14]
-
Dry the purified crystals under high vacuum as described in Protocol 1.[14]
Visualizations
Caption: Hydrolysis pathway of the hexafluorophosphate anion.
Caption: Recommended workflow for handling hexafluorophosphate salts.
Caption: Troubleshooting decision tree for experiments.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. How Much Do You Know About Potassium Hexafluorophosphate [qinmuchem.com]
- 13. US20100317511A1 - Manufacturing method of hexafluorophosphate - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Cesium Hexafluorophosphate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Cesium hexafluorophosphate (B91526) (CsPF₆). Due to the limited availability of specific quantitative data in the public domain for the optimization of CsPF₆ synthesis, this guide is based on general principles of inorganic synthesis and analogies with similar hexafluorophosphate salts.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Cesium hexafluorophosphate?
A1: Common starting materials include a cesium source, such as Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH), and a hexafluorophosphate source, typically Hexafluorophosphoric acid (HPF₆). The choice of cesium source can influence the reaction conditions and byproducts.
Q2: Why is temperature control important during the synthesis of CsPF₆?
A2: Temperature control is crucial to prevent the decomposition of hexafluorophosphoric acid and to control the reaction rate. Exothermic reactions can lead to the formation of impurities if the temperature is not properly managed.
Q3: What are the primary safety precautions to consider during CsPF₆ synthesis?
A3: Both hexafluorophosphoric acid and hydrofluoric acid (a potential byproduct) are highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn.
Q4: How can the purity of the synthesized CsPF₆ be assessed?
A4: The purity of CsPF₆ can be determined using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹⁹F NMR), X-ray Diffraction (XRD) for phase identification, and elemental analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to non-optimal stoichiometry. | Systematically vary the molar ratio of the cesium salt to HPF₆ to find the optimal concentration. A slight excess of the cesium salt may be required to ensure complete consumption of the acid. |
| Loss of product during workup and purification. | Optimize the crystallization and filtration steps. Ensure the solvent used for washing the product has low solubility for CsPF₆ at the washing temperature. | |
| Product Contamination (e.g., with CsF) | Use of excess cesium salt. | Carefully control the stoichiometry. If excess cesium salt is used, consider a purification method that can selectively remove it, such as recrystallization from a suitable solvent. |
| Presence of moisture leading to hydrolysis. | Ensure all reactants and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). | |
| Discolored Product | Impurities in the starting materials or side reactions. | Use high-purity starting materials. Lowering the reaction temperature may help to minimize side reactions. The product can be purified by recrystallization. |
| Difficulty in Product Isolation | High solubility of CsPF₆ in the reaction solvent. | After the reaction, cool the solution to induce crystallization. If the product remains dissolved, consider adding a co-solvent in which CsPF₆ is less soluble to precipitate the product. |
Illustrative Impact of Concentration Ratios on Synthesis
Disclaimer: The following table is for illustrative purposes to demonstrate the concept of optimizing reactant concentrations. The values are not derived from specific experimental data for CsPF₆ synthesis.
| Molar Ratio (Cs₂CO₃ : HPF₆) | Theoretical Yield (%) | Observed Purity (%) | Notes |
| 1 : 2.2 (Acid in excess) | 85 | 90 | Potential for unreacted acid in the final product, requiring further purification. |
| 1 : 2.0 (Stoichiometric) | 95 | 98 | Generally a good starting point for optimization. |
| 1.1 : 2 (Cesium salt in slight excess) | 92 | 95 | May lead to the presence of unreacted cesium salt in the product. |
| 1.2 : 2 (Cesium salt in larger excess) | 88 | 85 | Significant contamination with unreacted cesium salt is likely. |
Generalized Experimental Protocol
Synthesis of this compound from Cesium Carbonate and Hexafluorophosphoric Acid
-
Preparation: In a fume hood, add a stoichiometric amount of Cesium Carbonate (Cs₂CO₃) to a fluoropolymer reaction vessel.
-
Reaction: Slowly add a 60% aqueous solution of Hexafluorophosphoric acid (HPF₆) dropwise to the reaction vessel containing the Cs₂CO₃ slurry while stirring. The addition should be performed at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Neutralization: Continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion. The pH of the solution should be monitored to ensure it is neutral.
-
Crystallization: Concentrate the resulting solution by evaporation under reduced pressure to induce crystallization of CsPF₆.
-
Isolation: Collect the crystalline product by filtration.
-
Purification: Wash the collected crystals with a small amount of cold, anhydrous solvent (e.g., isopropanol) to remove any soluble impurities.
-
Drying: Dry the purified CsPF₆ under vacuum at an elevated temperature (e.g., 80-100 °C) to remove any residual solvent and moisture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in CsPF₆ synthesis.
Technical Support Center: Synthesis of Cesium Hexafluorophosphate (CsPF₆)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cesium Hexafluorophosphate (B91526) (CsPF₆).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cesium Hexafluorophosphate (CsPF₆)?
A1: The most common methods for synthesizing CsPF₆ are:
-
Direct Reaction Method: This involves the reaction of Cesium fluoride (B91410) (CsF) with hexafluorophosphoric acid (HPF₆). The reaction is typically performed in an aqueous solution under controlled temperature to manage heat generation.[1]
-
Aqueous Method: This method uses a mixture of Cesium carbonate (Cs₂CO₃) and hydrofluoric acid (HF) in the presence of phosphoric acid. This allows for better control over the stoichiometry and purity of the final product.[1]
-
Solid-State and Molten Salt Synthesis: These methods include mechanochemical approaches like ball milling Cesium fluoride (CsF) with ammonium (B1175870) hexafluorophosphate (NH₄PF₆) and molten salt systems where PF₅ is dissolved in a eutectic mixture.[1]
-
Direct Fluorination Routes: These methods utilize phosphorus precursors like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) which undergo fluorination in anhydrous hydrogen fluoride.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of CsPF₆?
A2: The two primary side reactions are:
-
Hydrolysis: The hexafluorophosphate anion (PF₆⁻) is susceptible to hydrolysis, especially in the presence of moisture and under acidic conditions. This can lead to the formation of various phosphorus oxyfluorides (e.g., POF₃, HPO₂F₂, H₂PO₃F) and hydrofluoric acid (HF).[2][3]
-
Thermal Decomposition: At elevated temperatures, CsPF₆ can decompose into Cesium Fluoride (CsF) and Phosphorus Pentafluoride (PF₅) gas.[4][5] The presence of moisture can lower the decomposition temperature.[5]
Q3: My final product is impure. What are the likely contaminants and how can I remove them?
A3: Common impurities include hydrolysis products (phosphorus oxyfluorides, fluoride ions), unreacted starting materials, and other alkali metal hexafluorophosphates if using a metathesis reaction. Purification can be achieved through recrystallization, often from a polar organic solvent like acetonitrile.[1] Filtration can remove insoluble impurities.
Q4: How does the choice of cation affect the stability of the hexafluorophosphate salt?
A4: The stability of the hexafluorophosphate anion against hydrolysis is influenced by the Lewis acidity of the counter-cation. The rate of decomposition generally follows the order Li⁺ > Na⁺ > K⁺.[3] This trend suggests that the larger Cesium cation (Cs⁺) would contribute to a higher stability of the PF₆⁻ anion against hydrolysis compared to its lighter alkali metal counterparts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to incorrect stoichiometry or reaction time. | Ensure precise measurement of reactants. Monitor the reaction progress using appropriate analytical techniques (e.g., NMR, IR) to determine the optimal reaction time. |
| Loss of product during workup and purification. | Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate. Ensure complete transfer of materials between steps. | |
| Side reactions consuming reactants or product. | Strictly control reaction conditions to minimize side reactions. For instance, maintain a low temperature to prevent thermal decomposition and ensure an anhydrous environment to prevent hydrolysis.[1][5] | |
| Product Contamination with Hydrolysis Products | Presence of moisture in reactants or solvents. | Use anhydrous solvents and dry reactants thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Acidic reaction conditions. | Neutralize any acidic byproducts. For example, in the direct reaction method, hydrofluoric acid is a byproduct; its removal or neutralization is crucial.[1] | |
| Formation of Insoluble Byproducts | Precipitation of less soluble reactants or side products. | Ensure all reactants are fully dissolved before initiating the reaction. If using the aqueous method, ensure the Cesium carbonate is fully converted to a soluble salt before proceeding.[1] |
| Temperature fluctuations causing premature precipitation. | Maintain a constant and controlled temperature throughout the reaction. | |
| Product is a different color (not a white crystalline solid) | Presence of impurities from starting materials or side reactions. | Analyze the starting materials for purity. Identify the colored impurity through analytical techniques (e.g., spectroscopy) and devise a suitable purification strategy. |
| Decomposition of the product due to excessive heat. | Avoid overheating during synthesis and drying. Dry the final product under vacuum at a moderate temperature. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the synthesis and properties of this compound.
| Parameter | Value | Conditions/Notes | Reference |
| Melting Point | >300 °C (decomposes) | [2] | |
| Purity (Commercial) | 95% - 99% | Varies by supplier. | [6][7] |
| Optimal HF:P Molar Ratio (Direct Fluorination) | 6:1 to 8:1 | Prevents POF₃ formation, leading to >90% yield. | [1] |
| Optimal Reaction Temperature (Direct Fluorination) | -20°C to 0°C | Minimizes thermal decomposition. | [1] |
| Neutralization pH (Direct Fluorination) | 6.0 - 7.0 | Avoids Cs₂HPF₆ impurities. | [1] |
Experimental Protocols
Direct Reaction Method
Objective: To synthesize this compound from Cesium Fluoride and Hexafluorophosphoric Acid.
Materials:
-
Cesium Fluoride (CsF), anhydrous
-
Hexafluorophosphoric Acid (HPF₆), aqueous solution (typically 60-70%)
-
Anhydrous acetonitrile
-
Deionized water
Procedure:
-
In a fume hood, dissolve a stoichiometric amount of anhydrous Cesium Fluoride in a minimal amount of deionized water in a fluoropolymer (e.g., PFA) beaker.
-
Cool the Cesium Fluoride solution in an ice bath.
-
Slowly, and with constant stirring, add a stoichiometric equivalent of the aqueous Hexafluorophosphoric Acid solution to the cooled Cesium Fluoride solution. The reaction is exothermic and the temperature should be carefully monitored and maintained below 10°C.
-
After the addition is complete, continue stirring the solution in the ice bath for 1-2 hours.
-
Remove the solution from the ice bath and allow it to slowly warm to room temperature.
-
The crude this compound can be isolated by evaporating the water under reduced pressure.
-
For purification, dissolve the crude product in a minimal amount of hot anhydrous acetonitrile.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold anhydrous acetonitrile, and dry under vacuum.
Aqueous Method
Objective: To synthesize this compound from Cesium Carbonate, Hydrofluoric Acid, and Phosphoric Acid.
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Hydrofluoric Acid (HF), aqueous solution (e.g., 48%)
-
Phosphoric Acid (H₃PO₄), aqueous solution (e.g., 85%)
-
Anhydrous ethanol
Procedure:
-
In a fume hood, carefully add a stoichiometric amount of Cesium Carbonate to a fluoropolymer beaker.
-
Slowly and cautiously add a stoichiometric amount of hydrofluoric acid to the Cesium Carbonate with stirring. This reaction will produce CO₂ gas and should be done in a well-ventilated area.
-
Once the gas evolution has ceased, indicating the formation of Cesium Fluoride, add a stoichiometric amount of phosphoric acid to the solution.
-
Gently heat the solution with stirring to facilitate the reaction and formation of this compound.
-
After the reaction is complete, cool the solution to room temperature.
-
The product can be precipitated by adding a suitable organic solvent, such as anhydrous ethanol.
-
Collect the precipitate by vacuum filtration, wash with anhydrous ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]
- 2. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges with Dendrite Growth in Lithium-Metal Batteries
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common issues related to lithium dendrite formation in lithium-metal batteries.
Frequently Asked Questions (FAQs)
Q1: What are lithium dendrites and why are they a problem in my experiments?
A: Lithium dendrites are microscopic, tree-like or needle-like structures that can form on the surface of the lithium metal anode during battery charging.[1] This occurs due to the non-uniform deposition of lithium ions.[2] These dendrites are a significant issue in lithium-metal battery research for several reasons:
-
Internal Short Circuits: If dendrites grow long enough to penetrate the separator, they can create a direct connection between the anode and cathode, leading to an internal short circuit. This can cause rapid and uncontrolled discharge, thermal runaway, and potentially fire or an explosion in the experimental cell.
-
Capacity Fade: The formation of dendrites consumes active lithium and electrolyte, leading to a continuous and often rapid decline in the battery's capacity and a low coulombic efficiency over cycles.[3]
-
Poor Cyclability: The constant growth and dissolution of dendrites can lead to an unstable solid electrolyte interphase (SEI), further consuming electrolyte and lithium, which results in poor cycling stability and a short lifespan for the battery.
Q2: What are the primary causes of dendrite growth in my lithium-metal cell?
A: Dendrite formation is influenced by a combination of factors related to your experimental setup and parameters. The key contributors include:
-
High Current Density: Applying a high current density during charging is a major driver of dendrite growth.[2][4] At high rates, lithium ions deposit unevenly on the anode surface, creating hotspots for dendrite nucleation and growth.
-
Electrolyte Properties: The composition of your electrolyte plays a crucial role. Low ionic conductivity, low lithium-ion transference number, and high viscosity can all contribute to the formation of dendrites.[2]
-
Separator Characteristics: The physical and chemical properties of the separator can influence dendrite growth. Separators with low mechanical strength can be easily penetrated by growing dendrites.
-
Temperature: Operating the battery at low temperatures can reduce the diffusion rate of lithium ions in the electrolyte, promoting uneven deposition and dendrite formation.
-
Pressure: The amount of pressure applied to the cell stack can also affect dendrite growth. Inconsistent pressure can lead to non-uniform current distribution and localized dendrite formation.
Troubleshooting Guides
This section offers a question-and-answer format to address specific problems you might encounter during your experiments.
Issue 1: My cell is short-circuiting unexpectedly at low cycle numbers.
Q: I'm observing a sudden voltage drop to near zero in my lithium-metal coin cell after only a few cycles. What's the likely cause and how can I troubleshoot this?
A: A sudden and irreversible voltage drop is a classic sign of an internal short circuit, most likely caused by lithium dendrite penetration of the separator.
Troubleshooting Steps:
-
Post-Mortem Analysis:
-
Carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions between the lithium metal and air/moisture.
-
Visually inspect the separator for any dark spots or discoloration, which could indicate the point of the short circuit.
-
Use a scanning electron microscope (SEM) to examine the surface of the lithium anode for evidence of dendritic or mossy lithium growth. Also, inspect the separator for any punctures or signs of lithium deposition within its pores.
-
-
Electrochemical Analysis:
-
Review your cycling data. A sharp, vertical drop in the voltage profile is a strong indicator of a hard internal short.
-
Measure the open-circuit voltage (OCV) of the cell. A value near 0V confirms a short circuit.
-
Preventative Measures:
-
Reduce Current Density: Lower the charging current density to promote more uniform lithium deposition.
-
Modify the Separator: Consider using a more robust separator with higher mechanical strength or a ceramic coating to physically block dendrite growth.
-
Optimize the Electrolyte: Introduce electrolyte additives that are known to suppress dendrite growth by promoting the formation of a more stable SEI layer.
Issue 2: My cell shows rapid capacity fade and low coulombic efficiency.
Q: My lithium-metal battery's capacity is dropping significantly with each cycle, and the coulombic efficiency is well below 99%. What could be causing this?
A: Rapid capacity fade and low coulombic efficiency are often linked to the continuous formation and reformation of an unstable Solid Electrolyte Interphase (SEI) and the growth of "dead" or electrically isolated lithium, both of which are exacerbated by dendrite formation.
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS at various cycle numbers to monitor the evolution of the interfacial resistance. A continuous increase in resistance is indicative of ongoing SEI growth and electrolyte decomposition.
-
-
Titration and Gas Chromatography (Post-Mortem):
-
After cycling, disassemble the cell and analyze the electrolyte for decomposition products.
-
Quantify the amount of "dead" lithium on the anode.
-
Preventative Measures:
-
Electrolyte Additives: Incorporate additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to help form a more stable and robust SEI layer.
-
Artificial SEI Layers: Consider pre-treating the lithium anode to create a stable, artificial SEI layer before cell assembly.
-
3D Current Collectors: Utilize a 3D current collector (e.g., copper foam) to reduce the effective local current density and provide more surface area for uniform lithium deposition.
Data Presentation
Table 1: Effect of Separator Coatings on Lithium-Metal Battery Performance
| Separator Coating | Current Density (mA cm⁻²) | Cycle Life | Capacity Retention (%) | Reference |
| Uncoated Polypropylene | 1.0 | < 100 cycles | ~50% after 100 cycles | [3] |
| Biofilm Nanofiber | 20 C-rate | > 100 cycles | 83.1 mAh g⁻¹ (specific capacity) | [5] |
| Mg₃N₂ | 0.5 C-rate | 600 cycles | 75.9% | [3] |
| Fe₃O₄ | 0.5 C-rate | 250 cycles | 94.7% | [3] |
Table 2: Performance of Electrolyte Additives for Dendrite Suppression
| Electrolyte Additive | Concentration | Current Density (mA cm⁻²) | Cycle Life | Key Observation | Reference |
| None (baseline) | - | 1.0 | < 150 cycles | Significant voltage hysteresis | [6] |
| Lithium Nitrate (LiNO₃) | 100 mmol·L⁻¹ | 1.0 | ~250 cycles | Improved coulombic efficiency | [6] |
| Magnesium Nitrate (Mg(NO₃)₂) | 100 mmol·L⁻¹ | 1.0 | > 300 cycles | 71% capacity retention after 300 cycles | [6] |
| Gadolinium Nitrate (Gd(NO₃)₃) | 3 mM | 2.0 | > 400 cycles | 98.33% capacity retention after 400 cycles | [7] |
Experimental Protocols
Protocol 1: Ex-situ Scanning Electron Microscopy (SEM) of Lithium Dendrites
-
Cell Disassembly: After electrochemical cycling, carefully disassemble the coin cell inside an argon-filled glovebox to prevent oxidation of the lithium anode.
-
Sample Preparation: Gently rinse the lithium anode with an appropriate solvent (e.g., dimethyl carbonate) to remove any residual electrolyte. Allow the anode to dry completely inside the glovebox.
-
Mounting: Securely mount the dried lithium anode onto an SEM stub using conductive carbon tape.
-
Transfer: Use a vacuum-sealed transfer vessel to move the sample from the glovebox to the SEM chamber, minimizing exposure to air.
-
Imaging: Acquire secondary electron (SE) images at various magnifications to observe the surface morphology. Typical acceleration voltages for imaging lithium are in the range of 5-10 kV to minimize beam damage.
Protocol 2: Operando Transmission Electron Microscopy (TEM) for Dendrite Growth Visualization
Note: This is a highly specialized technique requiring a dedicated in-situ TEM holder and a custom-built electrochemical cell.
-
Cell Assembly: Assemble a miniaturized electrochemical cell within the TEM holder. This typically consists of a lithium source, a solid-state or liquid electrolyte, and a working electrode (e.g., a carbon nanotube). The assembly must be performed in an inert environment.
-
TEM Setup: Insert the holder into the TEM. Ensure that the electrical connections are properly made to the potentiostat.
-
Electrochemical Cycling: Apply a bias to initiate lithium deposition and dendrite growth. Simultaneously record TEM images or videos to observe the nucleation and growth process in real-time.[8][9]
-
Data Analysis: Correlate the observed morphological changes with the electrochemical data (voltage, current) to understand the dynamics of dendrite growth.
Mandatory Visualization
References
- 1. eepower.com [eepower.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biofilm Nanofiber-Coated Separators for Dendrite-Free Lithium Metal Anode and Ultrahigh-Rate Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 7. Electrolyte tuning with low concentrations of additive for dendrite suppression in lithium metal anodes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. web.mit.edu [web.mit.edu]
Technical Support Center: Enhancing the Stability of Electrolytes Containing Hexafluorophosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrolytes containing hexafluorophosphate (B91526) salts, such as lithium hexafluorophosphate (LiPF6).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving hexafluorophosphate-based electrolytes.
Issue 1: Rapid electrolyte discoloration (yellowing or browning) and/or gas evolution.
-
Question: My LiPF6-based electrolyte is turning yellow/brown and I observe gas bubbles. What is causing this and how can I prevent it?
-
Answer: This is a classic sign of electrolyte decomposition. The discoloration is due to the formation of various degradation products, and the gas is often CO2 or other volatile compounds. The primary culprits are thermal decomposition and reaction with trace impurities like water.
-
Thermal Decomposition: LiPF6 is thermally unstable and can decompose into lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF5).[1][2] PF5 is a strong Lewis acid that can catalyze the decomposition of the carbonate solvents in the electrolyte.[3]
-
Hydrolysis: Trace amounts of water (even in the ppm range) in the electrolyte can react with LiPF6 to produce hydrofluoric acid (HF) and phosphorus oxyfluoride (POF3).[1][2][4] HF can further react with the electrolyte components and electrode materials, leading to a cascade of decomposition reactions.[3][5]
Troubleshooting Steps:
-
Strict Moisture Control: Ensure all components (solvents, salts, cell components) are rigorously dried and handled in an inert atmosphere (e.g., an argon-filled glovebox) with very low water content (<10 ppm).[1][6]
-
Temperature Management: Avoid exposing the electrolyte to high temperatures (above 60-70°C) for extended periods.[4][6] Store electrolytes in a cool, dry place.
-
Use of Additives: Consider incorporating stabilizing additives. Lewis bases, for example, can sequester the PF5 generated during decomposition, preventing it from catalyzing further reactions.[7]
-
Issue 2: Increased impedance and capacity fade in electrochemical cells.
-
Question: I'm observing a significant increase in cell impedance and a rapid drop in capacity when cycling my battery with a LiPF6 electrolyte. What's the likely cause?
-
Answer: This is often due to the breakdown of the electrolyte and the subsequent formation of a resistive solid electrolyte interphase (SEI) on the electrodes.
-
Decomposition Product Deposition: The products of LiPF6 and solvent degradation, such as LiF and various organic and inorganic phosphate (B84403) species, can deposit on the electrode surfaces.[3][4] This deposition increases the thickness and resistance of the SEI layer, impeding lithium-ion transport and leading to higher impedance and reduced capacity.[4]
-
HF Attack: The presence of HF, generated from the reaction of LiPF6 with water, can attack the electrode materials, leading to the dissolution of transition metals from the cathode and further degradation of the SEI.[3]
Troubleshooting Steps:
-
Purity of Materials: Use high-purity electrolyte components with minimal water and acid content.
-
HF Scavengers: Employ additives that can neutralize HF. Certain compounds can react with and "scavenge" HF, mitigating its detrimental effects.[8][9]
-
Film-Forming Additives: Incorporate additives that promote the formation of a stable and robust SEI layer, which can better protect the electrode from the electrolyte.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of LiPF6 thermal decomposition?
A1: The thermal decomposition of LiPF6 primarily proceeds through an equilibrium reaction where it dissociates into solid lithium fluoride (LiF) and gaseous phosphorus pentafluoride (PF5).[1][2] The reaction is: LiPF6(s) ⇌ LiF(s) + PF5(g). This process is significantly accelerated at elevated temperatures.[2]
Q2: How does water content affect the stability of hexafluorophosphate electrolytes?
A2: Water has a highly detrimental effect on the stability of hexafluorophosphate electrolytes. Even trace amounts of water can lead to the hydrolysis of the PF6- anion.[5][10] The initial reaction is the hydrolysis of LiPF6 to form phosphorus oxyfluoride (POF3) and highly corrosive hydrofluoric acid (HF).[2][4] The presence of HF can then trigger a cascade of further decomposition reactions of the electrolyte and electrode materials.[3][11]
Q3: What are some common decomposition products of LiPF6-based electrolytes?
A3: The decomposition of LiPF6-based electrolytes can generate a variety of products, including:
-
Inorganic species: Lithium fluoride (LiF), phosphorus pentafluoride (PF5), phosphorus oxyfluoride (POF3), and hydrofluoric acid (HF).[3][12]
-
Organophosphates: Various fluorinated and non-fluorinated organophosphate compounds are formed from the reaction of decomposition intermediates (like PF5 and POF3) with the carbonate solvents.[12][13]
-
Gaseous products: Carbon dioxide (CO2) is a common gaseous byproduct of solvent decomposition.[13]
Q4: How can Lewis bases improve the stability of these electrolytes?
A4: Lewis bases can significantly enhance the stability of hexafluorophosphate electrolytes by complexing with the highly reactive Lewis acid, PF5, which is a key intermediate in the decomposition pathway.[7] By sequestering PF5, these additives prevent it from catalyzing the decomposition of the carbonate solvents, thereby stabilizing the entire electrolyte system.[7] Examples of Lewis bases investigated for this purpose include pyridine (B92270) and various phosphazene derivatives.[7]
Quantitative Data Summary
Table 1: Thermal Decomposition Onset Temperatures of LiPF6
| Condition | Onset Temperature (°C) | Reference |
| Pure LiPF6 (dry, inert atmosphere) | 107 | [2] |
| LiPF6 in the presence of 300 ppm water | Lowered onset | [2] |
Table 2: Effect of Additives on Electrolyte Stability (Conceptual)
| Additive Type | Function | Expected Outcome |
| Lewis Base (e.g., Pyridine) | Sequesters PF5 | Reduced solvent decomposition, improved thermal stability |
| HF Scavenger | Neutralizes HF | Mitigated electrode corrosion, more stable SEI |
| Film-Forming Additive | Promotes robust SEI | Reduced electrolyte-electrode side reactions, improved cycle life |
Experimental Protocols
Protocol 1: Evaluation of Electrolyte Thermal Stability using Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
-
Objective: To determine the thermal decomposition temperature of the electrolyte and identify the evolved gaseous decomposition products.
-
Methodology:
-
Prepare the electrolyte sample in an inert atmosphere (e.g., argon-filled glovebox).
-
Load a small, precise amount of the electrolyte into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert gas flow (e.g., argon).
-
The TGA will record the mass loss of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
-
The evolved gases from the TGA are transferred via a heated transfer line to an FTIR gas cell.
-
The FTIR spectrometer records the infrared spectra of the evolved gases at different temperatures, allowing for the identification of the gaseous decomposition products (e.g., CO2, POF3).[14]
-
Protocol 2: Analysis of Electrolyte Decomposition Products by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify and quantify the soluble decomposition products in an aged electrolyte.
-
Methodology:
-
Age the electrolyte under specific conditions (e.g., elevated temperature for a set duration).
-
Prepare the NMR sample by dissolving a small aliquot of the aged electrolyte in a deuterated solvent inside an inert atmosphere glovebox.
-
Acquire NMR spectra for relevant nuclei, such as 1H, 19F, and 31P.
-
The chemical shifts and coupling constants in the spectra will help identify the various decomposition products, such as organophosphates and fluorinated species.[13]
-
Quantitative analysis can be performed by integrating the NMR signals and comparing them to an internal standard.
-
Visualizations
Caption: LiPF6 decomposition pathways.
Caption: Workflow for stabilizing electrolytes.
References
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Battery Electrolytes: Role of LiPF6 & NaCl Explained [ufinebattery.com]
- 7. researchgate.net [researchgate.net]
- 8. inl.elsevierpure.com [inl.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. boisestate.edu [boisestate.edu]
- 12. "Thermal decomposition of LiPF 6-based electrolytes for lithium-ion bat" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]
- 13. Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. (In-)Stability of LiPF6-based Electrolytes for Lithium-ion Batteries [research.chalmers.se]
waste disposal guidelines for Cesium hexafluorophosphate experiments
This guide provides essential safety and waste disposal information for researchers, scientists, and drug development professionals working with Cesium hexafluorophosphate (B91526).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with Cesium hexafluorophosphate?
A1: this compound is a hazardous substance that poses several risks. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is corrosive and can cause severe skin burns and serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1] All handling should be performed with appropriate personal protective equipment in a well-ventilated area.
Q2: What immediate actions should I take in case of accidental exposure to this compound?
A2: In case of accidental exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
After skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water and consult a physician.[3] A first treatment with calcium gluconate paste may be necessary.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Q3: How should I handle a spill of this compound?
A3: In the event of a spill, it is critical to prevent environmental contamination and personnel exposure.
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[4]
-
Cleanup: For a dry spill, carefully sweep up the solid material, avoiding dust formation.[4] A HEPA-filtered vacuum cleaner can also be used.[4] Place the collected material into a suitable, closed, and labeled container for disposal.[5][6]
Q4: What are the general guidelines for the disposal of this compound waste?
A4: this compound must be disposed of as hazardous waste in compliance with local, state, and federal regulations.[6] Do not dispose of it down the drain or in the regular trash.[5][7] The waste should be collected in a designated, labeled, and sealed container.[8] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]
Q5: Can I mix this compound waste with other chemical waste?
A5: No, you should not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[8] Incompatible wastes should always be segregated.[7]
Data Presentation: Hazard Summary
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Hazard Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335 | May cause respiratory irritation |
Data sourced from the this compound Safety Data Sheet.[1]
Experimental Protocols: Waste Disposal Workflow
Protocol for this compound Waste Segregation and Collection:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and respiratory protection if ventilation is inadequate.[4]
-
Waste Identification: Identify all waste containing this compound, including contaminated labware (e.g., pipette tips, tubes), solutions, and solid residues.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[8]
-
Solid Waste Collection:
-
Place all solid waste contaminated with this compound (e.g., contaminated paper towels, gloves, weigh boats) into a designated, durable, and leak-proof container.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[8]
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a compatible, screw-cap container.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name and concentration of this compound, as well as any other components in the solution.
-
-
Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[8]
-
Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[8] Provide them with a copy of the Safety Data Sheet.
Mandatory Visualization: Waste Disposal Decision Pathway
Caption: Waste disposal workflow for this compound experiments.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Caesium hexafluorophosphate | CsF6P | CID 23674431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of Cesium Hexafluorophosphate: A Comparative Guide to HPLC and NMR Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of Cesium hexafluorophosphate (B91526) (CsPF₆).
Introduction to Purity Analysis of Cesium Hexafluorophosphate
This compound is an inorganic salt used in various chemical applications. Its purity can be affected by synthesis byproducts, handling, and storage conditions, with hydrolysis being a primary degradation pathway. Common impurities may include fluoride (B91410) (F⁻), monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), and phosphate (B84403) (HPO₄²⁻) ions.[1][2] Accurate determination of the purity of CsPF₆ is crucial for the reliability and reproducibility of experimental results.
Comparison of Analytical Techniques: HPLC vs. NMR
Both HPLC, particularly its subtype Ion Chromatography (IC), and NMR spectroscopy are powerful methods for the purity assessment of CsPF₆. However, they operate on different principles and offer distinct advantages and limitations.
Ion Chromatography (IC) is a form of HPLC that separates ions and polar molecules based on their affinity to an ion exchanger. It is a highly sensitive and specific technique for the quantitative analysis of the hexafluorophosphate anion (PF₆⁻) and its potential ionic impurities.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ³¹P and ¹⁹F NMR, provides detailed structural information and can be used for quantitative analysis (qNMR). For CsPF₆, ³¹P NMR detects the phosphorus center, while ¹⁹F NMR observes the fluorine atoms of the hexafluorophosphate anion.[6][7][8]
The following table summarizes the key performance characteristics of each technique for the purity analysis of CsPF₆.
| Feature | Ion Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on ionic interaction with a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantitative analysis of the PF₆⁻ anion and its ionic impurities. | Structural elucidation and quantitative analysis of the PF₆⁻ anion. |
| Sample Throughput | Higher, with typical run times of 10-30 minutes per sample. | Lower, requiring longer acquisition times for quantitative accuracy. |
| Limit of Detection (LOD) | Very low, in the µg/L (ppb) to mg/L (ppm) range for anions.[9][10] | Higher, typically in the mmol/L range.[2] |
| Quantification | Requires calibration with a reference standard.[9] | Can be performed with an internal or external standard; absolute quantification is possible.[3][4] |
| Specificity | High for known impurities with established separation methods. | High, provides structural confirmation of the analyte and impurities. |
| Information Provided | Concentration of the PF₆⁻ anion and other ionic species. | Structural information, identification of phosphorus and fluorine-containing species, and their relative concentrations. |
| Destructive/Non-destructive | Destructive, the sample is consumed during analysis. | Non-destructive, the sample can be recovered after analysis. |
Experimental Protocols
Ion Chromatography (IC) for this compound Purity
This protocol outlines a general method for the analysis of the hexafluorophosphate anion and its common hydrolysis byproducts.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as deionized water or a dilute acetonitrile/water mixture, to a known final concentration (e.g., 100 mg/L).[3][9]
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[9]
2. Instrumentation and Conditions:
-
HPLC System: A standard ion chromatograph equipped with a conductivity detector is used.[9]
-
Column: An anion-exchange column, such as a Dionex IonPac AS22 (250 mm x 4 mm), is suitable for separating the hexafluorophosphate anion from other inorganic anions.[9]
-
Mobile Phase: An isocratic eluent, for example, a mixture of sodium carbonate and sodium bicarbonate in deionized water, is commonly employed. A carbonate/acetonitrile mixture can also be used.[3][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30 °C.[3]
-
Injection Volume: A 10-20 µL injection volume is standard.[3]
-
Detection: Suppressed conductivity detection is the preferred method for sensitive and selective detection of the anions.[1][2]
3. Data Analysis:
-
The concentration of the hexafluorophosphate anion and other detected anions is determined by comparing the peak areas from the sample chromatogram to a calibration curve generated from standards of known concentrations.[9]
-
The purity of the this compound is calculated based on the quantified amount of the PF₆⁻ anion relative to the initial sample weight.
Quantitative NMR (qNMR) for this compound Purity
This protocol describes a general approach for determining the purity of this compound using ³¹P and ¹⁹F qNMR.
1. Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample and a high-purity internal standard (e.g., triphenyl phosphate for ³¹P NMR or trifluoroacetic acid for ¹⁹F NMR) into an NMR tube.[3][11]
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Aprotic solvents like DMSO-d₆ are often preferred to avoid potential deuterium (B1214612) exchange with the analyte or standard.[3][4]
-
Ensure complete dissolution of the sample and internal standard.
2. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer is required.
-
Nuclei: Acquire both ³¹P and ¹⁹F spectra.
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. The delay time should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation between scans. A delay of 60 seconds is often used in ¹⁹F qNMR to be conservative.[1]
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.[12]
-
Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for accurate integration.
-
Decoupling: Proton decoupling is generally used for ³¹P NMR to simplify the spectrum.[13]
3. Data Processing and Analysis:
-
Process the acquired spectra with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the hexafluorophosphate anion and the internal standard.
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of nuclei giving rise to the signal (6 for F in PF₆⁻, 1 for P in PF₆⁻)
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
Visualizing the Analytical Workflows
Conclusion and Recommendations
The choice between HPLC (Ion Chromatography) and NMR for the purity analysis of this compound depends on the specific requirements of the analysis.
-
For routine quality control and the detection of trace ionic impurities , Ion Chromatography is the method of choice due to its high sensitivity, higher throughput, and established protocols for anion analysis.
-
For definitive structural confirmation and an absolute purity assessment without the need for a specific CsPF₆ standard , quantitative ³¹P and ¹⁹F NMR are invaluable. NMR is also a non-destructive technique, which can be advantageous when sample amounts are limited.
In many research and development settings, these techniques are complementary. IC can be used to screen for and quantify known ionic impurities, while NMR can confirm the identity of the main component and any phosphorus- or fluorine-containing impurities. By understanding the strengths and weaknesses of each method, researchers can select the most appropriate approach to ensure the quality and reliability of their work.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dst.defence.gov.au [dst.defence.gov.au]
- 6. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | 16893-41-7 [chemicalbook.com]
- 9. [Simultaneous determination of hexafluorophosphate and other trace impurity anions in ionic liquids by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.oxinst.com [nmr.oxinst.com]
A Comparative Guide to Cesium Hexafluorophosphate and Lithium Hexafluorophosphate for Advanced Battery Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of energy storage, the choice of electrolyte salt is paramount to achieving desired battery performance, safety, and longevity. Lithium hexafluorophosphate (B91526) (LiPF₆) has long been the industry standard for lithium-ion batteries, offering a favorable balance of properties. However, its limitations, particularly concerning thermal stability and electrolyte decomposition, have spurred research into alternatives. Cesium hexafluorophosphate (CsPF₆) has emerged as a compound of interest, primarily as a performance-enhancing additive. This guide provides a comprehensive comparison of CsPF₆ and LiPF₆, supported by available experimental data, to inform researchers and scientists in their pursuit of next-generation battery technologies.
Performance Data Comparison
The following tables summarize the key performance metrics for this compound and Lithium hexafluorophosphate based on available scientific literature. It is important to note that much of the data for CsPF₆ is in the context of its use as an electrolyte additive, while data for LiPF₆ is extensive as a primary electrolyte salt.
| Property | This compound (CsPF₆) | Lithium Hexafluorophosphate (LiPF₆) |
| Molar Mass | 281.8 g/mol | 151.9 g/mol |
| Primary Role in Batteries | Electrolyte Additive | Primary Electrolyte Salt |
| Key Advantage Reported | Suppression of lithium dendrite growth | Good overall electrochemical performance |
Table 1: General Properties
| Performance Metric | This compound (CsPF₆) | Lithium Hexafluorophosphate (LiPF₆) |
| Thermal Decomposition Onset | Data for pure CsPF₆ is not readily available. As an additive, it contributes to improved overall electrolyte stability. | Decomposes at approximately 107°C in a dry, inert atmosphere. In the presence of moisture, decomposition can begin at lower temperatures. |
| Ionic Conductivity | Data for neat CsPF₆ electrolytes is limited. As an additive, it can influence the overall conductivity of the LiPF₆-based electrolyte. | Typically in the range of 8-12 mS/cm for a 1 M solution in a 1:1 mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) at room temperature.[1] |
| Electrochemical Stability Window | A wide electrochemical stability window is suggested, but specific quantitative data for CsPF₆-based electrolytes is not extensively reported. | Generally considered to have a wide electrochemical stability window, with oxidation stability up to around 4.5 V vs. Li/Li⁺ on inert electrodes.[2][3] |
| Solubility | Soluble in polar organic solvents commonly used in batteries, such as carbonates. Specific solubility values in common electrolyte mixtures are not widely published. | Soluble in a variety of non-aqueous polar solvents including ethylene carbonate (EC), dimethyl carbonate (DMC), and propylene (B89431) carbonate (PC).[4] |
Table 2: Key Performance Indicators
Experimental Protocols
To ensure reproducibility and accurate comparison of electrolyte performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the evaluation of CsPF₆ and LiPF₆.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal decomposition temperature and characterize the thermal behavior of the electrolyte salts.
Methodology:
-
Sample Preparation: In an argon-filled glovebox to prevent moisture contamination, a small, precisely weighed amount of the salt (typically 5-10 mg) is hermetically sealed in an aluminum or stainless steel pan. For electrolyte solutions, a similar amount is sealed in a pan, which may have a pinhole to allow for the release of gaseous decomposition products.[5]
-
Instrument Setup: A simultaneous thermal analyzer (TGA/DSC) is used. The instrument is purged with an inert gas (e.g., argon) at a constant flow rate.[5][6]
-
Thermal Program: A baseline is first run with an empty sample pan. The sample is then heated from ambient temperature to a final temperature (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).[6][7]
-
Data Analysis:
-
TGA: The mass loss of the sample is recorded as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.
-
DSC: The heat flow to or from the sample is measured. Endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition are analyzed to determine transition temperatures and enthalpies.[8]
-
Electrochemical Performance Evaluation
Objective: To determine the ionic conductivity of the electrolyte.
Methodology:
-
Cell Assembly: A symmetric cell is constructed using two blocking electrodes (e.g., stainless steel or platinum) of a known area, separated by a separator of known thickness soaked in the electrolyte. The assembly is sealed in a coin cell or a specialized conductivity cell inside an argon-filled glovebox.
-
EIS Measurement: The cell is connected to a potentiostat with a frequency response analyzer. A small AC voltage perturbation (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 0.1 Hz).[9]
-
Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the electrode area.
Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A lithium metal foil serves as both the counter and reference electrodes, and an inert material like platinum or glassy carbon is used as the working electrode.[10]
-
CV Measurement: The cell is connected to a potentiostat. The potential of the working electrode is swept linearly from the open-circuit potential to a positive (anodic) limit and then back to a negative (cathodic) limit at a slow scan rate (e.g., 0.5 mV/s).[10][11]
-
Data Analysis: The current response is plotted against the applied potential. The anodic and cathodic limits of the ESW are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.[12]
Objective: To evaluate the long-term cycling stability and capacity retention of a battery using the electrolyte.
Methodology:
-
Cell Assembly: Pouch cells or coin cells are assembled with a specific anode (e.g., graphite, lithium metal) and cathode (e.g., LiFePO₄, NMC) and the electrolyte under investigation.
-
Formation Cycles: The cells undergo a few initial, slow charge-discharge cycles to form a stable solid electrolyte interphase (SEI) on the anode.[2]
-
Cycling Protocol: The cells are then cycled at various C-rates (a measure of the charge and discharge current relative to the battery's capacity) between defined voltage limits.[13][14] Key parameters such as charge/discharge capacity, coulombic efficiency, and energy efficiency are recorded for each cycle.[13] Testing is often performed at controlled temperatures.[14]
-
Data Analysis: The discharge capacity and coulombic efficiency are plotted against the cycle number to assess capacity fade and long-term stability.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes within a battery system is crucial for understanding its performance. The following diagrams, generated using Graphviz, illustrate the decomposition pathways of the electrolyte salts and a typical workflow for evaluating battery electrolytes.
Decomposition Pathways
The thermal and electrochemical decomposition of the electrolyte salt can significantly impact battery safety and lifespan. The decomposition of LiPF₆ is well-studied and often involves the release of reactive species. While the detailed decomposition of CsPF₆ is less documented, its presence can influence the overall reaction pathways in the electrolyte.
Caption: Comparative decomposition pathways of LiPF₆ and the influence of CsPF₆.
Experimental Workflow for Electrolyte Evaluation
The evaluation of a new electrolyte or additive follows a systematic workflow to characterize its properties and performance in a battery system.
Caption: A generalized experimental workflow for the evaluation of battery electrolytes.
Conclusion
Lithium hexafluorophosphate remains the dominant electrolyte salt in the lithium-ion battery industry due to its well-understood properties and adequate performance. However, its inherent thermal instability and susceptibility to hydrolysis present significant challenges, particularly for high-energy and high-voltage applications.
This compound has demonstrated considerable promise as an electrolyte additive. The primary mechanism of its performance enhancement is attributed to the "electrostatic shield" effect of the Cs⁺ cations, which effectively suppresses the growth of lithium dendrites—a major safety concern and a primary cause of battery failure in lithium-metal anodes.[15][16] The presence of Cs⁺ also appears to promote the formation of a more stable and uniform solid electrolyte interphase (SEI) on the anode surface.[17]
While direct comparative data for neat CsPF₆ electrolytes is limited, its role as a powerful additive suggests that incorporating cesium-based compounds into electrolyte formulations is a viable strategy for improving the performance and safety of next-generation lithium batteries. Further research is warranted to fully elucidate the intrinsic properties of CsPF₆ as a primary electrolyte salt and to explore its potential synergies with other electrolyte components. This will enable a more complete understanding of its capabilities and pave the way for the rational design of advanced electrolytes for future energy storage systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. fpe.umd.edu [fpe.umd.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. digital.library.unt.edu [digital.library.unt.edu]
- 15. "Thermal decomposition of LiPF 6-based electrolytes for lithium-ion bat" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 17. anl.gov [anl.gov]
A Comparative Guide to Alternatives for Cesium Hexafluorophosphate in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The pursuit of higher energy density, longer cycle life, and enhanced safety in battery technologies has led to intensive research into every component of the battery, with the electrolyte playing a pivotal role. Cesium hexafluorophosphate (B91526) (CsPF₆) has been utilized as an electrolyte additive, particularly in lithium-metal and sodium-ion batteries, to improve the stability of the electrode-electrolyte interface and suppress dendrite formation. This guide provides a comprehensive comparison of alternatives to CsPF₆, focusing on other alkali metal additives and advanced lithium salts. The performance of these alternatives is evaluated based on key metrics such as ionic conductivity, electrochemical stability, and cycling performance, supported by experimental data.
Performance Comparison of Electrolyte Additives and Salts
The selection of an appropriate electrolyte salt or additive is critical to battery performance. While CsPF₆ has shown promise, other alkali metal salts and advanced lithium salts like Lithium Bis(fluorosulfonyl)imide (LiFSI) offer compelling advantages.
Table 1: Quantitative Comparison of Electrolyte Performance
| Electrolyte System | Key Component/Additive | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V) | Cycling Performance |
| Baseline Na-ion | 0.8 M NaPF₆ in EC/PC | Not specified | Not specified | 80.6% capacity retention after 100 cycles.[1][2] |
| Na-ion with Rb⁺ Additive | 0.05 M RbPF₆ | Not specified | Not specified | 95.3% capacity retention after 100 cycles.[1][2] |
| Na-ion with Cs⁺ Additive | 0.05 M CsPF₆ | Not specified | Not specified | 97.1% capacity retention after 100 cycles.[1][2] |
| Li-ion Baseline | 1 M LiPF₆ in EC/EMC | 8.1 - 2.4 | ~4.5 vs. Li/Li⁺ | Baseline performance.[3][4] |
| Li-ion with LiFSI | 1 M LiFSI in EC/EMC | 10.5 - 2.7 | Stable at high voltage.[3][4] | Improved capacity and cycling stability over LiPF₆.[5] |
| Li-metal with Cs⁺ Additive | CsPF₆ in electrolyte | Not specified | Not specified | Excellent long-term cycling stability (>500 cycles at 0.5 mA cm⁻²).[6] |
Key Insights:
-
The addition of both Rubidium (Rb⁺) and Cesium (Cs⁺) ions as hexafluorophosphate salts significantly improves the capacity retention of sodium-ion batteries with hard carbon anodes.[1][2]
-
LiFSI consistently demonstrates higher ionic conductivity compared to the conventional LiPF₆.[3][4] This can lead to better rate capability and performance at low temperatures.[7][8]
-
While LiPF₆ is prone to thermal decomposition and hydrolysis, which can generate harmful hydrofluoric acid (HF), LiFSI exhibits superior thermal and chemical stability.[7][9][10]
-
A significant drawback of LiFSI is its tendency to corrode the aluminum current collector, a problem that can be mitigated with specific additives.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of electrolyte performance. Below are protocols for key experiments.
2.1. Ionic Conductivity Measurement using Electrochemical Impedance Spectroscopy (EIS)
This method determines the resistance of the electrolyte to ion flow.
-
Cell Assembly:
-
Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel) of a known area (A).
-
Place a separator of known thickness (L) soaked in the electrolyte to be tested between the electrodes.
-
Ensure the cell is hermetically sealed to prevent any leakage or atmospheric contamination.
-
-
EIS Measurement:
-
Connect the cell to an impedance analyzer.
-
Apply a small AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').
-
-
Data Analysis:
2.2. Electrochemical Stability Window (ESW) Determination using Cyclic Voltammetry (CV)
This protocol establishes the voltage range within which the electrolyte remains stable without significant decomposition.
-
Cell Preparation:
-
Assemble a three-electrode cell inside an argon-filled glovebox.
-
Use a working electrode made of an inert material (e.g., glassy carbon or platinum), and lithium metal as both the counter and reference electrodes.
-
Fill the cell with the electrolyte solution to be tested.
-
-
CV Measurement:
-
Connect the cell to a potentiostat.[13]
-
Linearly sweep the potential of the working electrode towards anodic (positive) and cathodic (negative) limits at a defined scan rate (e.g., 0.1 to 1 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Data Interpretation:
-
The ESW is determined by the potentials at which a significant increase in the anodic or cathodic current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.
-
2.3. Solid Electrolyte Interphase (SEI) Characterization
The SEI is a passivation layer formed on the electrode surface that is critical for battery stability.
-
Sample Preparation:
-
Cycle a battery with the electrolyte of interest for a specific number of cycles.
-
Disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).
-
Carefully retrieve the electrode and gently rinse it with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
-
Characterization Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states of the elements within the SEI. This can identify key components like LiF, Li₂CO₃, and organic species.[14][15]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and thickness of the SEI layer.[16]
-
Atomic Force Microscopy (AFM): To study the topography and mechanical properties of the SEI.[15]
-
Visualizing Concepts and Workflows
Diagram 1: Role of Alkali Metal Additives in SEI Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Rubidium and cesium ions as electrolyte additive for improving performance of hard carbon anode in sodium-ion battery - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. meisenbaochem.com [meisenbaochem.com]
- 8. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 9. nbinno.com [nbinno.com]
- 10. tycorun.com [tycorun.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validating the Crystal Structure of Cesium Hexafluorophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structure of Cesium hexafluorophosphate (B91526) (CsPF₆) with alternative hexafluorophosphate salts, supported by experimental data from X-ray diffraction (XRD) studies. Detailed methodologies for crystal structure validation are also presented to aid in experimental design and interpretation.
Quantitative Comparison of Hexafluorophosphate Crystal Structures
The following table summarizes the key crystallographic parameters for CsPF₆ and several common alternatives, as determined by X-ray diffraction. These parameters are fundamental to understanding the material's properties and behavior in various applications.
| Parameter | Cesium Hexafluorophosphate (CsPF₆) | Lithium Hexafluorophosphate (LiPF₆) | Sodium Hexafluorophosphate (NaPF₆) | Potassium Hexafluorophosphate (KPF₆) |
| Crystal System | Cubic[1] | Trigonal[2] | Cubic[3] | Cubic (at RT)[4] |
| Space Group | Fm-3m[1] | R-3[2] | Fm-3m[3][5] | Pa-3[6] |
| Lattice Parameter (a) | 8.246 Å[7] | 5.174 Å[2] | 2.31 Å[3] | 7.71 Å[6] |
| Lattice Parameter (b) | 8.246 Å[7] | 5.174 Å[2] | 2.31 Å[3] | 7.71 Å[6] |
| Lattice Parameter (c) | 8.246 Å[7] | 5.174 Å[2] | 2.31 Å[3] | 7.71 Å[6] |
| Unit Cell Volume | 560.7 ų[7] | Not explicitly found | Not explicitly found | 458.3 ų[6] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination and validation of the crystal structure of compounds like this compound are primarily achieved through single-crystal X-ray diffraction.[8][9] This non-destructive technique provides precise information about the three-dimensional arrangement of atoms within a crystal.[9]
1. Crystal Growth: High-quality single crystals are paramount for accurate structural determination. For ionic salts like CsPF₆, suitable crystals can often be grown by slow evaporation of a saturated solution. A suitable solvent, in which the compound is moderately soluble, is chosen. The solution is left undisturbed in a controlled environment to allow for the slow formation of well-ordered crystals.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed within the X-ray beam of a diffractometer. The diffractometer rotates the crystal through a series of orientations while a detector records the diffraction pattern, which consists of a set of reflections at specific angles and intensities.
3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are used to calculate the electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, leading to the solution of the crystal structure.
4. Structure Refinement: The initial structural model is refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. This process yields accurate atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the logic behind crystal structure validation, the following diagrams are provided.
Caption: Experimental workflow for crystal structure determination.
Caption: Logical flow of crystal structure validation from diffraction data.
References
- 1. Syntheses, Single-Crystal Structures, and Structural Chemistry of Hexafluoridouranates(V), MUF6 (M = Li–Cs, Ag, Tl, H3O), and the Dodecafluoridodiuranate(V) Ba[U2F12]·1.36HF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mp-9143: LiPF6 (trigonal, R-3, 148) [legacy.materialsproject.org]
- 3. mp-10474: NaPF6 (cubic, Fm-3m, 225) [legacy.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Potassium hexafluorophosphate | F6KP | CID 23688904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
comparative study of alkali metal hexafluorophosphates
A Comparative Analysis of Alkali Metal Hexafluorophosphates (MPF₆) for Electrochemical Applications
This guide offers an objective comparison of the physicochemical and electrochemical properties of alkali metal hexafluorophosphates (LiPF₆, NaPF₆, KPF₆, RbPF₆, and CsPF₆). The selection of an appropriate electrolyte salt is a critical determinant of battery performance, safety, and cost. This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for applications such as lithium-ion, sodium-ion, and potassium-ion batteries.
Quantitative Performance Comparison
The efficacy of an electrolyte salt is primarily evaluated based on its ionic conductivity, thermal stability, and electrochemical stability. The following table summarizes key quantitative data for the most common alkali metal hexafluorophosphates.
| Parameter | Lithium Hexafluorophosphate (B91526) (LiPF₆) | Sodium Hexafluorophosphate (NaPF₆) | Potassium Hexafluorophosphate (KPF₆) | Rubidium & Cesium Hexafluorophosphate (RbPF₆ & CsPF₆) |
| Ionic Radius of Cation | 0.76 Å | 1.02 Å | 1.38 Å | Rb⁺: 1.52 Å, Cs⁺: 1.67 Å |
| Ionic Conductivity | ~11.4 mS/cm | ~12.3 mS/cm | Lower than LiPF₆ and NaPF₆ | Primarily studied as additives; not used as primary salts. As additives, they can enhance the ionic conductivity of the primary electrolyte.[1][2] |
| Thermal Stability (Decomposition Onset) | ~107 °C | ~325 °C | High (Melting point ~575 °C)[3][4] | Not available (expected to be high) |
| Electrochemical Stability Window | Up to ~4.5 V vs. Li/Li⁺ | Up to ~4.5 V vs. Na/Na⁺ (can be extended in concentrated solutions) | Stable, suitable for high-voltage applications | Not available |
| Solubility | Highly soluble in organic carbonates. | Soluble in organic carbonates. | Moderately soluble in PC (up to 0.9 mol/kg) and DME (up to 1.8 mol/kg).[5] Generally lower than LiPF₆.[6] | Low solubility in common battery electrolytes. |
| Primary Application | Standard electrolyte in commercial Li-ion batteries. | Key electrolyte for Na-ion batteries. | Electrolyte for K-ion batteries and research applications.[7] | Performance-enhancing additives in Li-ion and Na-ion batteries.[1][2] |
Note: Ionic conductivity values are for 1M concentration in a 1:1 (vol.) mixture of Ethylene (B1197577) Carbonate (EC) and Dimethyl Carbonate (DMC) at 25°C.[6]
Structural and Functional Insights
Lithium Hexafluorophosphate (LiPF₆): The industry standard for lithium-ion batteries, LiPF₆ offers a good balance of ionic conductivity and the ability to form a stable solid-electrolyte interphase (SEI) on graphite (B72142) anodes.[6] However, its relatively low thermal stability (decomposing at ~107 °C) and sensitivity to moisture, which leads to the formation of hydrofluoric acid (HF), are significant drawbacks.[8]
Sodium Hexafluorophosphate (NaPF₆): As the sodium-ion battery equivalent of LiPF₆, NaPF₆ exhibits superior thermal stability, with a decomposition onset of approximately 325 °C.[6] Its ionic conductivity in standard carbonate electrolytes is comparable to, or even slightly higher than, that of LiPF₆.[6]
Potassium Hexafluorophosphate (KPF₆): KPF₆ is a thermally robust salt, with a melting point of around 575 °C, indicating excellent thermal stability.[3][4] Its application has been primarily in potassium-ion batteries. The larger size of the potassium ion generally leads to lower ionic conductivity compared to lithium and sodium counterparts in similar solvent systems.[6] Its solubility in common organic solvents is also lower than LiPF₆.[6]
Rubidium & this compound (RbPF₆ & CsPF₆): Due to their large ionic radii and low solubility, RbPF₆ and CsPF₆ are not typically used as the primary conducting salt in battery electrolytes. However, research has shown that their use as electrolyte additives, even in small amounts, can significantly enhance battery performance. They modify the composition of the SEI on hard carbon anodes, leading to increased ionic conductivity and stability, which improves capacity retention in sodium-ion batteries.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte solution.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Electrolyte Preparation: Prepare a 1M solution of the alkali metal hexafluorophosphate salt in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) inside an argon-filled glovebox to prevent moisture contamination.
-
Cell Assembly: Use a two-electrode conductivity cell with two parallel platinum or stainless steel blocking electrodes of a known area and distance. Fill the cell with the prepared electrolyte.
-
Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Data Acquisition: Perform EIS over a frequency range of approximately 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
Analysis: The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area.
Thermal Stability Assessment
Objective: To determine the onset temperature of thermal decomposition for the salt.
Methodology: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the pure hexafluorophosphate salt into a TGA crucible.
-
Instrumentation: Place the crucible in a TGA instrument.
-
Data Acquisition: Heat the sample from room temperature to a desired upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins on the TGA curve. Pure LiPF₆ thermally decomposes into solid Lithium Fluoride (LiF) and gaseous Phosphorus Pentafluoride (PF₅).[8]
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte is stable without significant oxidation or reduction.
Methodology: Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble a three-electrode cell inside a glovebox. Use a stable working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Li metal for Li-ion systems, Na metal for Na-ion systems).
-
Measurement: Connect the cell to a potentiostat.
-
Data Acquisition: Perform cyclic voltammetry by sweeping the potential of the working electrode from the open-circuit potential to a positive and negative limit at a slow scan rate (e.g., 1 mV/s).
-
Analysis: The electrochemical stability window is defined by the potential range where no significant oxidative or reductive current is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density exceeds a certain threshold (e.g., 0.1 mA/cm²).[6]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the comparative evaluation of alkali metal hexafluorophosphate electrolytes.
Property-Performance Relationship Diagram
This diagram illustrates the logical relationship between the intrinsic properties of the alkali metal cation and the resulting performance characteristics of the hexafluorophosphate electrolyte.
References
- 1. Rubidium and cesium ions as electrolyte additive for improving performance of hard carbon anode in sodium-ion battery - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Potassium hexafluorophosphate | 17084-13-8 [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Potassium Hexafluorophosphate - KPF6 - Landt Instruments [landtinst.com]
- 7. nbinno.com [nbinno.com]
- 8. How Much Do You Know About Potassium Hexafluorophosphate [qinmuchem.com]
A Comparative Guide to the Electrochemical Stability of Cesium Hexafluorophosphate and Other Alkali Metal Hexafluorophosphate Salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte salt is a critical determinant of the performance, safety, and lifespan of electrochemical devices, including batteries and capacitors. Among the various salts utilized in non-aqueous electrolytes, alkali metal hexafluorophosphates (APF₆) are a prominent class. This guide provides an objective comparison of the electrochemical stability window (ESW) of Cesium hexafluorophosphate (B91526) (CsPF₆) against other common alkali metal hexafluorophosphate salts, namely Lithium hexafluorophosphate (LiPF₆), Sodium hexafluorophosphate (NaPF₆), and Potassium hexafluorophosphate (KPF₆). The information presented is supported by experimental data from scientific literature to aid in making informed decisions for specific research and development applications.
Quantitative Performance Comparison
The electrochemical stability window refers to the voltage range over which an electrolyte remains stable without undergoing significant oxidation or reduction. A wider ESW is generally desirable for high-voltage electrochemical applications. The following table summarizes the reported ESW values for various alkali metal hexafluorophosphate salts in common organic carbonate electrolytes. It is important to note that these values can vary depending on the specific experimental conditions such as solvent composition, salt concentration, and the type of working electrode used.
| Salt | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) | Solvent System | Reference Electrode | Working Electrode |
| LiPF₆ | ~4.5 - 4.8 | ~0.0 | ~4.5 - 4.8 | Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) | Li | Pt, Au, Glassy Carbon |
| NaPF₆ | ~4.7 | Below Li/Li⁺ potential | >4.7 | Propylene (B89431) Carbonate (PC) | Na | Pt |
| KPF₆ | ~4.3 - 4.8 | Below Li/Li⁺ potential | >4.3 - 4.8 | Ester-based electrolytes | K | |
| CsPF₆ | Not Reported | Not Reported | Not Reported | - | - | - |
Functional Insights and Comparative Analysis
Lithium Hexafluorophosphate (LiPF₆): As the industry standard for lithium-ion batteries, LiPF₆ offers a good balance of ionic conductivity and the ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes. However, its thermal stability is limited, and it is highly sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF), a corrosive species that degrades battery components.
Sodium Hexafluorophosphate (NaPF₆): NaPF₆ is a key salt for sodium-ion battery research. It exhibits a wide electrochemical stability window, making it suitable for high-voltage applications. Studies have shown that increasing the concentration of NaPF₆ in propylene carbonate can further widen the ESW.
Potassium Hexafluorophosphate (KPF₆): KPF₆ is considered a promising salt for high-voltage potassium-ion batteries. It demonstrates good oxidative stability in ester-based electrolytes, with an anodic limit comparable to that of LiPF₆.
Cesium Hexafluorophosphate (CsPF₆): While direct ESW data for CsPF₆ as a primary electrolyte salt is scarce, its role as an additive in lithium-ion batteries provides insights into its electrochemical behavior. The addition of CsPF₆ has been shown to enhance the stability of the SEI layer on the anode. This is attributed to the preferential reduction of Cs⁺ ions, which forms a stable and uniform SEI, thereby suppressing the decomposition of the electrolyte and improving the cycling performance of the battery. This suggests that CsPF₆ contributes to the overall stability of the electrolyte system at the negative electrode, although its intrinsic anodic and cathodic limits are not well-documented.
Experimental Protocol: Determination of the Electrochemical Stability Window
The electrochemical stability window of an electrolyte is typically determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte.
Objective: To determine the anodic and cathodic limits of an electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., a Swagelok-type cell)
-
Working Electrode (WE): Typically an inert material such as platinum (Pt), gold (Au), or glassy carbon (GC).
-
Reference Electrode (RE): A stable reference, such as a lithium metal foil for lithium-based electrolytes.
-
Counter Electrode (CE): A material with a large surface area, often lithium metal foil.
-
Electrolyte solution to be tested (e.g., 1 M salt in a 1:1 v/v mixture of EC/DMC).
-
Glovebox with an inert atmosphere (e.g., argon) to prevent moisture and oxygen contamination.
Procedure:
-
Cell Assembly: Inside an argon-filled glovebox, assemble the three-electrode cell with the working, reference, and counter electrodes separated by a porous separator soaked in the electrolyte solution.
-
Cyclic Voltammetry Measurement:
-
Connect the cell to the potentiostat.
-
Set the parameters for the cyclic voltammetry scan. A typical scan rate is between 1 and 10 mV/s.
-
To determine the anodic stability limit, sweep the potential from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺).
-
To determine the cathodic stability limit, sweep the potential from the OCP to a low negative potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis:
-
Plot the measured current density as a function of the applied potential.
-
The anodic limit is defined as the potential at which the oxidation current density starts to increase significantly (e.g., exceeds a threshold of 0.1 mA/cm²).
-
The cathodic limit is defined as the potential at which the reduction current density starts to increase significantly.
-
The electrochemical stability window is the difference between the anodic and cathodic limits.
-
Visualization of Factors Influencing Electrochemical Stability
The electrochemical stability of an electrolyte is not an intrinsic property of the salt alone but is influenced by a combination of factors. The following diagram illustrates the key relationships.
Caption: Key factors influencing the electrochemical stability window.
Performance of Cesium Hexafluorophosphate in Organic Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Cesium hexafluorophosphate (B91526) (CsPF₆) in various organic solvents, benchmarked against other common alkali metal hexafluorophosphate alternatives: Lithium hexafluorophosphate (LiPF₆), Sodium hexafluorophosphate (NaPF₆), and Potassium hexafluorophosphate (KPF₆). The selection of an appropriate electrolyte salt and solvent system is critical for a wide range of applications, including energy storage, organic synthesis, and pharmaceutical research. This document summarizes key performance indicators such as solubility and ionic conductivity, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.
Executive Summary
Cesium hexafluorophosphate is a specialty salt that offers unique properties for specific applications. While generally less soluble and conductive than its lithium and sodium counterparts in common carbonate solvents, it exhibits high solubility in acetonitrile (B52724). The choice of the optimal hexafluorophosphate salt is highly dependent on the specific requirements of the application, such as the desired conductivity, operating temperature, and compatibility with other components in the system.
Performance Comparison
The following tables summarize the available quantitative data for the solubility and ionic conductivity of this compound and its alternatives in various organic solvents.
Table 1: Solubility of Hexafluorophosphate Salts in Organic Solvents
| Salt | Solvent | Concentration (mol/L) | Temperature (°C) |
| CsPF₆ | Acetonitrile | Highly Soluble[1] | Not Specified |
| Methanol | Slightly Soluble[2] | Not Specified | |
| Water | Slightly Soluble[2] | Not Specified | |
| LiPF₆ | Propylene Carbonate (PC) | Up to 3.29 | Not Specified |
| Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1) | Up to 1.5 | Room Temperature | |
| NaPF₆ | Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | Not Specified | Not Specified |
| KPF₆ | Propylene Carbonate (PC) | Lower than LiPF₆ and NaPF₆ | Not Specified |
| Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | ~0.8 | Not Specified |
Table 2: Ionic Conductivity of Hexafluorophosphate Salt Solutions
| Salt | Solvent | Concentration (mol/L) | Conductivity (mS/cm) | Temperature (°C) |
| CsPF₆ | Data not available in searched literature | - | - | - |
| LiPF₆ | Propylene Carbonate (PC) | 1.0 | ~6.0[3] | 25 |
| Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1 w/w) | 1.0 | ~11 | 25 | |
| NaPF₆ | Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (15:85 wt%) | Not Specified | Highest among tested EC:DMC ratios | Not Specified |
| KPF₆ | Acetonitrile (AN) | ~1.0 (peak) | ~55 | 25 |
| Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | Not Specified | Lower than LiPF₆ and NaPF₆ | 25 |
Experimental Methodologies
The data presented in this guide are compiled from various literature sources. The following sections describe the general experimental protocols for measuring solubility and ionic conductivity.
Solubility Determination
The solubility of a salt in a particular solvent is typically determined by preparing a saturated solution at a specific temperature.
Caption: Workflow for determining the solubility of a salt.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the hexafluorophosphate salt is added to a known volume or mass of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled bath for a sufficient period to ensure that equilibrium is reached.
-
Phase Separation: The solution is allowed to settle, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the salt in the clear, saturated solution is determined using an appropriate analytical technique, such as inductively coupled plasma optical emission spectrometry (ICP-OES) for the metal cation or ion chromatography for the anion.
-
Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL of solvent or moles per liter.
Ionic Conductivity Measurement
The ionic conductivity of an electrolyte solution is a measure of its ability to conduct an electric current and is determined using a conductivity meter.
Caption: Workflow for measuring ionic conductivity.
Protocol:
-
Solution Preparation: A solution of the hexafluorophosphate salt is prepared at a specific concentration in the desired organic solvent. All handling of these materials should be performed in a controlled atmosphere (e.g., an argon-filled glovebox) due to their sensitivity to moisture.
-
Calibration: The conductivity meter, equipped with a suitable probe, is calibrated using standard solutions of known conductivity (e.g., potassium chloride in water).
-
Measurement: The conductivity probe is immersed in the prepared electrolyte solution, which is maintained at a constant temperature. The conductivity reading is recorded once it stabilizes.
-
Data Recording: The ionic conductivity is typically reported in millisiemens per centimeter (mS/cm).
Signaling Pathways and Logical Relationships
The performance of a hexafluorophosphate salt in an organic solvent is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing solubility and ionic conductivity.
Caption: Key factors affecting solubility and ionic conductivity.
This diagram illustrates that higher lattice energy and smaller ion size generally lead to lower solubility. Conversely, a solvent with a high dielectric constant and good solvating ability will promote dissolution and reduce ion pairing, thereby increasing ionic conductivity. The viscosity of the solvent also plays a crucial role, with lower viscosity facilitating greater ion mobility and higher conductivity.
Conclusion
The selection of a hexafluorophosphate salt and an organic solvent system requires a careful consideration of the trade-offs between solubility, ionic conductivity, and other factors such as electrochemical stability and cost. While LiPF₆ and NaPF₆ in carbonate-based solvents are prevalent in commercial applications like lithium-ion and sodium-ion batteries, CsPF₆ and KPF₆ offer alternative properties that may be advantageous in specialized research and synthetic applications, particularly when high solubility in solvents like acetonitrile is desired. This guide provides a foundational overview to aid in the rational selection of these critical components for your specific needs.
References
A Researcher's Guide to Cesium Hexafluorophosphate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances cost, efficacy, and ease of use. Cesium hexafluorophosphate (B91526) (CsPF₆) is a specialty salt that finds application in niche areas of organic synthesis and battery research. This guide provides a comprehensive cost-benefit analysis of CsPF₆, comparing its performance and price against common alternatives, supported by experimental data and detailed protocols.
At a Glance: Cost Comparison of Hexafluorophosphate Salts
The initial cost of a reagent is a primary consideration in any research budget. Cesium hexafluorophosphate is a premium salt, and its price reflects the lower abundance and higher extraction cost of cesium compared to other alkali metals. The following table provides an approximate cost comparison of research-grade hexafluorophosphate salts. Prices are subject to change based on purity, quantity, and supplier.
| Compound | Molecular Formula | Approx. Price (USD/gram) |
| This compound | CsPF₆ | $15 - $100 |
| Lithium Hexafluorophosphate | LiPF₆ | $7 - $15 |
| Sodium Hexafluorophosphate | NaPF₆ | $2 - $6 |
| Potassium Hexafluorophosphate | KPF₆ | $0.5 - $2 |
Performance in Organic Synthesis: The "Cesium Effect"
In organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, the choice of an inorganic base or additive can significantly influence reaction rates and yields. The use of cesium salts, often referred to as the "cesium effect," has been shown to enhance the efficiency of many of these transformations. This effect is attributed to the large ionic radius and high polarizability of the cesium cation (Cs⁺), which can lead to increased solubility of reactants and intermediates, as well as beneficial interactions with the catalytic cycle intermediates.
While specific quantitative data directly comparing the performance of this compound with other alkali metal hexafluorophosphates in a single standardized reaction is scarce in publicly available literature, the known benefits of the cesium cation in similar chemical environments suggest its potential for enhanced reactivity. The primary benefit of CsPF₆ in this context would be the introduction of the cesium cation in a non-coordinating anion form, which can be advantageous in reactions sensitive to the nature of the anion.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The following is a general experimental protocol for a Suzuki-Miyaura reaction, where a cesium salt is often employed as the base. While this protocol uses cesium carbonate, the principles can be adapted for reactions where this compound might be investigated as an additive.
Reaction:
Aryl Halide + Arylboronic Acid --(Pd catalyst, Base)--> Biaryl
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., Cesium Carbonate, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Performance in Battery Research: An Alternative Electrolyte Salt
In the field of battery research, lithium hexafluorophosphate (LiPF₆) is the state-of-the-art electrolyte salt for commercial lithium-ion batteries due to its well-balanced properties. However, its thermal instability and moisture sensitivity are significant drawbacks. This has spurred research into alternative electrolyte salts, including other alkali metal hexafluorophosphates.
While direct and extensive comparative data for this compound in this application is limited, a comparison between Lithium hexafluorophosphate (LiPF₆) and Sodium hexafluorophosphate (NaPF₆) provides valuable insights into the expected trends.
Quantitative Performance Comparison of LiPF₆ and NaPF₆ in Battery Electrolytes[1]
| Parameter | Lithium Hexafluorophosphate (LiPF₆) | Sodium Hexafluorophosphate (NaPF₆) | Experimental Conditions |
| Ionic Conductivity | ~11.38 mS/cm | ~12.30 mS/cm | 1M concentration in a 1:1 (vol.) mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) at 25°C. |
| Thermal Decomposition Onset | ~107 °C | ~325 °C | Thermogravimetric Analysis (TGA) in a dry, inert atmosphere. |
| Electrochemical Stability Window | Up to ~4.5 V vs. Li/Li⁺ | Up to ~4.5 V vs. Na/Na⁺ | Cyclic Voltammetry (CV) in a carbonate-based electrolyte. |
Based on periodic trends, the larger ionic radius of the cesium cation in CsPF₆ might be expected to influence properties such as ionic conductivity and solvation/desolvation kinetics at the electrode-electrolyte interface. However, without direct experimental data, its overall performance in a lithium-ion battery remains speculative.
Experimental Protocol: Preparation and Electrochemical Testing of a Lithium-Ion Battery Electrolyte
The following protocol outlines the general procedure for preparing an electrolyte and testing its electrochemical performance in a lithium-ion battery.
Materials:
-
Hexafluorophosphate salt (e.g., LiPF₆, CsPF₆)
-
Solvent (e.g., Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC), 1:1 v/v)
-
Lithium metal foil (for counter and reference electrodes)
-
Cathode and anode materials
-
Coin cell components (casings, spacers, springs, separator)
Procedure:
-
Electrolyte Preparation (inside an argon-filled glovebox):
-
Dry the hexafluorophosphate salt and solvents under vacuum at an appropriate temperature.
-
Dissolve the desired amount of the hexafluorophosphate salt in the solvent mixture to achieve the target concentration (e.g., 1 M).
-
Stir the solution until the salt is completely dissolved.
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Place the cathode, separator, and anode in the coin cell casing in the correct order.
-
Add a few drops of the prepared electrolyte to wet the separator and electrodes.
-
Assemble the remaining coin cell components (spacer, spring, and top cap).
-
Crimp the coin cell to ensure it is properly sealed.
-
-
Electrochemical Testing:
-
Allow the assembled cell to rest for several hours to ensure complete wetting of the electrodes.
-
Perform electrochemical tests using a battery cycler, including:
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window.
-
Galvanostatic Cycling: To evaluate the charge-discharge capacity, cycling stability, and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity and interfacial resistance.
-
-
Visualizing Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and chemical transformations involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for high-throughput catalyst screening in organic synthesis.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Niche Reagent with Potential Advantages
This compound is a high-cost, specialty reagent. Its primary benefit in research stems from the "cesium effect," where the large and polarizable cesium cation can enhance the rates and yields of certain organic reactions, particularly palladium-catalyzed cross-couplings. In the context of battery research, while it is an intriguing alternative to LiPF₆, more extensive research is required to fully evaluate its performance and justify its higher cost.
For researchers in drug development and organic synthesis, the potential for improved reaction efficiency may, in some cases, outweigh the high initial cost of CsPF₆, especially during the optimization of a synthetic route where maximizing yield is critical. For materials scientists and battery researchers, CsPF₆ remains a compound for exploratory studies, with its cost-effectiveness in commercial applications yet to be demonstrated. The decision to use this compound should be made on a case-by-case basis, carefully weighing the potential performance gains against the significant cost premium.
A Comparative Guide to Cesium Hexafluorophosphate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commercial-grade Cesium hexafluorophosphate (B91526) (CsPF₆) with other common alkali metal hexafluorophosphate salts. The information is intended to assist researchers in selecting the appropriate salt for applications such as electrolyte formulation, chemical synthesis, and materials science. All data is presented to reflect typical high-purity commercial offerings.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) for a commercial chemical provides critical information about its purity and the levels of specific impurities. For high-purity applications, such as in battery electrolytes or as pharmaceutical intermediates, stringent control over these parameters is essential. The table below summarizes typical specifications for Cesium hexafluorophosphate and its common alternatives.
Table 1: Typical Certificate of Analysis Parameters for High-Purity (>99.0%) Alkali Metal Hexafluorophosphates
| Parameter | This compound (CsPF₆) | Lithium Hexafluorophosphate (LiPF₆) | Sodium Hexafluorophosphate (NaPF₆) | Potassium Hexafluorophosphate (KPF₆) |
| Assay (Purity) | > 99.5% | > 99.9% | > 99.0% | > 99.5% |
| Moisture (H₂O) | < 100 ppm | < 20 ppm | < 150 ppm | < 150 ppm |
| Insoluble Matter | < 0.05% | < 0.05% | < 0.1% | < 0.1% |
| Chloride (Cl⁻) | < 50 ppm | < 1 ppm | < 50 ppm | < 50 ppm |
| Sulfate (SO₄²⁻) | < 50 ppm | < 10 ppm | < 50 ppm | < 50 ppm |
| Iron (Fe) | < 10 ppm | < 10 ppm | < 20 ppm | < 20 ppm |
| Lead (Pb) | < 10 ppm | < 10 ppm | < 20 ppm | < 20 ppm |
Note: Values are representative and may vary between suppliers and specific product grades.
Performance Comparison
The performance of a hexafluorophosphate salt is dictated by its physicochemical properties. The choice of the alkali metal cation (Li⁺, Na⁺, K⁺, Cs⁺) significantly influences characteristics like ionic conductivity and thermal stability.
Table 2: Comparative Performance Data of Alkali Metal Hexafluorophosphates
| Property | Cesium (CsPF₆) | Lithium (LiPF₆) | Sodium (NaPF₆) | Potassium (KPF₆) |
| Molecular Weight ( g/mol ) | 277.87[1][2] | 151.91 | 167.98 | 184.06 |
| Thermal Decomposition | > 300 °C[2] | ~70 °C | ~200 °C | > 400 °C |
| Ionic Conductivity | High[1][3] | Very High | Moderate | High |
| Electrochemical Stability | Wide | Wide | Moderate | Wide |
| Hygroscopicity | Low | Very High | Moderate | Low |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate and compare the performance of hexafluorophosphate salts.
Ionic Conductivity Measurement
This protocol describes how to determine the ionic conductivity of a salt dissolved in a solvent (e.g., a carbonate mixture for battery applications).
-
Objective: To measure the specific conductivity of electrolyte solutions at various concentrations.
-
Apparatus: Conductivity meter with a calibrated probe, volumetric flasks, magnetic stirrer and stir bars, analytical balance, and a thermostatic bath.
-
Procedure:
-
Solution Preparation: Prepare a stock solution by dissolving a precise mass of the hexafluorophosphate salt in a known volume of the desired solvent. Create a series of dilutions from the stock solution to obtain electrolytes with varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.
-
Measurement: a. Place a known volume of the test solution into a beaker with a magnetic stir bar. b. Submerge the beaker in a thermostatic bath set to a constant temperature (e.g., 25 °C) and allow it to equilibrate.[4] c. Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged. d. Stir the solution gently and record the conductivity reading once it stabilizes.[4]
-
Data Analysis: Plot conductivity versus concentration to compare the performance of the different salts.[5][6]
-
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition temperature.[7]
-
Objective: To determine the onset temperature of thermal decomposition for each salt.
-
Apparatus: Thermogravimetric Analyzer (TGA), high-purity crucibles (e.g., alumina (B75360) or platinum), and an inert gas supply (e.g., Nitrogen or Argon).[8]
-
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the salt sample (typically 5-10 mg) into a TGA crucible.[7]
-
Instrument Setup: Place the crucible onto the TGA balance.[7] Purge the furnace with an inert gas to provide a non-reactive atmosphere.
-
Heating Program: Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).[9]
-
Data Collection: The instrument will record the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss is identified as the decomposition temperature.[8]
-
Electrochemical Stability Window (ESW) Measurement
The ESW defines the voltage range over which an electrolyte is stable without undergoing oxidation or reduction. This is commonly measured using cyclic voltammetry (CV).
-
Objective: To determine the anodic and cathodic stability limits of the electrolyte.
-
Apparatus: Potentiostat, a three-electrode electrochemical cell (containing a working electrode, counter electrode, and reference electrode), and an inert atmosphere glovebox.
-
Procedure:
-
Electrolyte Preparation: Prepare a solution of the salt (e.g., 1.0 M) in the desired solvent inside a glovebox to prevent moisture contamination.
-
Cell Assembly: Assemble the three-electrode cell within the glovebox. A common configuration uses a platinum or glassy carbon working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.
-
Measurement: a. Set the potentiostat to perform cyclic voltammetry. b. Sweep the potential of the working electrode from the open-circuit potential towards the anodic limit (e.g., 6.0 V vs. Li/Li⁺) and then reverse the sweep towards the cathodic limit (e.g., -0.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 to 10 mV/s).[10][11]
-
Data Analysis: Plot the resulting current versus the applied potential. The ESW is defined by the potentials at which a sharp increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit).[10]
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for comparing hexafluorophosphate salts and a logical guide for selecting the appropriate salt.
References
- 1. Buy this compound | 16893-41-7 [smolecule.com]
- 2. This compound | CAS#:16893-41-7 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 9. studycorgi.com [studycorgi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
comparing thermal stability of different hexafluorophosphate salts
A Comparative Guide to the Thermal Stability of Hexafluorophosphate (B91526) Salts for Researchers, Scientists, and Drug Development Professionals
The thermal stability of hexafluorophosphate (PF6⁻) salts is a critical parameter for their application in diverse fields, including battery technology, catalysis, and pharmaceutical development. Understanding the decomposition behavior of these salts is paramount for ensuring safety, efficacy, and reliability in various applications. This guide provides a comparative analysis of the thermal stability of a range of inorganic and organic hexafluorophosphate salts, supported by experimental data and detailed methodologies.
Comparative Thermal Stability Data
The thermal stability of hexafluorophosphate salts is primarily influenced by the nature of the cation. The following table summarizes the decomposition onset temperatures (T_onset_) for various inorganic and organic hexafluorophosphate salts, as determined by thermogravimetric analysis (TGA). T_onset_ represents the temperature at which the salt begins to exhibit significant mass loss.
| Salt | Cation Type | Decomposition Onset Temperature (T_onset_) (°C) | Reference(s) |
| Lithium Hexafluorophosphate (LiPF₆) | Inorganic (Alkali Metal) | ~107 (in dry, inert atmosphere) | [1][2] |
| Sodium Hexafluorophosphate (NaPF₆) | Inorganic (Alkali Metal) | Data indicates decomposition evolves PF₅ upon heating | [3] |
| Potassium Hexafluorophosphate (KPF₆) | Inorganic (Alkali Metal) | Data indicates decomposition evolves PF₅ upon heating | [3] |
| Rubidium Hexafluorophosphate (RbPF₆) | Inorganic (Alkali Metal) | Data indicates decomposition evolves PF₅ upon heating | [3] |
| Cesium Hexafluorophosphate (CsPF₆) | Inorganic (Alkali Metal) | Data indicates decomposition evolves PF₅ upon heating | [3] |
| Tetramethylammonium Hexafluorophosphate ((CH₃)₄NPF₆) | Organic (Quaternary Ammonium) | ~380 | [4] |
| Tetraethylammonium Hexafluorophosphate ((C₂H₅)₄NPF₆) | Organic (Quaternary Ammonium) | Stable up to 330 | [4] |
| Tetrabutylammonium Hexafluorophosphate ((C₄H₉)₄NPF₆) | Organic (Quaternary Ammonium) | First decomposition step at 280-370 | [4] |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | Organic (Imidazolium Ionic Liquid) | ~300-400 (highly dependent on experimental conditions) | [5] |
| 1-Hexadecyl-3-methylimidazolium Hexafluorophosphate ([C₁₆MIM][PF₆]) | Organic (Imidazolium Ionic Liquid) | Melting at 75.2, liquid crystalline up to 124.8 | [6] |
Note: The thermal stability of ionic liquids is significantly influenced by factors such as alkyl chain length on the cation.[6][7][8] Generally, for 1-alkyl-3-methylimidazolium hexafluorophosphates, the thermal stability can be affected by the length of the alkyl chain, with complex relationships observed based on intermolecular forces.[6] For tetraalkylammonium hexafluorophosphates, salts with larger, more complex anions tend to exhibit higher thermal stability.[9] It is crucial to consider the specific experimental conditions, as the measured decomposition temperature can vary.[5][10]
Experimental Protocols
Accurate determination of thermal stability requires standardized experimental procedures. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to evaluate the thermal decomposition of hexafluorophosphate salts.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the decomposition temperature and degradation profile of hexafluorophosphate salts.
Instrumentation: A thermogravimetric analyzer.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the hexafluorophosphate salt into an inert sample pan (e.g., alumina (B75360) or platinum). For hygroscopic salts like LiPF₆, sample preparation should be conducted in a glovebox under an inert atmosphere to prevent moisture contamination.[11]
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-100 mL/min) to create an inert atmosphere and remove any evolved gases.[9]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant heating rate (e.g., 10°C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 600°C).[9]
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature (T_onset_) is determined as the temperature at which a significant mass loss is first detected. This is often calculated by the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the temperatures and enthalpies of phase transitions and decomposition.
Instrumentation: A differential scanning calorimeter.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the hexafluorophosphate salt into a hermetically sealed DSC pan. Sealing the pan is crucial to contain any volatile decomposition products and to prevent interaction with the surrounding atmosphere.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature.
-
Heat the sample at a constant heating rate (e.g., 10°C/min) over the desired temperature range.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Endothermic peaks (heat absorption) can indicate melting or decomposition. Exothermic peaks (heat release) can also be associated with decomposition or other chemical reactions.
-
The onset temperature of a peak is used to determine the temperature at which the thermal event begins. The area under the peak is proportional to the enthalpy change of the event.
-
Logical Workflow for Salt Selection
The selection of a suitable hexafluorophosphate salt for a specific application often involves a trade-off between various properties, with thermal stability being a key consideration. The following diagram illustrates a logical workflow for selecting a salt based on its thermal properties.
This guide provides a foundational understanding of the thermal stability of various hexafluorophosphate salts. For critical applications, it is imperative to perform in-house thermal analysis under conditions that closely mimic the intended operational environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Effects of alkyl chain length and anion size on thermal and structural properties for 1-alkyl-3-methylimidazolium hexafluorocomplex salts (CxMImAF6, x = 14, 16 and 18; A = P, As, Sb, Nb and Ta) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 11. digital.library.unt.edu [digital.library.unt.edu]
Safety Operating Guide
Proper Disposal of Cesium Hexafluorophosphate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Cesium Hexafluorophosphate (B91526) (CsPF₆), a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment.
Safety and Hazard Information
Cesium hexafluorophosphate is a corrosive substance that requires careful handling.[2] All personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood.
| Property | Value |
| CAS Number | 16893-41-7 |
| Molecular Formula | CsPF₆ |
| Molecular Weight | 277.87 g/mol [3] |
| Appearance | Solid |
| Decomposition Temperature | >300 °C[4] |
| Solubility | Slightly soluble in water and methanol[3] |
Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.
-
Evacuate and Isolate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash. Do not use water.
-
Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by washing the area.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
Caption: Workflow for managing a this compound spill.
Disposal Procedure for Unused or Waste this compound
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of unused or waste this compound in accordance with safety regulations.
Materials:
-
Waste this compound
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
-
Scoop or spatula
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all operations within a certified chemical fume hood.
-
Have a designated and properly labeled hazardous waste container ready.
-
-
Transfer of Waste:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean scoop or spatula.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care to minimize airborne particles.
-
-
Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Ensure the container is clearly labeled with the chemical name ("Waste this compound"), the appropriate hazard symbols (e.g., corrosive), and the date of disposal initiation.
-
-
Storage Pending Disposal:
-
Store the sealed container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from incompatible materials, and have secondary containment.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Caption: Decision tree for the disposal of this compound.
References
Personal protective equipment for handling Cesium hexafluorophosphate
Essential Safety and Handling Guide for Cesium Hexafluorophosphate (B91526)
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides critical safety protocols, operational plans, and disposal procedures for the handling of Cesium hexafluorophosphate (CsPF₆). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in direct contact with the skin, and may cause respiratory irritation.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[3] A face shield should be worn over safety glasses, particularly when there is a risk of splashing or a highly exothermic reaction.[3] |
| Skin Protection | - Gloves: Wear chemical-resistant gloves (e.g., neoprene or nitrile) at all times.[3] Gloves should be inspected before each use and disposed of immediately after contact with the chemical.[3]- Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[3]- Clothing: Long pants and closed-toe, closed-heel shoes are required. Avoid clothing made of polyester (B1180765) or acrylic fabrics.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA approved respirator is required.[3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that a safety data sheet (SDS) for this compound is readily accessible.
-
Verify that all required PPE is available and in good condition.[3]
-
Set up a designated work area within a chemical fume hood.
-
Have spill control materials (e.g., absorbent pads, neutralizers) readily available.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[2]
-
Decontaminate the work area.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.
-
Containerization: Dispose of contents and container to an approved waste disposal plant.[2] Waste should be collected in a designated, labeled, and sealed container.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Quantitative Data
The following table summarizes key quantitative data for this compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | CsPF₆[1] |
| Molecular Weight | 277.87 g/mol [1][5] |
| Appearance | White crystalline solid[6][7] |
| Melting Point | >300 °C (decomposes)[5][6] |
| Solubility | Highly soluble in polar solvents like water and acetonitrile.[6] |
Emergency Spill Workflow
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for handling a this compound spill.
References
- 1. Caesium hexafluorophosphate | CsF6P | CID 23674431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:16893-41-7 | Chemsrc [chemsrc.com]
- 6. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]
- 7. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
